molecular formula C9H10ClNO3S B186543 N-[4-(2-chloroacetyl)phenyl]methanesulfonamide CAS No. 64488-52-4

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Cat. No.: B186543
CAS No.: 64488-52-4
M. Wt: 247.7 g/mol
InChI Key: DRQKKEYKSSAVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C9H10ClNO3S and its molecular weight is 247.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQKKEYKSSAVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070102
Record name Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0070102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64488-52-4
Record name N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64488-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(4-(2-chloroacetyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064488524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0070102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide CAS 64488-52-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (CAS 64488-52-4): Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound, identified by CAS number 64488-52-4, is a bifunctional organic compound of significant interest to researchers and drug development professionals. Its structure is characterized by two key reactive moieties: a potent electrophilic α-chloroacetyl group and a metabolically stable methanesulfonamide group. This unique combination makes it a versatile synthetic intermediate, particularly in the construction of complex pharmaceutical molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible and detailed synthesis protocol, an analysis of its chemical reactivity, and a discussion of its established and potential applications in medicinal chemistry, most notably as a precursor in the synthesis of cardiovascular drugs like Sotalol.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its identity is well-defined by a unique set of chemical descriptors and physical properties, which are crucial for its handling, characterization, and application in synthesis.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 64488-52-4[1][2][3]
Molecular Formula C₉H₁₀ClNO₃S[1][2][4]
Molecular Weight 247.70 g/mol [1][4]
IUPAC Name This compound[1]
Common Synonyms 4CAMS; 4-(2-Chloroacetyl)-methanesulfonanilide; N-(4-(2-Chloroacetyl)phenyl)methanesulfonamide[5][6][7]
InChI Key DRQKKEYKSSAVTO-UHFFFAOYSA-N[1][7]
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCl[1]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Melting Point 197.5-199.0 °C[2][5][6]
Boiling Point 410.4 ± 51.0 °C (Predicted)[2][5][6]
Density 1.433 ± 0.06 g/cm³ (Predicted)[2][5][6]
pKa 6.94 ± 0.10 (Predicted)[5][6]
LogP 1.17[7]
Storage Temperature Inert atmosphere, Room Temperature[5][6]

Spectroscopic Profile (Predicted)

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.

    • Aromatic protons on the para-substituted ring would appear as two doublets (an AA'BB' system) in the range of δ 7.2-8.0 ppm.

    • The methylene protons (CH₂) adjacent to the carbonyl and chlorine atom would present as a sharp singlet at a downfield-shifted position, likely around δ 4.5-5.0 ppm, due to the strong deshielding effects of the adjacent electron-withdrawing groups.

    • The methyl protons (CH₃) of the methanesulfonamide group would appear as a singlet further upfield, typically around δ 3.0 ppm.

    • The sulfonamide proton (NH) would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure with signals for the carbonyl carbon (~190 ppm), the aromatic carbons (115-145 ppm), the methylene carbon (~45 ppm), and the methyl carbon (~40 ppm).

  • Infrared (IR) Spectroscopy: Key diagnostic absorption bands would include a strong C=O stretch for the ketone at ~1680-1700 cm⁻¹, an N-H stretch at ~3200-3300 cm⁻¹, two strong S=O stretches for the sulfonamide group at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric), and a C-Cl stretch at ~700-800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 247. A characteristic isotopic peak (M+2) at m/z 249 with an intensity of approximately one-third of the molecular ion peak would confirm the presence of a single chlorine atom.

Synthesis and Purification

This compound is typically synthesized via a two-step process starting from commercially available 4-aminoacetophenone. The strategy involves first installing the methanesulfonamide group, followed by selective chlorination of the acetyl group's alpha-carbon.

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: α-Chlorination A 4-Aminoacetophenone B N-(4-acetylphenyl)methanesulfonamide (Intermediate) A->B  Methanesulfonyl Chloride  Pyridine or Base C This compound (Final Product) B->C  SO₂Cl₂ or NCS  Solvent (e.g., DCM)

Caption: General two-step synthesis pathway for the target compound.

Experimental Protocol: Synthesis

Expert Rationale: This protocol employs standard, high-yielding reactions common in medicinal chemistry. The use of pyridine in Step 1 acts as both a solvent and an acid scavenger for the HCl generated. In Step 2, sulfuryl chloride is an effective and common reagent for the α-chlorination of ketones.

Step 1: Synthesis of N-(4-acetylphenyl)methanesulfonamide

  • To a stirred solution of 4-aminoacetophenone (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into ice-cold water (20 volumes).

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a cold, dilute HCl solution to remove residual pyridine, and finally with water again until the filtrate is neutral.

  • Dry the crude product, N-(4-acetylphenyl)methanesulfonamide, under vacuum. This intermediate can be used in the next step, often without further purification.

Step 2: Synthesis of this compound

  • Suspend the N-(4-acetylphenyl)methanesulfonamide (1.0 eq) from Step 1 in a suitable solvent like dichloromethane (DCM) or ethyl acetate (10 volumes).

  • Add sulfuryl chloride (SO₂Cl₂) (1.1-1.2 eq) dropwise to the suspension at room temperature. Gas evolution (HCl and SO₂) will be observed.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, quench the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • If using DCM, separate the organic layer. If using ethyl acetate, extract the aqueous layer with the solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification and Analytical Validation

Purification: The crude this compound is a solid and can typically be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Analytical Validation: Purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is suitable for analysis[7]. The identity can be confirmed by the spectroscopic methods outlined in Section 2.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its dual functionality. Understanding the reactivity of each group is key to its effective use.

Reactivity_Diagram reactant This compound α-Chloroacetyl group (Electrophile) Methanesulfonamide group (H-bond donor/acceptor) product Covalently Modified Product reactant:f1->product  SN2 Attack nucleophile Nucleophile (e.g., R-NH₂, R-SH) nucleophile->reactant:f1

Caption: Reactivity of the electrophilic α-chloroacetyl group.

  • The α-Chloroacetyl Moiety: This is the primary site of reactivity. The chlorine atom is an excellent leaving group, and the adjacent carbonyl group strongly activates the α-carbon for nucleophilic substitution (Sₙ2) reactions. This makes the molecule a potent alkylating agent for a wide range of nucleophiles, including amines, thiols, and imidazoles. This reactivity is the cornerstone of its use as a building block for creating larger, more complex molecules.

  • The Methanesulfonamide Moiety: In contrast to the reactive chloroacetyl group, the methanesulfonamide is relatively inert under most synthetic conditions. Its primary role is to modulate the physicochemical properties of the molecule and its derivatives. Sulfonamides are known to be metabolically stable and can act as hydrogen bond donors (N-H) and acceptors (S=O).[8] This group enhances polarity and can improve the pharmacokinetic profile of a final drug product.

Applications in Research and Drug Development

The principal application of this compound is as a key intermediate in multi-step organic synthesis.[2][6]

  • Intermediate in Pharmaceutical Synthesis: The compound's value is exemplified by its role as a known intermediate or related substance in the synthesis of Sotalol [6][9]. Sotalol is a non-selective beta-adrenergic blocker used to treat cardiac arrhythmias. The synthesis involves reacting the chloroacetyl group with an amine to build the side chain of the final drug molecule. This established link underscores the compound's relevance in pharmaceutical manufacturing.

  • Scaffold for Chemical Libraries: Researchers can utilize this molecule as a starting point to generate libraries of diverse compounds. By reacting the electrophilic center with various nucleophile-containing building blocks, a wide array of derivatives can be rapidly synthesized for screening in drug discovery campaigns.

  • Potential as a Covalent Warhead: The α-chloroacetyl group is a well-recognized "warhead" for designing targeted covalent inhibitors (TCIs). TCIs form a permanent bond with a specific amino acid residue (like cysteine) in a target protein, leading to potent and durable inhibition. While this specific molecule may not be a final drug, its reactive moiety is a blueprint for the rational design of novel covalent drugs targeting kinases, proteases, or other enzyme classes.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its irritant and potentially harmful nature.[1][10]

Table 3: GHS Hazard Information

Hazard CodeStatement
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1][2]
H318 / H319 Causes serious eye damage / Causes serious eye irritation[1][2][11]
H335 May cause respiratory irritation[1][2]
  • Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[10] Avoid breathing dust.[2]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[10]

    • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing.[10]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[10]

  • Stability and Storage: The compound is stable under normal temperatures and pressures.[12] It should be stored in a tightly sealed container in a dry, well-ventilated place, under an inert atmosphere.[5][6] It is incompatible with strong oxidizing agents.[12]

Conclusion

This compound (CAS 64488-52-4) is more than just a chemical entry; it is a strategic tool for the medicinal chemist. Its well-defined properties, predictable reactivity, and established role as a key pharmaceutical intermediate make it a valuable asset in the synthesis of bioactive molecules. By leveraging the potent electrophilicity of its chloroacetyl group and the modulating properties of its sulfonamide moiety, researchers can efficiently construct complex molecular architectures, paving the way for the discovery and development of new therapeutics.

References

  • This compound | Chemsrc. (2025).
  • PubChem. (n.d.). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. National Center for Biotechnology Information.
  • Chemical Safety. (n.d.). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- Chemical Label.
  • US EPA. (n.d.). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- - Substance Details. Substance Registry Services.
  • LookChem. (n.d.). Cas 64488-52-4,this compound.
  • SIELC Technologies. (2018). Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-.
  • LookChem. (n.d.). CAS No.64488-52-4,this compound Suppliers.
  • Chem 117 Reference Spectra Spring 2011. (2011).
  • Al-Ghamdi, A. A., Al-Ameri, A. A., & Asiri, A. M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biological Chemistry, 63(1), 1-13.
  • SynZeal. (n.d.). Sotalol EP Impurity A.
  • Tambe, S. M., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(18), 4235.
  • EUR-Lex. (2011). Proposal for a COUNCIL REGULATION amending Regulation (EC) No 1255/96 temporarily suspending the autonomous Common Customs Tariff duties on certain industrial, agricultural and fishery products.
  • European Parliament. (2022). Proposal for a Council Regulation amending Council Regulation (EU) 2021/2278 suspending the Common Customs Tariff duties referred to in Article 56(2), point (c), of Regulation (EU) No 952/2013 on certain agricultural and industrial products.
  • Musielak, M., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 25(11), 2635.
  • PubChem. (n.d.). N-(4-acetylphenyl)methanesulfonamide. National Center for Biotechnology Information.
  • Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

Sources

An In-Depth Technical Guide to the Structure Elucidation of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Spectrum

The Subject Molecule: An Overview

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a small organic molecule with the chemical formula C₉H₁₀ClNO₃S and a molecular weight of approximately 247.70 g/mol .[2][3] Its structure features a 1,4-disubstituted aromatic ring, a sulfonamide linkage, and a reactive α-chloro ketone moiety. These features make it a valuable building block in organic synthesis and a scaffold of interest for drug discovery programs.[1][4] The elucidation of its structure requires a multi-pronged analytical strategy, as no single technique can provide the complete picture.[5]

G cluster_0 Initial Analysis cluster_1 Functional Group & Connectivity Analysis cluster_2 Definitive Confirmation Sample Sample MS MS Sample->MS What is the mass & formula? IR IR MS->IR What functional groups are present? NMR NMR IR->NMR How are the atoms connected? X-ray_Crystallography X-ray_Crystallography NMR->X-ray_Crystallography What is the 3D structure? Final_Structure Final_Structure X-ray_Crystallography->Final_Structure Unambiguous Proof

Mass Spectrometry (MS): Establishing the Molecular Blueprint

The foundational step in any structure elucidation is to determine the molecule's elemental composition. High-resolution mass spectrometry (HRMS) provides this with exceptional accuracy, while tandem MS (MS/MS) offers clues to the molecule's connectivity through controlled fragmentation.[6]

Expertise in Action: Why HRMS is Non-Negotiable

Low-resolution MS might give a nominal mass of 247, but countless combinations of C, H, N, Cl, O, and S could yield this result. HRMS measures mass to several decimal places, dramatically narrowing the possibilities for the elemental formula to one or two candidates. For this compound, the presence of both chlorine and sulfur provides a highly characteristic isotopic pattern, which serves as a built-in validation of the determined formula.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Data Acquisition: Infuse the sample directly or via Liquid Chromatography (LC).[7] Scan a mass range from m/z 50 to 500.

  • Calibration: Ensure the instrument is calibrated with a known standard to guarantee mass accuracy below 5 ppm.

Data Interpretation & Validation

The primary goal is to identify the monoisotopic mass of the molecular ion. The data should be interrogated for two key signatures:

  • Exact Mass: The calculated monoisotopic mass for C₉H₁₀ClNO₃S is 247.0069920 Da.[2][8] The observed [M+H]⁺ ion should appear at m/z 248.0142, with a mass error of <5 ppm.

  • Isotopic Pattern: Due to the natural abundance of ³⁵Cl and ³⁷Cl, a characteristic A+2 peak will be observed at m/z 250.0112 with an intensity approximately one-third of the A peak (m/z 248.0142). This provides definitive evidence for the presence of a single chlorine atom.

Tandem MS (MS/MS): Deconstructing the Molecule

By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the core structural components.

G cluster_frags parent [M+H]⁺ m/z 248.01 f1 m/z 170.04 (-CH₂Cl, -C=O) parent->f1 - C₂H₂ClO f2 m/z 156.02 (-SO₂CH₃) parent->f2 - C₂H₃ClO₂ f3 m/z 77.04 (C₆H₅⁺) f1->f3 - C₄H₅NO₂S

Table 1: Predicted Mass Spectrometry Data

Ion Formula Calculated m/z Interpretation
[M+H]⁺ C₉H₁₁ClNO₃S⁺ 248.0142 Protonated parent molecule
[M+2+H]⁺ C₉H₁₁³⁷ClNO₃S⁺ 250.0112 Isotope peak confirming one Cl atom
Fragment 1 C₇H₈NO₃S⁺ 170.0247 Loss of the chloroacetyl group (COCH₂Cl)

| Fragment 2 | C₈H₇ClNO⁺ | 156.0211 | Loss of the methanesulfonyl group (SO₂CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atom-to-Atom Connections

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.

Expertise in Action: The Power of Integration and Causality

A common pitfall is to simply list chemical shifts. The true expertise lies in using the combination of chemical shift (environment), integration (proton count), and multiplicity (neighboring protons) to piece the structure together logically. For instance, the presence of two doublets in the aromatic region with integrations of 2H each, and a typical ortho coupling constant (~8-9 Hz), is powerful evidence for a 1,4-disubstituted benzene ring. This hypothesis is then confirmed by the four signals observed in the aromatic region of the ¹³C NMR spectrum.

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H proton.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Note the integration values.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): Acquire a COSY (H-H correlation) and HSQC (C-H correlation) spectrum to unambiguously assign correlations.

Predicted Spectra and Interpretation

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Signal Type Predicted ¹H Shift (ppm), Multiplicity, Integration Predicted ¹³C Shift (ppm) Assignment & Rationale
Amide Proton ~10.5, singlet (broad), 1H - Acidic proton on nitrogen. Broad due to exchange.
Aromatic Protons ~7.9, doublet, 2H ~142 Protons ortho to the acetyl group, deshielded.
Aromatic Protons ~7.3, doublet, 2H ~119 Protons ortho to the sulfonamide group.
Aromatic Carbons - ~131, ~129 Quaternary carbons of the aromatic ring.
Methylene Protons ~4.9, singlet, 2H ~46 -CH₂- group adjacent to electron-withdrawing C=O and Cl.
Carbonyl Carbon - ~192 Ketone carbonyl carbon.

| Methyl Protons | ~3.1, singlet, 3H | ~40 | -CH₃ group on the electron-withdrawing sulfonyl group. |

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

While NMR and MS provide the core structural framework, IR spectroscopy offers a quick and reliable method to confirm the presence of key functional groups, serving as an essential cross-validation step.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: Run a background scan of the empty crystal before the sample analysis.

Data Interpretation: The Vibrational Fingerprints

The IR spectrum should exhibit several characteristic absorption bands that align with the proposed structure.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Confirmed
~3250 Medium, Sharp N-H Stretch Sulfonamide N-H
~1690 Strong, Sharp C=O Stretch α-chloro ketone
~1340 & ~1160 Strong, Sharp Asymmetric & Symmetric S=O Stretch Sulfonamide (SO₂)[10]

| ~1595 & ~1490 | Medium-Weak | C=C Stretch | Aromatic Ring |

X-ray Crystallography: The Unambiguous 3D Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state.[11] While contingent on growing a high-quality single crystal, a successful analysis provides irrefutable proof of atomic connectivity and conformation, making it the gold standard for structure validation.[12]

Expertise in Action: Why Crystallography is the Ultimate Arbiter

In cases of complex isomerism or ambiguous NMR signals, crystallography provides the final answer. For this compound, it would not only confirm the 1,4-substitution pattern but also reveal the torsional angles between the phenyl ring and the sulfonamide and acetyl groups, as well as any significant intermolecular interactions, such as hydrogen bonding, in the crystal lattice.[13][14]

Experimental Workflow

G Purified_Compound Purified_Compound Crystal_Growth Crystal_Growth Purified_Compound->Crystal_Growth Slow Evaporation, Vapor Diffusion Single_Crystal Single_Crystal Crystal_Growth->Single_Crystal Data_Collection Data_Collection Single_Crystal->Data_Collection X-ray Diffractometer Structure_Solution Structure_Solution Data_Collection->Structure_Solution Phase Problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-squares fitting Final_3D_Structure Final_3D_Structure Structure_Refinement->Final_3D_Structure

Expected Structural Insights

A successful crystal structure would provide precise bond lengths, bond angles, and torsion angles. It would confirm the sp³ hybridization of the methylene and methyl carbons and the sp² hybridization of the aromatic and carbonyl carbons. Furthermore, the crystal packing would likely reveal intermolecular hydrogen bonds between the sulfonamide N-H donor and a carbonyl or sulfonyl oxygen acceptor on an adjacent molecule, which governs the material's solid-state properties.

Conclusion: A Symphony of Corroborating Evidence

The structure elucidation of this compound is a prime example of a self-validating analytical workflow. Each technique provides a unique piece of the puzzle, and their collective agreement builds an unshakeable structural assignment.

  • Mass Spectrometry provides the elemental formula: C₉H₁₀ClNO₃S.

  • Infrared Spectroscopy confirms the presence of N-H, C=O, and S=O functional groups.

  • NMR Spectroscopy connects the atoms, revealing the 1,4-disubstituted aromatic ring, the chloroacetyl moiety, and the methanesulfonamide group, and shows how they are attached.

  • X-ray Crystallography delivers the final, high-resolution 3D picture, validating all prior findings.

This integrated, multi-technique approach ensures the highest level of scientific rigor and trustworthiness, providing the solid structural foundation necessary for any subsequent research or development endeavor.

References

  • PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.
  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
  • Semantic Scholar. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods.
  • National Institutes of Health. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres.
  • ResearchGate. (2017). Synthesis, X-ray crystallographic and DFT studies of two new N-acylsulfonamides.
  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
  • PubChem. (n.d.). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-.
  • US EPA. (n.d.). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- - Substance Details.
  • ChemicalBook. (n.d.). This compound.
  • Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.
  • SIELC Technologies. (2018). Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-.
  • AstaTech. (n.d.). This compound - CAS 64488-52-4.
  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
  • ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • CymitQuimica. (n.d.). CAS 64488-52-4: 4-(2-chloroacetyl)-methanesulfonanilide.
  • Wikipedia. (n.d.). X-ray crystallography.
  • National Institutes of Health. (2010). X-ray Crystallography of Chemical Compounds.
  • Echemi. (n.d.). This compound.

Sources

spectral data for N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Abstract

This technical guide provides a comprehensive analytical framework for the structural characterization of this compound (CAS No. 64488-52-4). As a key intermediate in pharmaceutical synthesis, unambiguous confirmation of its molecular structure is paramount for quality control and developmental research.[1] This document outlines the theoretical basis and practical application of multi-modal spectroscopic techniques—Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide presents expertly predicted data, detailed interpretation, and field-proven protocols for data acquisition. The synergistic use of these techniques provides a self-validating system for the definitive structural elucidation of the title compound.

Introduction

This compound is a bifunctional organic compound featuring a reactive chloroacetyl group and a methanesulfonamide moiety.[1] This structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The chloroacetyl group serves as a potent electrophile for alkylation reactions, while the sulfonamide group is a well-established pharmacophore present in a wide array of antimicrobial and anticancer drugs.[2]

Given its role as a critical synthetic intermediate, verifying the identity, purity, and structural integrity of this compound is a non-negotiable prerequisite for its use in further chemical transformations. Spectroscopic analysis provides the necessary tools for this confirmation. This guide explains the causality behind the selection of each technique and provides robust, step-by-step protocols to generate high-fidelity data for researchers, scientists, and drug development professionals.

Compound Identity:

Property Value Source(s)
IUPAC Name This compound
CAS Number 64488-52-4 [3]
Molecular Formula C₉H₁₀ClNO₃S [4]

| Molecular Weight | 247.70 g/mol |[4] |

Molecular Structure and Predicted Spectroscopic Environments

A thorough analysis begins with a dissection of the molecular structure to anticipate the expected spectroscopic signals.

Figure 1: Chemical structure of this compound.

Key Functional Groups for Analysis:

  • Methanesulfonamide (-SO₂NH-CH₃): This group contains a sulfonamide N-H proton, two S=O bonds, and a methyl group.

  • p-Disubstituted Benzene Ring: The aromatic ring has two distinct types of protons due to its substitution pattern.

  • Ketone (C=O): The carbonyl group is a strong infrared absorber and significantly influences the chemical shift of adjacent carbons and protons.

  • α-Chloro Ketone (-C(=O)CH₂Cl): The methylene group is flanked by a carbonyl and a chlorine atom, both of which are strongly electron-withdrawing.

Predicted NMR Environments:

  • ¹H NMR: We predict 5 distinct proton environments: the N-H proton, the methyl protons, the methylene protons, and two sets of aromatic protons.

  • ¹³C NMR: We predict 7 distinct carbon environments due to molecular symmetry (the two aromatic carbons ortho to the acetyl group are equivalent, as are the two carbons meta to it).

Spectroscopic Analysis: Protocols and Predicted Data

Proton (¹H) NMR Spectroscopy

3.1.1 Rationale for Technique Selection ¹H NMR spectroscopy is the premier technique for determining the number of distinct proton environments and their connectivity through spin-spin coupling. For this molecule, it is essential to confirm the 1,4- (para) substitution pattern on the aromatic ring, verify the presence and integration of the methyl and methylene groups, and identify the labile sulfonamide proton.

3.1.2 Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is chosen for its excellent solvating power for polar molecules like sulfonamides.[1] Crucially, its use allows for the observation of the exchangeable N-H proton signal, which would be lost in solvents like D₂O. The residual water peak in DMSO-d₆ appears around 3.33 ppm, and the solvent peak is at 2.50 ppm; these do not typically interfere with the key signals of the analyte.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Shim the magnetic field to ensure homogeneity.

    • Acquire a standard proton spectrum over a range of 0-12 ppm.

    • Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all peaks to determine the relative ratio of protons.

3.1.3 Predicted ¹H NMR Data and Interpretation

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Interpretation
~10.3Singlet1HN-H (Sulfonamide)The sulfonamide proton is acidic and deshielded, appearing as a broad singlet far downfield. Its chemical shift can be concentration-dependent.
~8.00Doublet2HAr-H (ortho to -C(O)CH₂Cl)These protons are deshielded by the strong electron-withdrawing effect of the adjacent acetyl group. They appear as a doublet due to coupling (J ≈ 8-9 Hz) with their ortho neighbors.[5][6]
~7.40Doublet2HAr-H (ortho to -NHSO₂CH₃)These protons are less deshielded than their counterparts. They also appear as a doublet due to coupling with their ortho neighbors. The characteristic A₂B₂ (or AA'BB') pattern of two doublets confirms the 1,4-substitution.[7]
~4.90Singlet2H-CH₂ ClThis methylene group is flanked by two powerful electron-withdrawing groups (carbonyl and chlorine), causing a significant downfield shift. It is expected to be a sharp singlet as it has no adjacent protons.
~3.10Singlet3H-SO₂CH₃ The methyl group attached to the sulfonyl group is deshielded relative to a typical alkane methyl but appears as a clean singlet.
Carbon-13 (¹³C) NMR Spectroscopy

3.2.1 Rationale for Technique Selection ¹³C NMR provides direct information about the carbon skeleton of the molecule. It is used to confirm the number of unique carbon atoms and to identify key functional groups, particularly the carbonyl carbon, whose chemical shift is highly characteristic.[8]

3.2.2 Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

  • Instrument Setup:

    • On the same spectrometer, switch to the ¹³C nucleus frequency (e.g., ~100 MHz on a 400 MHz instrument).

    • Acquire a proton-decoupled spectrum.

    • Expert Insight: Broadband proton decoupling is standard practice. It collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single, sharp line.[9] This vastly simplifies interpretation by removing complex splitting patterns.

    • Increase the number of scans significantly (e.g., 512 or more) and use a relaxation delay (D1) of 2 seconds to ensure quaternary carbons are adequately observed.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the spectrum by setting the DMSO-d₆ solvent peak (a septet) to 39.52 ppm.

3.2.3 Predicted ¹³C NMR Data and Interpretation

Predicted Shift (δ, ppm)AssignmentRationale and Interpretation
~195C =OKetone carbonyl carbons resonate far downfield, typically in the 190-220 ppm range. This is one of the most diagnostic signals in the spectrum.[10]
~143C -SO₂Aromatic quaternary carbon directly attached to the electron-withdrawing sulfonamide group.
~135C -C(O)Aromatic quaternary carbon directly attached to the electron-withdrawing acetyl group.
~130Ar-CH (ortho to -C(O))Aromatic methine carbons adjacent to the acetyl group.
~119Ar-CH (ortho to -NH)Aromatic methine carbons adjacent to the sulfonamide group.
~46-C H₂ClThe α-chloro ketone carbon is significantly deshielded by both the carbonyl and chlorine atoms.
~40-SO₂C H₃The methyl carbon attached to the sulfonyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy

3.3.1 Rationale for Technique Selection FTIR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies. For this molecule, it is used to confirm the presence of the N-H bond, the S=O stretches of the sulfonamide, and the C=O stretch of the ketone.

3.3.2 Experimental Protocol: KBr Pellet Method

  • Materials Preparation:

    • Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for several hours to remove all moisture.[11]

    • Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry.

  • Sample Grinding & Mixing:

    • Place ~1-2 mg of the solid sample into the agate mortar and grind it into a very fine powder.

    • Expert Insight: Proper grinding is critical. Large sample particles can cause scattering of the IR beam (the Christiansen effect), leading to distorted, asymmetric peaks.[12]

    • Add ~150-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the sample powder to ensure uniform dispersion.[13]

  • Pellet Formation:

    • Transfer the mixture to the pellet die.

    • Place the die into a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes.[14] This causes the KBr to cold-flow and form a transparent or translucent disc.

  • Data Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample chamber first.

    • Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

3.3.3 Predicted FTIR Data and Interpretation

Predicted Frequency (cm⁻¹)VibrationFunctional GroupRationale and Interpretation
~3250N-H StretchSulfonamideA moderately sharp peak characteristic of a secondary sulfonamide N-H bond. Its position can be affected by hydrogen bonding.[15]
~1685C=O Stretchα-Chloro KetoneA strong, sharp absorption. The presence of the electronegative chlorine atom on the α-carbon typically shifts the carbonyl frequency slightly higher than a simple alkyl aryl ketone.
~1340 & ~1160Asymmetric & Symmetric S=O StretchSulfonamideTwo strong, distinct peaks that are highly characteristic of the sulfonyl group. These are often the most intense absorptions in the spectrum of a sulfonamide.[16]
~1600 & ~1490C=C StretchAromatic RingMedium intensity peaks associated with the stretching of the benzene ring.
~840C-H Out-of-Plane Bendp-Disubstituted RingA strong peak in the fingerprint region indicative of 1,4-disubstitution on a benzene ring.
~750C-Cl StretchChloroalkaneA medium-to-strong absorption in the fingerprint region.
Mass Spectrometry (MS)

3.4.1 Rationale for Technique Selection Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of structural evidence. High-resolution mass spectrometry (HRMS) can determine the elemental formula. Furthermore, the isotopic pattern is crucial for confirming the presence of chlorine and sulfur, and fragmentation patterns can reveal structural components.

3.4.2 Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of ~1-10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with 0.1% formic acid.[17]

    • Expert Insight: ESI is a "soft" ionization technique ideal for polar, thermally labile molecules, preventing their decomposition during analysis.[18] The addition of formic acid aids in protonation, facilitating the formation of the [M+H]⁺ ion in positive ion mode. Inorganic salts must be rigorously excluded as they suppress the ESI signal.[17]

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • If using an HRMS instrument (e.g., Orbitrap or TOF), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom (³⁷Cl isotope gives an A+2 peak of ~33% the abundance of the A peak) and one sulfur atom (³⁴S gives an A+2 peak of ~4.5%).

    • If MS/MS (tandem mass spectrometry) is performed, analyze the fragmentation pattern.

3.4.3 Predicted Mass Spectrometry Data and Interpretation

m/z ValueIonRationale and Interpretation
247.0070 [M]⁺• (for ³⁵Cl, ³²S)The molecular ion. In HRMS, this value would be used to confirm the elemental formula C₉H₁₀³⁵ClNO₃S.
248.0070 [M+H]⁺ (for ³⁵Cl, ³²S)The protonated molecular ion, typically the base peak in ESI positive mode.
249.0041 [M+2]⁺• / [M+H+2]⁺The A+2 isotope peak. Its abundance relative to the main peak will be a sum of contributions from ³⁷Cl (~32.5%) and ³⁴S (~4.2%), resulting in a total relative abundance of ~36.7%. This distinct pattern is definitive proof of one Cl and one S atom.
199.03 [M - CH₂Cl]⁺A likely fragment corresponding to the loss of the chloroacetyl side chain via cleavage of the C-C bond adjacent to the ring.
168.05 [M - SO₂CH₃]⁺Fragment corresponding to the loss of the methanesulfonyl group.

Integrated Workflow for Structural Verification

No single technique is sufficient for unambiguous structure determination. The true power of spectroscopic analysis lies in the integration of orthogonal data streams. The following workflow illustrates the logical process for confirming the structure of this compound.

G cluster_0 Initial Analysis cluster_1 Functional Group ID cluster_2 Structural Backbone & Connectivity cluster_3 Final Confirmation Sample Received Sample (CAS 64488-52-4) MS Mass Spec (ESI-MS) Confirm MW & Formula Sample->MS Is MW 247.7? Is Cl/S pattern correct? FTIR FTIR (KBr Pellet) Identify N-H, C=O, S=O MS->FTIR Yes C13_NMR ¹³C NMR Confirm Carbon Count FTIR->C13_NMR Are key functional groups present? H1_NMR ¹H NMR Map Proton Environments & Connectivity C13_NMR->H1_NMR Is carbon count correct? Confirm Structure Confirmed H1_NMR->Confirm Does proton data match p-substitution & all groups?

Caption: Integrated workflow for structural verification.

This workflow demonstrates a self-validating system. Mass spectrometry first confirms the correct molecular weight and elemental composition. FTIR then provides rapid confirmation of the essential functional groups. Finally, ¹³C and ¹H NMR spectroscopy provide the detailed map of the carbon skeleton and proton connectivity, which must be fully consistent with all other data to achieve final structural confirmation.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of MS, FTIR, and NMR spectroscopy. The key spectral identifiers for this compound are:

  • ¹H NMR: Two characteristic doublets in the aromatic region confirming 1,4-substitution, and singlets for the CH₃, CH₂Cl, and NH protons.

  • ¹³C NMR: A downfield ketone signal (~195 ppm) and a total of 7 unique carbon signals.

  • FTIR: Strong, characteristic absorptions for the C=O (~1685 cm⁻¹) and dual S=O (~1340, ~1160 cm⁻¹) stretches.

  • MS: A definitive molecular ion with an A+2 isotopic pattern of ~37% relative abundance, confirming the presence of one chlorine and one sulfur atom.

By following the detailed protocols and interpretive frameworks outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2019). 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?.
  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • YouTube. (2021). Interpreting Aromatic NMR Signals.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
  • Unknown. (n.d.). Methods for Identification and Quantitation of Small Molecules and Peptides in Bioenergy, Metabolism, and Proteome Research.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • NIH National Library of Medicine. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
  • US EPA. (n.d.). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- - Substance Details - SRS.
  • ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy.
  • ResearchGate. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.

Sources

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

An Examination of its Core Physicochemical Properties for Researchers and Drug Development Professionals

This guide serves as a detailed technical overview of this compound, a key organic building block utilized in synthetic chemistry. The following sections provide consolidated data on its molecular characteristics, structural information, and physicochemical properties, intended for use by professionals in research and development.

Chemical Identity and Nomenclature

This compound is identified by the Chemical Abstracts Service (CAS) number 64488-52-4 .[1][2][3][4][5] This compound is systematically named this compound according to IUPAC nomenclature.[6] It is also known by several synonyms, including:

  • 4-(2-chloroacetyl)-methanesulfonanilide[7]

  • 4-CAMS[5]

  • N-(4-Chloroacetylphenyl)methanesulfonamide[5][6]

  • 2-Chloro-4'-methanesulfonamidoacetophenone[8]

Core Molecular Data

The fundamental molecular attributes of this compound are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization. The molecular formula and weight are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₃S[1][2][4][9][10]
Molecular Weight 247.70 g/mol [2][4][8][9][11][12]
Monoisotopic Mass 247.0069920 u[11]
Structural Representation

The molecular structure defines the chemical reactivity and steric properties of the compound. The two-dimensional structure is depicted below, illustrating the arrangement of the chloroacetyl group and the methanesulfonamide group on the phenyl ring.

Caption: 2D structure of this compound.

For computational applications, the structure can be represented by the SMILES string: CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCl.[2][6]

Physicochemical Properties

The physical properties of the compound are essential for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueConditions/Notes
Melting Point 197.5-199.0 °C[8][11]
Boiling Point 410.4 ± 51.0 °CPredicted
Density 1.433 ± 0.06 g/cm³[8][11]
LogP 1.17[10]
Topological Polar Surface Area 71.6 Ų[11]
Applications in Synthesis

This compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules.[9] Its structure contains two reactive sites: the chloroacetyl group, which is susceptible to nucleophilic substitution, and the sulfonamide group, which can influence the electronic properties of the aromatic ring. This dual functionality makes it a versatile reagent in medicinal chemistry and materials science. The compound may be of interest in pharmaceutical research, potentially as a precursor for antimicrobial agents or enzyme inhibitors.[13]

Safety and Handling

According to aggregated GHS information, this compound may be harmful if swallowed.[11] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. It is intended for research use only and not for diagnostic or therapeutic applications.[1]

References

  • U.S. Environmental Protection Agency (EPA). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. [Link]
  • SIELC Technologies. Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-. [Link]
  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]
  • PubChem. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. [Link]

Sources

An In-depth Technical Guide to N-(p-Chloroacetylphenyl)methanesulfonamide: Synthesis, Properties, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(p-Chloroacetylphenyl)methanesulfonamide, also systematically named N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, is a specialized organic molecule recognized not for its direct biological activity, but as a crucial intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1] Its structure features a methanesulfonamide group, a common moiety in many marketed drugs that enhances properties like solubility and cell permeability, and a reactive chloroacetyl group. This chloroacetyl moiety is a potent electrophile, making the compound an ideal building block for constructing larger molecules through alkylation reactions. The primary utility of this compound is demonstrated in its role as a key precursor in the synthesis of Dofetilide, a potent Class III antiarrhythmic agent used for the treatment of atrial fibrillation and flutter.[2] This guide provides a technical overview of its synthesis, properties, and application for professionals in drug development and medicinal chemistry.

Physicochemical Characteristics

The fundamental properties of N-(p-Chloroacetylphenyl)methanesulfonamide determine its handling, reactivity, and purification profile. These characteristics are summarized below.

PropertyValueSource(s)
CAS Number 64488-52-4[3][4]
Molecular Formula C₉H₁₀ClNO₃S[3][5]
Molecular Weight 247.70 g/mol [3][6]
Appearance White to pale yellow solid[7]
Melting Point 197.5-199.0 °C[4]
Predicted Boiling Point 410.4 ± 51.0 °C[4]
Predicted Density 1.433 ± 0.06 g/cm³[4]
Storage Conditions Inert atmosphere, Room Temperature[4][8]

Synthesis and Mechanistic Rationale

The principal industrial synthesis of N-(p-Chloroacetylphenyl)methanesulfonamide is achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[9]

Causality Behind the Method: The reaction involves the acylation of N-phenylmethanesulfonamide with chloroacetyl chloride.[10] The core of this transformation relies on the generation of a highly reactive electrophile, the acylium ion.[11] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to polarize and ultimately abstract the chloride from chloroacetyl chloride, forming the resonance-stabilized acylium ion.[12] The N-phenylmethanesulfonamide substrate, with its electron-rich phenyl ring, then acts as a nucleophile, attacking the acylium ion. The methanesulfonamide group is a para-directing group, meaning it activates the para position of the benzene ring for electrophilic attack, leading to the desired product isomer with high selectivity. The reaction is typically run at low temperatures to control reactivity and minimize side reactions.[10]

Visualizing the Synthesis Workflow

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent A N-phenylmethanesulfonamide E Friedel-Crafts Acylation (-10°C to Room Temp) A->E B Chloroacetyl Chloride B->E C Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst) C->E D Methylene Chloride (Solvent) D->E F Workup (Acidified Ice Quench) E->F G Purification (Methanol Wash & Drying) F->G H Final Product: N-(p-Chloroacetylphenyl)methanesulfonamide G->H

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis of the title compound.[10]

  • Vessel Preparation: To a flask suitable for the reaction scale, add N-phenylmethanesulfonamide (1.0 eq), chloroacetyl chloride (2.0 eq), and methylene chloride as the solvent.

  • Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere, preventing reactions with atmospheric moisture.

  • Cooling: Cool the reaction mixture to approximately -10 °C using an appropriate cooling bath (e.g., ice-salt).

  • Catalyst Addition: Slowly add aluminum chloride (3.0 eq) in portions, ensuring the internal temperature remains below -5 °C. This addition is highly exothermic.

  • Reaction: Stir the resulting mixture at -10 °C for 2 hours.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 16 hours (overnight).

  • Quenching: Carefully pour the reaction mixture onto a slurry of crushed ice containing concentrated hydrochloric acid. This step neutralizes the catalyst and hydrolyzes any reactive intermediates.

  • Precipitation and Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold methanol (3x) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven to yield the final N-(p-Chloroacetylphenyl)methanesulfonamide.

Core Application in Drug Development: Synthesis of Dofetilide

The primary and most well-documented application of N-(p-Chloroacetylphenyl)methanesulfonamide is as a pivotal intermediate in the synthesis of Dofetilide.[13][14] Dofetilide is a Class III antiarrhythmic agent that functions by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), prolonging the cardiac action potential.[2]

Causality Behind the Application: The synthesis of Dofetilide involves a nucleophilic substitution (SN2) reaction. The chloroacetyl group of N-(p-Chloroacetylphenyl)methanesulfonamide serves as an excellent electrophile. The carbon atom bonded to the chlorine is electron-deficient due to the inductive effect of the adjacent carbonyl and chlorine atoms. The other key intermediate in Dofetilide synthesis possesses a secondary amine, which acts as the nucleophile. This amine attacks the electrophilic carbon, displacing the chloride ion (a good leaving group) and forming a new carbon-nitrogen bond, thereby coupling the two halves of the final drug molecule.

Visualizing the Path to Dofetilide

G A Intermediate 1: N-(p-Chloroacetylphenyl)methanesulfonamide C Nucleophilic Substitution (SN2) (Alkylation of Amine) A->C B Intermediate 2: (Contains Secondary Amine) B->C D Final API: Dofetilide C->D

Caption: Logical flow from key intermediates to the final API, Dofetilide.

Detailed Experimental Protocol: Alkylation Step

This is a generalized protocol illustrating the key transformation. Specific solvents, bases, and reaction conditions may vary based on proprietary industrial processes.

  • Dissolution: Dissolve the secondary amine-containing intermediate (e.g., a derivative of 1-(4-aminophenoxy)-2-aminoethane) in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture. This base will act as an acid scavenger for the HCl generated during the reaction.

  • Addition of Alkylating Agent: Add a solution of N-(p-Chloroacetylphenyl)methanesulfonamide (1.0-1.2 eq) in the same solvent to the reaction mixture, typically at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Workup: After the reaction is complete, cool the mixture and quench it by adding water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product is then purified, often by crystallization, to yield the final API.

Analytical Characterization

To ensure the identity, purity, and quality of N-(p-Chloroacetylphenyl)methanesulfonamide, a suite of standard analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Key expected signals include a singlet for the methyl protons of the methanesulfonamide group, a singlet for the methylene protons (CH₂) of the chloroacetyl group, and a characteristic set of doublets in the aromatic region for the para-substituted benzene ring.

  • Infrared (IR) Spectroscopy:

    • Confirms the presence of key functional groups. Expect strong absorption bands corresponding to the N-H stretch of the sulfonamide, the C=O stretch of the ketone, and the S=O stretches of the sulfonyl group.

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (247.70 g/mol ), along with characteristic isotope peaks for the presence of chlorine (³⁵Cl and ³⁷Cl).[3][15]

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess purity. A reverse-phase HPLC method can effectively separate the main compound from starting materials and by-products, allowing for accurate quantification of its purity.[16]

Conclusion

N-(p-Chloroacetylphenyl)methanesulfonamide is a quintessential example of a process-critical intermediate in modern pharmaceutical manufacturing. While it lacks inherent therapeutic properties, its carefully designed structure, featuring a stable sulfonamide core and a highly reactive chloroacetyl handle, makes it an invaluable and efficient building block. Its role in the synthesis of life-saving drugs like Dofetilide underscores the importance of such precursor molecules in the broader field of medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for researchers and scientists engaged in the production of complex pharmaceutical agents.

References

  • PrepChem.com. Synthesis of N-[4-(2-Chloro-1-oxoethyl)phenyl]methanesulfonamide.
  • PubChem. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. National Center for Biotechnology Information.
  • Chemsrc. CAS#:875159-59-4 | Methanesulfonamide, N-[2-[4-(2-chloroacetyl)phenyl]ethyl].
  • Kumar C. S., C., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate.
  • SIELC Technologies. (2018). Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-.
  • US EPA. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- - Substance Details - SRS.
  • Technical Disclosure Commons. (2022). Process for the preparation of Dofetilide intermediates.
  • The Organic Chemistry Tutor. (2019). Friedel-Crafts acylation. YouTube.
  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube.
  • PubChem. Methanesulfonamide. National Center for Biotechnology Information.
  • Klumpp, D. A., et al. (2011). Friedel-Crafts Acylation with Amides. PMC - NIH.
  • Ishihara, K., & Ohara, S. (2017). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • Khan Academy. Friedel-Crafts acylation (video).
  • Google Patents. CN1453267A - New Dofetilide preparing method.
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate.
  • Torp-Pedersen, C., et al. (2019). A Quarter of a Century Later: What is Dofetilide's Clinical Role Today?. PubMed.
  • Google Patents. US10450267B2 - Method for preparing N-[4-(2-{[2-(4-methane sulfonamidophenoxy) ethyl] (methyl)amino}ethyl)phenyl]methanesulfonamide (dofetilide).
  • mzCloud. N 4 Acetylphenyl methanesulfonamide.
  • Joobeur, S., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI.
  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.
  • Al-Masoudi, N. A., et al. (2012). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library.
  • PubChem. Methanesulfonamide, N-phenyl-. National Center for Biotechnology Information.
  • Rogawski, M. A., et al. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. PubMed.
  • Google Patents. CN108164429A - The preparation method of Dofetilide intermediate.

Sources

understanding the chloroacetyl functional group reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chloroacetyl Functional Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloroacetyl group is a cornerstone of modern organic synthesis and chemical biology, prized for its versatile reactivity as a potent electrophile. This guide provides a comprehensive exploration of the chloroacetyl functional group, detailing its fundamental electronic properties, reactivity profile with a range of nucleophiles, and its strategic application in bioconjugation and the synthesis of complex molecules. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into experimental design and optimization. Detailed protocols for key transformations are provided, alongside a comparative analysis with other haloacetyl groups, to empower researchers in leveraging the unique attributes of the chloroacetyl moiety in their work.

The Chloroacetyl Group: A Profile in Electrophilicity

The chloroacetyl group, with the structure -C(O)CH₂Cl, is a bifunctional chemical entity characterized by a reactive acyl chloride and an α-chloro substituent.[1] This combination of an electron-withdrawing carbonyl group and an adjacent chlorine atom renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.[2] The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[2] This inherent reactivity is the foundation of its widespread use as a versatile building block in medicinal chemistry and organic synthesis.[2][3]

The reactivity of the chloroacetyl group can be modulated by the electronic nature of the molecule to which it is attached. Electron-withdrawing groups elsewhere in the molecule can further enhance the electrophilicity of the α-carbon, while electron-donating groups may slightly diminish it. This principle is crucial for fine-tuning the reactivity of chloroacetyl-containing compounds for specific applications.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the chloroacetyl group is nucleophilic substitution, typically proceeding through an SN2 mechanism.[2][4] A wide array of nucleophiles can readily displace the chloride ion, leading to the formation of a new covalent bond.

Reaction with Amine Nucleophiles: The Foundation of Amide Synthesis

The reaction of chloroacetyl groups with primary and secondary amines is a robust and widely employed method for the formation of glycine amide derivatives.[2][5] This transformation is fundamental in the synthesis of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

Mechanism of N-Chloroacetylation:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion yields the corresponding N-chloroacetylated amine.

G cluster_0 Mechanism of N-Chloroacetylation RNH2 R-NH₂ ClAcCl Cl-C(O)CH₂Cl RNH2->ClAcCl Nucleophilic Attack Tetrahedral Tetrahedral Intermediate ClAcCl->Tetrahedral Product R-NH-C(O)CH₂Cl Tetrahedral->Product Collapse & Cl⁻ expulsion HCl HCl

Caption: Mechanism of N-chloroacetylation of an amine.

Reaction with Thiol Nucleophiles: A Gateway to Bioconjugation

The reaction of chloroacetyl groups with thiols, particularly the cysteine residues in proteins and peptides, is a cornerstone of bioconjugation chemistry.[4][6] This reaction forms a stable thioether linkage, which is crucial for applications such as protein labeling, the development of antibody-drug conjugates (ADCs), and the synthesis of peptide-based therapeutics.[7][8] The reaction with thiols is generally faster and more selective than with amines at physiological pH.[9]

Mechanism of Thiol Alkylation:

The reaction proceeds via a concerted SN2 mechanism where the nucleophilic thiolate anion attacks the α-carbon of the chloroacetyl group, displacing the chloride ion in a single step.[4]

G cluster_1 Mechanism of Thiol Alkylation RSH R-SH ClAc R'-C(O)CH₂Cl RSH->ClAc SN2 Attack TransitionState [R-S---CH₂(Cl)---C(O)-R']⁻ ClAc->TransitionState Product R-S-CH₂-C(O)-R' TransitionState->Product Cl_ion Cl⁻ TransitionState->Cl_ion

Caption: SN2 mechanism of thiol alkylation by a chloroacetyl group.

Reaction with Other Nucleophiles

While amines and thiols are the most common nucleophiles, the chloroacetyl group can also react with other nucleophiles, albeit generally at slower rates:

  • Alcohols and Phenols: In the presence of a strong base, alcohols and phenoxides can act as nucleophiles to form α-alkoxy or α-aryloxy acetamide derivatives.[2] However, selective N-acylation in the presence of hydroxyl groups can often be achieved under controlled conditions, for instance by using a phosphate buffer system.[10][11]

  • Carboxylates: Carboxylate anions can react with chloroacetyl groups to form ester linkages.

Strategic Applications in Synthesis and Drug Development

The predictable and versatile reactivity of the chloroacetyl group has made it an invaluable tool in various scientific disciplines.

Bioconjugation and Chemical Biology

The ability of the chloroacetyl group to selectively react with cysteine residues has been extensively exploited for:

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and detection.

  • Peptide Cyclization and Polymerization: The reaction between a cysteine thiol and a chloroacetyl group within the same peptide can lead to cyclization, while intermolecular reactions can produce peptide polymers.[7]

  • Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

Medicinal Chemistry and Drug Design

The chloroacetyl group is a key building block in the synthesis of a diverse range of pharmaceutical agents.[2][3] It can be introduced into a molecule to serve as a reactive handle for further functionalization, allowing for the rapid generation of compound libraries for biological screening.[2] For instance, derivatives of 2-chloro-N-(pyridin-4-yl)acetamide have shown promise as kinase inhibitors.[2]

Heterocyclic Synthesis

Chloroacetyl chloride is a versatile reagent in the synthesis of various heterocyclic compounds.[12] It can participate in condensation and cycloaddition reactions to form rings containing nitrogen, sulfur, and oxygen. For example, it is used in the synthesis of 2-imino-4-thiazolidinones and benzo[b][2][13]thiazin-3(4H)-one derivatives.[12]

Experimental Protocols and Considerations

The successful application of chloroacetyl chemistry relies on careful consideration of reaction conditions.

General Protocol for N-Chloroacetylation of Amines in an Aqueous Medium

This protocol describes an environmentally friendly method for the N-acylation of amines in a phosphate buffer, which often provides high yields and simplifies product isolation.[5][14]

Materials:

  • Amine (1.0 mmol)

  • Chloroacetyl chloride (1.1 mmol)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine (1.0 mmol) in the phosphate buffer (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the product precipitates, it can be isolated by simple filtration and washed with cold water.[5] If the product is soluble, it can be extracted with an appropriate organic solvent (e.g., ethyl acetate).

G cluster_2 Workflow for N-Chloroacetylation A Dissolve Amine in Phosphate Buffer B Add Chloroacetyl Chloride Dropwise A->B C Stir at Room Temperature (20 min) B->C D Monitor by TLC C->D E Isolate Product (Filtration or Extraction) D->E

Caption: General workflow for the N-chloroacetylation of amines.

Key Experimental Considerations
  • Solvent: While aqueous media are suitable for many N-acylations, anhydrous organic solvents like THF or dichloromethane are often necessary for reactions with moisture-sensitive substrates or for exerting finer control over the reaction.[5]

  • Base: The choice of base is critical. For N-acylations, inorganic bases like potassium carbonate or organic bases like triethylamine or pyridine are commonly used to scavenge the HCl byproduct.[10][15]

  • Temperature: Most reactions with chloroacetyl chloride are exothermic and can be run at room temperature. However, for less reactive nucleophiles, gentle heating may be required.[16]

  • Safety: Chloroacetyl chloride is a toxic and corrosive lachrymator.[1][3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Comparative Reactivity of Haloacetyl Groups

The reactivity of haloacetyl groups follows the order of the leaving group ability of the halide: Iodoacetyl > Bromoacetyl > Chloroacetyl.[9]

FeatureChloroacetylBromoacetylIodoacetyl
Relative Reactivity GoodHighVery High
Leaving Group Ability Cl⁻ (Good)Br⁻ (Better)I⁻ (Best)
Selectivity Generally goodGoodCan be less selective due to high reactivity
Stability of Reagent Relatively stableLess stableLeast stable
Cost Generally lowestModerateHighest

This trend is a direct consequence of the bond strength between the carbon and the halogen, as well as the stability of the resulting halide anion.[17] Bromoacetyl and iodoacetyl groups are often preferred for applications requiring very rapid and efficient conjugation, particularly with less reactive thiols.[9][18] However, the higher stability and lower cost of chloroacetyl derivatives make them an attractive choice for many applications, especially in large-scale synthesis.[17]

Conclusion

The chloroacetyl functional group is a powerful and versatile tool in the arsenal of the modern chemist and biologist. Its well-defined electrophilic character and predictable reactivity with a range of nucleophiles have cemented its role in diverse fields, from the synthesis of life-saving medicines to the intricate construction of bioconjugates. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, will enable researchers to harness the full potential of this remarkable functional group in their scientific endeavors.

References

  • Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.
  • Wikipedia. Protecting group.
  • PubMed. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. (2015-02-13).
  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011-05-06).
  • ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018-11-20).
  • MDPI. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide.
  • PubMed. Efficient and selective removal of chloroacetyl group promoted with tetra-n-butylammonium fluoride (TBAF). (2011-12-13).
  • Google Patents. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • YouTube. 20.7 The Mechanisms of Nucleophilic Acyl Substitution. (2018-09-21).
  • ACS Publications. Use of chloroacetic anhydride for the protection of nucleoside hydroxyl groups | The Journal of Organic Chemistry.
  • EMBL-EBI. chloroacetyl group (CHEBI:60669).
  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
  • Wikipedia. Chloroacetyl chloride.
  • RSC Publishing. A kinetic study of thiol addition to N-phenylchloroacetamide.
  • Taylor & Francis. Chloroacetyl chloride – Knowledge and References.
  • YouTube. Nucleophilic acyl substitution: hydrolysis of acid chlorides. (2018-04-01).
  • ResearchGate. (PDF) Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (2025-08-07).
  • YouTube. 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. (2021-04-09).
  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. (2024-09-30).
  • Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • ACS Publications. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins | Bioconjugate Chemistry. (2016-08-01).
  • PubMed. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene.
  • Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018-10-31).
  • SciSpace. A study of the kinetics of the reaction between thiol compounds and chloroacetamide.
  • PubMed. S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene.
  • ResearchGate. reaction of Schiff's bases with chloroacetyl chloride.
  • Journal of the American Chemical Society. A new method for the removal of chloroacetyl groups.
  • ResearchGate. reaction of Schiff's bases with chloroacetyl chloride.
  • AVESİS. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018-11-02).
  • YouTube. 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. (2021-04-08).
  • YouTube. Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide). (2019-01-19).

Sources

A Technical Guide to the Biological Activity of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfonamides, compounds containing the -SO₂NH₂ functional group, represent a cornerstone of medicinal chemistry. Initially celebrated for their groundbreaking antibacterial effects, the sulfonamide scaffold has proven to be a "privileged structure," giving rise to a remarkable diversity of therapeutic agents.[1][2] Decades of research have expanded their pharmacological repertoire far beyond antimicrobial activity, revealing potent anticancer, anti-inflammatory, antiviral, and enzyme-inhibitory properties.[1][3][4] This guide provides a technical exploration of the multifaceted biological activities of modern sulfonamide derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

The Sulfonamide Scaffold: Core Chemistry and Structure-Activity Relationships (SAR)

The versatility of the sulfonamide core (an aromatic ring attached to a sulfonamide group) lies in its synthetic tractability. The biological activity of a derivative is profoundly influenced by substitutions at two key positions: the aromatic amine (N4) and the sulfonamide nitrogen (N1).[5][6]

  • N4 Position (Aromatic Amine): For classic antibacterial activity, a free para-amino group (-NH2) is essential as it mimics the natural substrate, p-aminobenzoic acid (PABA).[6][7] Modification at this site, for instance, through the formation of an azo linkage, can create prodrugs that release the active amine in vivo.[5]

  • N1 Position (Sulfonamide Nitrogen): Substitution on the N1 nitrogen is the most critical determinant of a derivative's pharmacological profile and physicochemical properties.[5]

    • Antibacterial Agents: Introducing electron-withdrawing heterocyclic rings (e.g., thiazole, pyrimidine) at the N1 position significantly enhances antibacterial potency.[6] This modification lowers the pKa of the sulfonamide nitrogen into the optimal range of 6.6-7.4, which improves solubility and cellular penetration.[5][7]

    • Non-Antibacterial Agents: For other activities, such as carbonic anhydrase inhibition, the primary sulfonamide (-SO₂NH₂) is often the key zinc-binding group, while diverse substituents are attached elsewhere on the scaffold to achieve isoform selectivity.[8][9]

The key structural features for antibacterial activity are summarized below:

  • The para-amino group (-NH₂) is crucial for activity.[7]

  • The sulfur atom must be directly linked to the benzene ring.[6][7]

  • The benzene ring and the sulfonamide group should be in a 1,4 arrangement.[6]

  • Substitution on the N1-sulfonamide nitrogen with heterocyclic rings often leads to highly potent derivatives.[6]

Diverse Biological Activities and Mechanisms of Action

While initially known as antibacterials, sulfonamides now encompass a wide array of therapeutic classes.[8][10]

Antimicrobial Activity

The quintessential mechanism of sulfonamide antibacterial action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][][12][13]

  • Causality: Bacteria must synthesize their own folic acid, a precursor for DNA, RNA, and protein synthesis.[][14] PABA is an essential substrate for DHPS. Due to their structural similarity to PABA, sulfonamides act as competitive antagonists, binding to the active site of DHPS and halting the production of dihydropteroic acid.[3][12] This leads to a depletion of tetrahydrofolate, arresting bacterial growth.[] This bacteriostatic effect allows the host's immune system to eliminate the pathogen.[10][14] Humans are unaffected because they acquire folic acid from their diet.[12][14]

  • Synergy: Sulfonamides are often co-administered with trimethoprim, which inhibits dihydrofolate reductase, a subsequent enzyme in the same pathway, leading to a synergistic and often bactericidal effect.[][14][15]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Incorporates PABA DHF Dihydrofolic Acid (DHF) DHP->DHF DHFR Dihydrofolate Reductase THF Tetrahydrofolic Acid (THF) DHFR->THF DHF->DHFR Products Purines, Pyrimidines, Amino Acids THF->Products Sulfonamide Sulfonamides Sulfonamide->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Anticancer Activity

A significant area of modern sulfonamide research is in oncology, where derivatives exhibit a variety of antitumor mechanisms.[1][16][17]

  • Carbonic Anhydrase (CA) Inhibition: A primary mechanism is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1][18][19] These enzymes are overexpressed in many hypoxic tumors and help maintain intracellular pH, promoting tumor cell survival and proliferation.[1][19] The sulfonamide group (-SO₂NH₂) is a potent zinc-binding group that coordinates to the Zn(II) ion in the CA active site, blocking its catalytic activity.[9]

  • Other Mechanisms: Structurally novel sulfonamides have been shown to induce anticancer effects through:

    • Cell Cycle Arrest: Causing cell cycle perturbation, often in the G1 phase.[16][17][20]

    • Microtubule Disruption: Interfering with microtubule assembly, similar to taxane-based drugs.[16][17][20]

    • Kinase Inhibition: Acting as tyrosine kinase inhibitors to disrupt cancer signaling pathways.[18]

    • Angiogenesis Inhibition: Inhibiting matrix metalloproteinases (MMPs) involved in tumor invasion and metastasis.[16][17][18]

Other Notable Activities

The sulfonamide scaffold has been successfully integrated into drugs with a wide range of other therapeutic applications:[8][21]

Therapeutic ClassMechanism of Action / Key TargetExample Drug(s)
Diuretics Inhibition of carbonic anhydrase in the renal tubulesAcetazolamide, Furosemide
Anticonvulsants Carbonic anhydrase inhibition in the central nervous systemSultiame, Acetazolamide
Anti-inflammatory Selective inhibition of cyclooxygenase-2 (COX-2)Celecoxib, Nimesulide
Antihyperglycemics As sulfonylureas, stimulate insulin release from pancreatic β-cellsTolbutamide, Glipizide
Antiviral Inhibition of viral proteases (e.g., HIV protease)Amprenavir, Fosamprenavir[8]

Key Experimental Protocols for Evaluation

Evaluating the biological activity of novel sulfonamide derivatives requires a suite of robust in vitro and in vivo assays. The following protocols are foundational for characterizing antimicrobial and anticancer potential.

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

This protocol determines the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a microorganism.[22]

Principle: The agar dilution method involves incorporating the test compound into an agar medium which is then inoculated with the test organism. This method provides a reliable determination of the Minimum Inhibitory Concentration (MIC).[22]

Self-Validation: The protocol's integrity is maintained by including a control plate with no sulfonamide (growth control) to ensure bacterial viability and appropriate growth conditions. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control to validate the assay's sensitivity.

Step-by-Step Methodology: [22][23][24]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Ensure the medium has low levels of thymidine, which can interfere with sulfonamide activity. Sterilize by autoclaving.

  • Compound Dilution Series: Prepare a series of MHA plates containing two-fold serial dilutions of the test sulfonamide. A stock solution of the compound is typically prepared in DMSO. Also, prepare a control plate containing only MHA and the equivalent concentration of DMSO (vehicle control).

  • Inoculum Preparation: Culture the test bacteria (e.g., E. coli, S. aureus) overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁴ Colony Forming Units (CFU) per spot.

  • Inoculation: Using a multipoint inoculator or pipette, spot-inoculate the prepared bacterial suspension onto the surface of each agar plate, including the control plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[22]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits any visible growth of the bacteria on the agar.[22]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or growth-inhibitory effects of sulfonamide derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[22]

Self-Validation: This system is validated by including untreated cells (negative control), which represent 100% viability, and cells treated with a known cytotoxic agent like doxorubicin (positive control) to confirm the assay can detect cell death. A vehicle control (e.g., DMSO) ensures the solvent is not causing toxicity.

Step-by-Step Methodology: [22]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test sulfonamide in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated, vehicle, and positive control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[22]

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cells in 96-well Plate Adhere 2. Allow Adherence (Overnight) Seed->Adhere Treat 3. Add Sulfonamide (Serial Dilutions) Adhere->Treat Incubate 4. Incubate (24-72 hours) Treat->Incubate MTT 5. Add MTT Reagent (3-4 hours) Incubate->MTT Solubilize 6. Solubilize Formazan (DMSO) MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read IC50 Calculation IC50 Calculation Read->IC50 Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The sulfonamide scaffold remains a highly productive platform for drug discovery. Future research will likely focus on several key areas:

  • Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., CA IX over other CAs) or kinase targets to minimize off-target effects.[25][26]

  • Combating Resistance: Developing novel antimicrobial sulfonamides that can overcome established bacterial resistance mechanisms.[10]

  • Hybrid Molecules: Synthesizing hybrid molecules that combine the sulfonamide pharmacophore with other active moieties to create drugs with dual or synergistic mechanisms of action.

  • Metal Complexes: Investigating sulfonamide-metal complexes, which have shown enhanced cytotoxic activity compared to the free ligands, opening new avenues for anticancer drug design.[27]

References

  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research. URL: https://www.bocsci.com/blog/sulfonamide-antibiotics-definition-mechanism-and-research/
  • Al-Bayati, F. A., & Al-Amiery, A. A. (2012). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Organic Chemistry: An Indian Journal, 8(6), 224-237. URL: https://www.tsijournals.
  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1223, 129125. URL: https://www.sciencedirect.com/science/article/pii/S002228602031383X
  • Cleveland Clinic. (2024). Sulfonamides (Sulfa Drugs). URL: https://my.clevelandclinic.org/health/drugs/21235-sulfonamides
  • MSD Manual Professional Edition. (2023). Sulfonamides. URL: https://www.msdmanuals.com/professional/infectious-diseases/bacteria-and-antibacterial-drugs/sulfonamides
  • BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides. URL: https://www.benchchem.com/application-notes/protocol-for-assessing-the-antibacterial-activity-of-sulfonamides
  • Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707. URL: https://www.ingentaconnect.com/content/ben/mroc/2022/00000019/00000006/art00001
  • Angeli, A., et al. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-24. URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2019.1678822
  • Supuran, C. T., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry, 9(3), 305-322. URL: https://www.ingentaconnect.com/content/ben/cmc/2002/00000009/00000003/art00004
  • Supuran, C. T., & Scozzafava, A. (2007). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 14(6), 681-713. URL: https://www.eurekaselect.com/article/14728
  • Supuran, C. T., et al. (2001). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 44(13), 2131-2140. URL: https://pubs.acs.org/doi/10.1021/jm010074z
  • Senturk, M., et al. (2011). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 546-551. URL: https://pubmed.ncbi.nlm.nih.gov/21174549/
  • Casini, A., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 3(1), 29-57. URL: https://www.ingentaconnect.com/content/ben/ccdt/2003/00000003/00000001/art00004
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. URL: https://study.com/academy/lesson/sulfonamide-mechanism-of-action-uses.html
  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. URL: https://pubmed.ncbi.nlm.nih.gov/38714116/
  • Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 671389. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4227318/
  • Nocentini, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6617. URL: https://www.mdpi.com/1420-3049/27/19/6617
  • BenchChem. (2025). . URL: https://www.benchchem.
  • Al-Masoudi, N. A., et al. (2022). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impact Factor, 8(1), 1-10. URL: https://www.impactfactor.org/IJDDR/8/IJDDR,Vol8,Issue1,Article1.pdf
  • Kaczmarczyk, G., et al. (2020). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Molecular Structure, 1214, 128229. URL: https://www.researchgate.
  • Wikipedia. (2024). Sulfonamide (medicine). URL: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)
  • Slideshare. (2016). SAR OF SULPHONAMIDES.pptx. URL: https://www.slideshare.net/mobile/shaziakhalid52/sar-of-sulphonamidespptx
  • ResearchGate. (2015). (PDF) Antimicrobial sulfonamide drugs. URL: https://www.researchgate.net/publication/281275990_Antimicrobial_sulfonamide_drugs
  • Miller, G. H., et al. (1972). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 15(2), 174-178. URL: https://pubs.acs.org/doi/10.1021/jm00272a012
  • Pharmacy Notes. (2020). Structural Activity Relationship (SAR) of Sulfonamides. URL: https://www.youtube.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. URL: https://www.benchchem.com/application-notes/in-vivo-studies-of-sulfonamide-based-compounds
  • Pharmacy D. (2021). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. URL: https://www.youtube.
  • Gielara, A., et al. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 24(13), 10839. URL: https://www.mdpi.com/1422-0067/24/13/10839
  • Parveen, S., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 812348. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4164177/

Sources

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: N-[4-(2-chloroacetyl)phenyl]methanesulfonamide as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal synthetic intermediate whose value is underscored by its bifunctional nature. Possessing both a reactive α-chloroacetyl electrophilic center and a methanesulfonamide moiety, this molecule serves as a versatile scaffold for the construction of a diverse array of heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols for its application in the development of molecules of medicinal interest, thereby serving as a critical resource for professionals in organic synthesis and drug discovery.

Introduction and Core Concepts

This compound, identified by its CAS number 64488-52-4, is a crystalline solid that has garnered significant attention as a foundational component in synthetic chemistry.[1][2] Its molecular architecture is distinguished by three key features:

  • An α-chloroacetyl group (-COCH₂Cl), which provides a potent electrophilic site susceptible to nucleophilic attack. This functional group is the primary handle for cyclization and derivatization reactions.

  • A methanesulfonamide group (-SO₂NHCH₃), a common pharmacophore in medicinal chemistry that can engage in hydrogen bonding and modulate the physicochemical properties of the final compound.[3]

  • A para-substituted phenyl ring , which acts as a rigid spacer and can be further functionalized.

The strategic combination of these groups makes this compound a particularly useful precursor for synthesizing heterocyclic systems such as pyrazoles and thiazoles, which are core structures in many therapeutic agents.[4][5]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic protocol.

PropertyValueSource(s)
CAS Number 64488-52-4[1][2][6]
Molecular Formula C₉H₁₀ClNO₃S[1][2][6]
Molecular Weight 247.70 g/mol [1][2][7]
Melting Point 197.5-199.0 °C[8]
Boiling Point 410.4±51.0 °C (Predicted)[8]
Density 1.433±0.06 g/cm³ (Predicted)[8]
Appearance White to off-white solid[9]
Solubility Soluble in polar organic solvents[9]

Safety and Handling:

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[7]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[7]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process commencing from aniline. This pathway involves an initial sulfonamidation followed by a Friedel-Crafts acylation.[2][10]

Synthesis_Workflow Aniline Aniline Step1 Step 1: Sulfonamidation Reagents: Methanesulfonyl Chloride, Pyridine Aniline->Step1 Intermediate N-Phenylmethanesulfonamide Step1->Intermediate Step2 Step 2: Friedel-Crafts Acylation Reagents: Chloroacetyl Chloride, AlCl₃ Intermediate->Step2 Product This compound Step2->Product

Synthetic workflow for this compound.
Step 1: Synthesis of N-Phenylmethanesulfonamide

This initial step involves the reaction of aniline with methanesulfonyl chloride in the presence of a base, typically pyridine, to form the corresponding sulfonamide.

Experimental Protocol:

  • To a solution of aniline (1.0 eq.) in pyridine (used as both solvent and base) cooled to 0 °C in an ice bath, add methanesulfonyl chloride (1.1 eq.) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and then with a dilute HCl solution to remove any remaining pyridine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure N-phenylmethanesulfonamide.

Step 2: Friedel-Crafts Acylation

The second step is a classic Friedel-Crafts acylation, where N-phenylmethanesulfonamide is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the chloroacetyl group at the para position of the phenyl ring.[2][10]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.2 eq.) in an anhydrous solvent such as dichloromethane or carbon disulfide.[10]

  • Cool the suspension to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq.) dropwise to the cooled suspension with vigorous stirring.

  • To this mixture, add a solution of N-phenylmethanesulfonamide (1.0 eq.) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it into a mixture of crushed ice and concentrated HCl with stirring.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Applications as a Synthetic Building Block

The presence of the electrophilic α-chloroacetyl group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions.

Synthesis of Pyrazole Derivatives

The reaction of α-haloketones with hydrazines is a well-established method for the synthesis of pyrazoles.[1][10] this compound can be employed in a similar fashion to generate pyrazole derivatives, which are of significant interest in medicinal chemistry, particularly as analogues of the COX-2 inhibitor celecoxib.[11]

Pyrazole_Synthesis Start This compound Reaction Cyclocondensation Start->Reaction Reagent Hydrazine Derivative (e.g., Hydrazine Hydrate) Reagent->Reaction Product Pyrazole Derivative Reaction->Product

General scheme for pyrazole synthesis.

Experimental Protocol for a Representative Pyrazole Synthesis:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Add a hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq.).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

This reaction proceeds via initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings, which involves the reaction of an α-haloketone with a thioamide.[5][8] this compound can serve as the α-haloketone component in this reaction.

Thiazole_Synthesis Start This compound Reaction Hantzsch Thiazole Synthesis Start->Reaction Reagent Thioamide or Thiourea Reagent->Reaction Product Thiazole Derivative Reaction->Product

General scheme for thiazole synthesis.

Experimental Protocol for a Representative Thiazole Synthesis:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and a thioamide or thiourea (1.1 eq.) in a solvent such as ethanol.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) if necessary.

  • The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration, wash with water, and recrystallize.

  • Alternatively, concentrate the reaction mixture and purify the residue using column chromatography.

Case Study: Intermediate in Sotalol Synthesis

This compound is a key intermediate in the synthesis of the antiarrhythmic drug Sotalol.[2][10] The synthesis proceeds from this building block through two subsequent steps:

  • Amination: Reaction with isopropylamine, where the amine displaces the chloride ion.

  • Reduction: Reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride.

This application highlights the industrial relevance of this compound in pharmaceutical manufacturing.

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its straightforward synthesis and the reactivity of its α-chloroacetyl group provide a reliable platform for the construction of a wide range of heterocyclic compounds, including pyrazoles and thiazoles, which are prevalent in medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel therapeutic agents.

References

  • Google Patents. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]
  • BEPLS.
  • PubChem. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. [Link]
  • Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]
  • Google Patents. CN102391184A - Synthesis method of celecoxib.
  • ResearchGate. Scheme 4 Reagents and conditions: (a)
  • PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]

Sources

The Methanesulfonamide Moiety: From a Humble Beginning to a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The methanesulfonamide group, a deceptively simple functional moiety, has carved an indispensable niche in the landscape of medicinal chemistry. Its journey, from the early days of sulfonamide discovery to its current status as a privileged pharmacophore, is a testament to its remarkable versatility. This technical guide provides a comprehensive exploration of the discovery, history, and application of methanesulfonamide compounds in drug development. We will delve into the evolution of their synthesis, dissect the intricate mechanisms of action of key therapeutic agents, and analyze the structure-activity relationships that have guided their optimization. This guide is intended to serve as a valuable resource for researchers and scientists, offering both historical context and practical insights into the enduring legacy and future potential of methanesulfonamide-based therapeutics.

A Historical Perspective: The Dawn of the "Sulfa" Era and the Emergence of Methanesulfonamide

The story of methanesulfonamide is intrinsically linked to the broader history of sulfonamides, which revolutionized medicine in the early 20th century. The journey began with the pioneering work of German chemist Gerhard Domagk at Bayer. In 1932, he discovered the antibacterial properties of a red azo dye named Prontosil.[1][2][3][4] This groundbreaking research, which earned Domagk the 1939 Nobel Prize in Medicine, revealed that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide.[1] This discovery ushered in the era of "sulfa drugs," the first class of synthetic antimicrobial agents effective against systemic bacterial infections.[1][4]

While the initial focus was on aromatic sulfonamides, the fundamental chemistry of the sulfonamide functional group (R-SO₂-NR'R'') was being established.[1] The classic and most direct method for synthesizing sulfonamides, the reaction of a sulfonyl chloride with an amine, became a cornerstone of organic synthesis.[1] Pinpointing the exact first synthesis of the simple alkylsulfonamide, methanesulfonamide, is challenging as it did not initially attract the same therapeutic interest as its aromatic counterparts.[1] However, the foundational chemistry for its creation was firmly laid in the late 19th and early 20th centuries.[1]

The true value of the methanesulfonamide group in drug design began to be appreciated later, as medicinal chemists recognized its unique physicochemical properties. Its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups have made it a valuable tool in the medicinal chemist's arsenal.[5]

A Timeline of Key Developments:

YearMilestoneSignificance
1932 Gerhard Domagk discovers the antibacterial activity of Prontosil.[1][2][3][4]Marks the beginning of the sulfonamide era in medicine.
1936 Ernest Fourneau demonstrates that Prontosil is a prodrug of sulfanilamide.[3]Elucidates the active antibacterial agent and spurs the development of other sulfa drugs.
Late 1930s-1940s Development of numerous antibacterial sulfonamides like sulfapyridine and sulfathiazole.[3]Expansion of the therapeutic applications of sulfonamides.
Mid-20th Century The methanesulfonamide moiety begins to be incorporated into non-antibacterial drug candidates.Recognition of the group's favorable physicochemical properties for broader drug design.
1998 FDA approval of Celecoxib, a selective COX-2 inhibitor containing a sulfonamide group.Highlights the potential of sulfonamides in anti-inflammatory therapy.
2009 FDA approval of Pazopanib, a multi-targeted tyrosine kinase inhibitor featuring a methanesulfonamide derivative.[5]Demonstrates the utility of the methanesulfonamide group in oncology.
2021 FDA approval of Sotorasib, a covalent inhibitor of KRAS G12C, which incorporates a methanesulfonamide-related moiety.Showcases the role of this functional group in targeting previously "undruggable" cancer targets.

The Art of Synthesis: From Classical Methods to Modern Innovations

The synthesis of methanesulfonamide and its derivatives has evolved significantly, moving from straightforward classical methods to more sophisticated and versatile modern techniques that allow for the construction of complex molecular architectures.

The Foundational Synthesis: Reaction of Methanesulfonyl Chloride with Ammonia

The most common and historically significant method for preparing the parent methanesulfonamide is the reaction of methanesulfonyl chloride with ammonia.[1] This is a simple and efficient nucleophilic substitution reaction at the sulfur atom.[1]

Experimental Protocol: Synthesis of Methanesulfonamide

Materials:

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Anhydrous ammonia (NH₃) gas or concentrated ammonium hydroxide (NH₄OH)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube (for ammonia gas) or dropping funnel (for ammonium hydroxide)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methanesulfonyl chloride (1.0 eq.) in an anhydrous solvent such as THF.

  • Cool the solution to 0 °C in an ice bath.

  • Method A (Ammonia Gas): Slowly bubble anhydrous ammonia gas through the cooled solution. Method B (Ammonium Hydroxide): Slowly add concentrated ammonium hydroxide (approximately 2.2 eq.) to the cooled solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methanesulfonamide.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/ethanol).

G reagents Methanesulfonyl Chloride + Ammonia intermediate Nucleophilic Attack reagents->intermediate Reaction product Methanesulfonamide + Ammonium Chloride intermediate->product Proton Transfer

Figure 1: Simplified workflow for the synthesis of methanesulfonamide.

Modern Synthetic Strategies for Methanesulfonamide Derivatives

The demand for structurally diverse methanesulfonamide-containing compounds in drug discovery has driven the development of more advanced synthetic methodologies.

2.2.1. Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination has emerged as a powerful tool for the N-arylation of methanesulfonamide, allowing for the formation of C-N bonds with a wide range of aryl halides and pseudohalides.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for creating carbon-carbon bonds. While not a direct synthesis of the sulfonamide bond, it is frequently used to build the carbon skeletons of molecules that will later incorporate the methanesulfonamide group.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, 1,4-dioxane, water)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq.).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G reactants Aryl Halide + Arylboronic Acid oxidative_addition Oxidative Addition reactants->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base transmetalation Transmetalation base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst product Biaryl Product reductive_elimination->product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.2.2. Other Modern Synthetic Approaches

A variety of other methods have been developed to synthesize sulfonamides, offering alternatives to the traditional sulfonyl chloride route. These include reactions starting from thiols, sulfonic acids, and the use of other metal catalysts like copper.[6][7] These methods provide chemists with a broader toolbox to create novel methanesulfonamide derivatives with diverse substitution patterns.

The Methanesulfonamide Pharmacophore in Action: Case Studies

The versatility of the methanesulfonamide moiety is best illustrated by its presence in a wide range of clinically successful drugs targeting diverse disease areas.

Celecoxib: A Selective COX-2 Inhibitor for Inflammation

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][8] This selectivity is key to its therapeutic benefit, as it reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]

Mechanism of Action: The sulfonamide group of celecoxib plays a crucial role in its selectivity. It binds to a hydrophilic side pocket present in the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[8] This specific binding blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Figure 3: Simplified pathway of Celecoxib's mechanism of action.

Structure-Activity Relationship (SAR): SAR studies have shown that the trifluoromethyl group on the pyrazole ring and the para-sulfamoylphenyl group are critical for potent and selective COX-2 inhibition. Modifications to the sulfonamide group, such as N-alkylation, can significantly reduce or abolish this selectivity.

Pazopanib: A Multi-Targeted Kinase Inhibitor for Cancer

Pazopanib (Votrient®) is an oral, multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5] Its methanesulfonamide derivative structure is a key feature.

Mechanism of Action: Pazopanib inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[5] By blocking these signaling pathways, pazopanib inhibits tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation. The sulfonamide group contributes to the overall binding affinity and selectivity of the molecule for its target kinases.

G VEGF_PDGF VEGF / PDGF Receptors VEGFR / PDGFR VEGF_PDGF->Receptors Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptors->Signaling Angiogenesis Angiogenesis & Proliferation Signaling->Angiogenesis Pazopanib Pazopanib Pazopanib->Receptors Inhibits

Figure 4: Pazopanib's inhibition of VEGFR/PDGFR signaling.

Structure-Activity Relationship (SAR): The SAR of pazopanib and related kinase inhibitors is complex, but the sulfonamide group is a key pharmacophoric element that often engages in hydrogen bonding interactions within the ATP-binding pocket of the target kinases, contributing to the inhibitor's potency and selectivity.

Sotorasib: A Groundbreaking Covalent Inhibitor for KRAS G12C-Mutated Cancers

Sotorasib (Lumakras™) represents a major breakthrough in oncology, as it is the first approved drug that targets a specific mutation in the KRAS protein (G12C), long considered an "undruggable" target.

Mechanism of Action: Sotorasib covalently and irreversibly binds to the mutant cysteine residue in KRAS G12C. This locks the protein in an inactive GDP-bound state, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling. While not a traditional methanesulfonamide, the acrylamide warhead and the overall molecular scaffold share principles of targeted covalent inhibition where precise positioning of reactive groups is key.

G KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) KRAS_G12C_GDP->KRAS_G12C_GTP Activation Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_G12C_GTP->Downstream_Signaling Cell_Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Cell_Proliferation Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Covalently Binds & Traps in Inactive State

Figure 5: Sotorasib's covalent inhibition of KRAS G12C.

Structure-Activity Relationship (SAR): The development of sotorasib involved meticulous optimization of the molecule to ensure selective and efficient covalent modification of the target cysteine while maintaining favorable drug-like properties. The overall architecture of the molecule is crucial for positioning the reactive acrylamide group within the binding pocket of KRAS G12C.

The Future is Bright: Emerging Applications and Future Directions

The methanesulfonamide moiety continues to be a rich source of inspiration for the design of novel therapeutic agents. Its favorable properties ensure its continued relevance in drug discovery.

Current Research and Preclinical Development:

  • Oncology: Researchers are actively exploring novel methanesulfonamide-containing compounds as inhibitors of various cancer-related targets, including other kinases, epigenetic modulators, and protein-protein interactions.

  • Neurodegenerative Diseases: The ability of the sulfonamide group to cross the blood-brain barrier and its hydrogen bonding capabilities make it an attractive scaffold for developing drugs targeting central nervous system disorders.

  • Infectious Diseases: The historical success of sulfonamides as antibacterials continues to inspire the development of new antimicrobial agents with improved potency and resistance profiles.

Future Outlook:

The future of methanesulfonamide in drug discovery lies in its continued application in innovative drug design strategies. The combination of the methanesulfonamide pharmacophore with other advanced medicinal chemistry approaches, such as fragment-based drug design, covalent inhibition, and proteolysis-targeting chimeras (PROTACs), holds immense promise for the development of the next generation of targeted therapeutics.

Conclusion

The journey of methanesulfonamide compounds from their origins in the shadow of the first "sulfa" drugs to their current prominence as a key pharmacophore in modern medicine is a compelling narrative of scientific innovation. The inherent versatility of the methanesulfonamide group, coupled with the ingenuity of medicinal chemists, has led to the development of life-saving drugs across a spectrum of therapeutic areas. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the methanesulfonamide moiety is poised to remain a vital component in the ongoing quest for novel and effective medicines.

References

  • Huvepharma. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use.
  • BenchChem. (2025). The Genesis of a Core Moiety: A Technical History and Discovery of Methanesulfonamide.
  • ResearchGate. (n.d.). History of Sulfonamides.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Improve Veterinary Education. (n.d.). History of Sulfonamides.
  • BenchChem. (2025).
  • Al-Ghorbani, M., et al. (2022). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Molecular Diversity, 13(3), 357-66.
  • S. M. A. H. et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences.
  • Le Von, E. J., et al. (1978). Phase I Study of Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA) Using a Single-Dose Schedule.
  • BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
  • ResearchGate. (2025). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles.
  • ResearchGate. (2006). Design, synthesis and biological evaluation of chalcone derivatives possessing a methanesulfonamido pharmacophore as selective COX-2 inhibitors.
  • Kumar, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. European Journal of Medicinal Chemistry, 258, 115589.
  • National Center for Biotechnology Information. (2022).
  • Al-Hussain, S. A., & Al-Obaydi, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4399.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-94.
  • Cielecka-Piontek, J., et al. (2021). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. Molecules, 26(16), 4983.
  • Momin, Y., & Chavan, M. (2025). Pharmacophore modeling in drug design. Advances in Pharmacology, 103, 313-324.
  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs.
  • Gzella, A., & Gielara, A. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 26(1), 123.
  • Rague, A., & Tidgewell, K. (2018). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Mini-Reviews in Medicinal Chemistry, 18(7), 552-560.
  • National Center for Biotechnology Information. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(8), 3256.

Sources

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 64488-52-4), a key building block in pharmaceutical synthesis.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity in research and development environments. This document is intended for researchers, chemists, and drug development professionals who may handle this compound.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its safe handling.

Systematic Name: this compound[2]

Common Synonyms:

  • N-(4-(2-Chloroacetyl)phenyl)methanesulfonamide[2]

  • 4′-(Chloroacetyl)methanesulfonanilide[3]

  • 2-Chloro-4′-methanesulfonamidoacetophenone[3]

Key Identifiers:

  • CAS Number: 64488-52-4[1][2][4][5]

  • Molecular Formula: C₉H₁₀ClNO₃S[1][2][4][5][6]

  • Molecular Weight: 247.70 g/mol [2][4][6]

The compound's properties are summarized in the table below. This data is essential for designing appropriate storage conditions and anticipating its behavior under various experimental parameters.

PropertyValueSource
Physical State SolidImplied by melting point
Melting Point 197.5-199.0 °C[1][3][4]
Boiling Point 410.4 ± 51.0 °C (Predicted)[1][3][4]
Density 1.433 ± 0.06 g/cm³ (Predicted)[1][4][5]
Flash Point 202 °C[5]
Storage Inert atmosphere, Room Temperature[4][7]

Hazard Assessment and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific risks is paramount for mitigating exposure and preventing accidents. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.

GHS Pictograms:


(Illustrative representation of Corrosive and Irritant pictograms)
  • 
    Corrosion [2]
    
  • 
    Irritant [2]
    

Signal Word: Danger [2][7][8]

The following table details the specific GHS hazard statements associated with this compound. The causality is clear: the chloroacetyl group is a reactive electrophile, making the compound a potent irritant and harmful agent upon contact or ingestion.

Hazard CodeStatementClassificationSource
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[1][9]
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)[1]
H318 Causes serious eye damageSerious Eye Damage/Eye Irritation (Category 1)[7]
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[1][2][8]
H335 May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)[1][2]

Note: While some reports indicate the toxicological properties have not been thoroughly investigated, the available GHS data necessitates handling it as a hazardous material.[5][10]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and appropriate PPE to create a self-validating system of safety.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions must occur within a certified chemical fume hood or a glove box.[11][12][13] This is the primary defense against respiratory exposure. Use only in well-ventilated areas.[11][12][13]

  • Process Enclosures: For larger-scale operations, use process enclosures or other engineering controls to contain the material and minimize airborne levels.[10]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier designed to prevent all routes of exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][10][12] Standard safety glasses are insufficient due to the risk of serious eye damage.[2]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before and during use.

    • Lab Coat: A buttoned, full-length lab coat is required to protect skin and clothing.[10]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 dust mask for solids).[10][14]

The following diagram illustrates the logical workflow for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Assess Task-Specific Risks SelectHood Select & Verify Fume Hood Prep->SelectHood SelectPPE Select Required PPE SelectHood->SelectPPE DonPPE Don PPE Correctly SelectPPE->DonPPE ConductWork Conduct Experiment DonPPE->ConductWork Monitor Continuously Monitor for Exposure ConductWork->Monitor DoffPPE Doff PPE Correctly ConductWork->DoffPPE Monitor->ConductWork Decontaminate Decontaminate Work Area DoffPPE->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for Personal Protective Equipment (PPE) Usage.

Safe Handling and Storage Protocols

General Handling

The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied at all times.

  • Avoid Dust Formation: This compound is a solid. Handle it carefully to avoid generating dust, which increases the risk of inhalation and contamination.[15]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory or when using this product.[12][13]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5][15]

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.

  • Container: Keep the container tightly closed when not in use.[5][10][12]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][12] The storage area should be secure and accessible only to authorized personnel.[12][13]

  • Atmosphere: For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen).[4][7]

Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a pre-planned, logical response is critical to minimizing harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do so.[9][12] Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][12][15] If skin irritation occurs, seek medical advice.[12]

  • Inhalation: Move the individual to fresh air immediately.[5][11][12] If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[5]

  • Ingestion: If the person is conscious, rinse their mouth with water.[12] Call a poison control center or physician immediately.[9][12] Do NOT induce vomiting.

Accidental Release (Spills)
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, clean up spills immediately.[5] Use dry cleanup procedures; avoid sweeping or any action that generates dust.[15]

  • Collect: Carefully shovel or vacuum the spilled material into a clean, dry, labeled container for hazardous waste disposal.[15]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[15]

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[10][12]

  • Hazardous Combustion Products: Thermal decomposition can produce highly toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][12]

  • Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[5][10][12]

The following logic tree outlines the decision-making process for responding to an emergency.

Emergency_Response Start Emergency Event Occurs EventType Identify Event Type Start->EventType Spill Accidental Release / Spill EventType->Spill Spill Exposure Personnel Exposure EventType->Exposure Exposure Fire Fire Event EventType->Fire Fire Spill_Action1 Evacuate & Alert Spill->Spill_Action1 Route Route of Exposure? Exposure->Route Fire_Action1 Activate Alarm & Evacuate Fire->Fire_Action1 Spill_Action2 Don Full PPE Spill_Action1->Spill_Action2 Spill_Action3 Contain & Clean Up Spill_Action2->Spill_Action3 Spill_Action4 Dispose of Waste Spill_Action3->Spill_Action4 Skin Skin/Eye Contact Route->Skin Skin/Eye Inhalation Inhalation Route->Inhalation Inhalation Ingestion Ingestion Route->Ingestion Ingestion FirstAid_Skin Initiate Skin/Eye First Aid Skin->FirstAid_Skin FirstAid_Inhale Move to Fresh Air Inhalation->FirstAid_Inhale FirstAid_Ingest Initiate Ingestion First Aid Ingestion->FirstAid_Ingest Medical Seek Immediate Medical Attention FirstAid_Skin->Medical FirstAid_Inhale->Medical FirstAid_Ingest->Medical Fire_Action2 Use Appropriate Extinguisher (If trained & safe) Fire_Action1->Fire_Action2 Fire_Action3 Contact Emergency Services Fire_Action2->Fire_Action3

Caption: Emergency Response Logic Tree.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Procedure: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[9][12] Do not dispose of it down the drain or with general laboratory trash.

  • Containers: Empty containers may retain product residue and should be treated as hazardous.

References

  • Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- | C9H10ClNO3S | CID 116629. PubChem. [Link]
  • This compound | Chemsrc. Chemsrc.com. [Link]
  • AB112109 | CAS 99-31-0. abcr Gute Chemie. [Link]
  • Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- - Substance Details. US EPA. [Link]
  • Safety Data Sheet (rel
  • This compound, min 97%. CP Lab Safety. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, a key intermediate in pharmaceutical synthesis. Given the scarcity of public domain data for this specific molecule, this document emphasizes foundational principles, predictive models, and robust experimental protocols. It is designed to empower researchers to generate reliable solubility data, which is critical for optimizing reaction conditions, developing purification strategies, and ensuring the overall efficiency of drug development processes. The guide details the industry-standard shake-flask method, discusses theoretical solubility models like Hansen Solubility Parameters (HSP), and contextualizes the practical implications of the obtained solubility data.

Introduction: The Critical Role of Solubility in Process Chemistry

This compound (CAS 64488-52-4) is a vital building block in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a chloroacetyl group, a phenyl ring, and a methanesulfonamide moiety, makes it a versatile intermediate for creating more complex active pharmaceutical ingredients (APIs).[2][3]

In any chemical synthesis, particularly in a pharmaceutical context, understanding the solubility of reactants, intermediates, and the final API is not merely an academic exercise; it is a cornerstone of process development.[4][5] Solubility data governs critical decisions in:

  • Reaction Kinetics: Ensuring reactants are in the solution phase for optimal interaction.

  • Purification: Selecting appropriate solvents for crystallization to remove impurities effectively.[6]

  • Formulation: Influencing the dissolution rate and bioavailability of the final drug product.[7][8]

  • Process Safety and Efficiency: Choosing solvents that are safe, cost-effective, and environmentally benign.[9]

Poorly characterized solubility can lead to significant challenges, including low reaction yields, inefficient purification, and unpredictable bioavailability, ultimately increasing development costs and timelines.[4][10] This guide provides the necessary theoretical and practical tools to thoroughly characterize the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₃S[1][11]
Molecular Weight 247.70 g/mol [3]
Melting Point 197.5 - 199.0 °C[12][13]
Appearance Solid (form not specified, likely crystalline powder)[14]
pKa (Predicted) 6.94 ± 0.10[11][13]
Density (Predicted) 1.433 ± 0.06 g/cm³[12][13]

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa indicates it is a weak acid, a characteristic of sulfonamides, which can influence its solubility in protic or basic solvents.[15]

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can provide valuable guidance for solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This fundamental principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.[9] The structure of this compound contains:

  • Polar Groups: The sulfonamide (-SO₂NH-) and ketone (C=O) groups are capable of dipole-dipole interactions and hydrogen bonding.

  • Aromatic System: The phenyl ring contributes to van der Waals forces and potential π-π stacking interactions.

  • Halogen: The chloroacetyl group adds to the molecule's polarity.

Based on this, we can predict that polar solvents will be more effective at dissolving this compound than nonpolar solvents. For instance, solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be good solvents, while hydrocarbons like hexane or toluene are likely to be poor solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding forces.[16][17]

The central concept of HSP is that substances with similar (δD, δP, δH) parameters will be miscible.[18] The distance (Ra) between the HSP values of a solute and a solvent in this three-dimensional space can be calculated. A smaller 'Ra' value indicates a higher likelihood of solubility. This model is particularly powerful for predicting the solubility in solvent blends, where two poor solvents can combine to make a good solvent if their mixture's HSP falls within the solute's solubility sphere.[19]

G Solute_HSP Hansen Parameters (δD_solute, δP_solute, δH_solute) Calculation Calculate Solubility Distance (Ra) Solute_HSP->Calculation Solvent_HSP Hansen Parameters (δD_solvent, δP_solvent, δH_solvent) Solvent_HSP->Calculation Prediction Solubility Prediction Calculation->Prediction If Ra is small G start Start prep 1. Preparation Add excess solid solute to a known volume of solvent in a vial. start->prep equil 2. Equilibration Shake vial at constant temperature for 24-48 hours. prep->equil separate 3. Phase Separation Centrifuge or allow solid to settle. Filter the supernatant. equil->separate quantify 4. Quantification Dilute the saturated solution and analyze concentration via HPLC or UV-Vis. separate->quantify calc 5. Calculation Determine solubility (e.g., in mg/mL) using a calibration curve. quantify->calc end End calc->end

Sources

An In-depth Technical Guide to the Theoretical pKa Calculation of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive, in-depth technical framework for the theoretical calculation of the pKa of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, a key building block in pharmaceutical synthesis.[1] We will delve into the quantum mechanical principles, computational methodologies, and practical considerations necessary for an accurate in silico pKa prediction. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to elucidate the ionization behavior of complex organic molecules.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a primary determinant of its interaction with biological systems. The pKa value, which quantifies the strength of an acid in solution, dictates the extent of ionization at a given physiological pH. For this compound, understanding its pKa is crucial for predicting its behavior in various biological compartments, its potential for off-target effects, and its overall suitability as a drug candidate or intermediate.

The molecule possesses a sulfonamide functional group (-SO₂NH-), which is known to be acidic. The acidity of the N-H proton is influenced by the electron-withdrawing nature of the two adjacent sulfonyl oxygens and the phenyl ring. The substituent on the phenyl ring, a 2-chloroacetyl group, will also modulate the electronic environment and, consequently, the pKa. Experimental determination of pKa can be resource-intensive, making accurate and reliable computational methods highly valuable in the early stages of drug discovery.[2][3]

Theoretical Foundations of pKa Calculation

The pKa is directly related to the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in solution.[4]

HA ⇌ A⁻ + H⁺

The relationship is given by the equation:

pKa = ΔG° / (2.303 * RT)

where R is the universal gas constant and T is the temperature in Kelvin. The core of the theoretical pKa calculation lies in accurately determining the Gibbs free energy of all species in the solvated state.[4]

The Thermodynamic Cycle Approach

A direct calculation of the Gibbs free energy of dissociation in solution is computationally challenging. Therefore, a thermodynamic cycle, often referred to as a Born-Haber cycle, is employed to break down the process into more manageable steps.[5][6] The most common approach is the "direct method," which relates the solution-phase free energy change to the gas-phase free energies and the solvation free energies of the involved species.[7][8]

Thermodynamic Cycle for pKa Calculation cluster_gas Gas Phase cluster_solution Aqueous Phase HA_gas HA(g) A_minus_gas A⁻(g) HA_gas->A_minus_gas ΔG°gas HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) H_plus_gas H⁺(g) A_minus_aq A⁻(aq) A_minus_gas->A_minus_aq ΔG°solv(A⁻) H_plus_aq H⁺(aq) H_plus_gas->H_plus_aq ΔG°solv(H⁺) HA_aq->A_minus_aq ΔG°aq = 2.303 RT pKa

Caption: Thermodynamic cycle for pKa calculation.

From this cycle, the Gibbs free energy of dissociation in the aqueous phase (ΔG°aq) can be calculated as:

ΔG°aq = G°(A⁻, aq) + G°(H⁺, aq) - G°(HA, aq)

This "direct approach" relies on the accurate calculation of the free energies of the acid and its conjugate base in solution.[9]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the theoretical pKa calculation of this compound using quantum mechanical methods. This workflow is designed to be self-validating at each critical step.

Choice of Computational Software

Several quantum chemistry software packages are suitable for these calculations, including Gaussian, ORCA, and Jaguar.[10][11][12] This guide will present a general workflow applicable to most modern density functional theory (DFT) programs.

Experimental Workflow

Computational Workflow for pKa Prediction start 1. Build 3D Structures (HA and A⁻) geom_opt 2. Gas-Phase Geometry Optimization & Frequencies (e.g., B3LYP/6-31G*) start->geom_opt verify_min 3. Verify True Minima (No Imaginary Frequencies) geom_opt->verify_min Self-Validation solv_energy 4. Solvation Energy Calculation (e.g., M06-2X/def2-TZVPPD with SMD) verify_min->solv_energy calc_pka 5. Calculate ΔG°aq and pKa solv_energy->calc_pka end Final pKa Value calc_pka->end

Caption: Step-by-step computational workflow.

Step 1: Molecular Structure Preparation

  • Construct the 3D structures of both the neutral form (HA) of this compound and its deprotonated form (A⁻), where the proton on the sulfonamide nitrogen has been removed.

  • Perform an initial conformational search to identify the lowest energy conformers for both species. This is crucial as using a higher-energy conformer will lead to inaccurate pKa predictions.

Step 2: Gas-Phase Geometry Optimization and Frequency Analysis

  • Objective: To find the most stable 3D arrangement of atoms for both HA and A⁻ in the gas phase and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Method: Employ a reliable DFT functional, such as B3LYP, with a Pople-style basis set like 6-31+G(d,p). The inclusion of diffuse functions (+) is important for accurately describing the more diffuse electron cloud of the anion.

  • Protocol:

    • Perform a geometry optimization calculation for both HA and A⁻.

    • Following optimization, perform a vibrational frequency calculation at the same level of theory.[11]

Step 3: Verification of True Minima (Self-Validation)

  • Objective: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface.

  • Protocol:

    • Analyze the output of the frequency calculation.

    • A true minimum is confirmed by the absence of any imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the geometry must be perturbed and re-optimized.

Step 4: Solvation Energy Calculation

  • Objective: To accurately model the effect of the solvent (water) on the energetics of the acid and its conjugate base. The change in charge upon deprotonation makes solvent effects paramount.[13]

  • Method: Use a higher-level DFT functional, such as M06-2X, which is known to perform well for non-covalent interactions, and a larger basis set like def2-TZVPPD. Employ a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[14][15][16] The SMD model is generally recommended for its accuracy across a wide range of solvents.[7][14]

  • Protocol:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation in the presence of the continuum solvent model for both HA and A⁻. This will yield the Gibbs free energy in solution (G°aq).

The pKa Calculation

The pKa can now be calculated using the following equation:

pKa = [G°(A⁻, aq) + G°(H⁺, aq) - G°(HA, aq)] / (2.303 * RT)

  • G°(A⁻, aq) and G°(HA, aq) are the Gibbs free energies in solution obtained from the computational workflow.

  • R is the gas constant (1.987 x 10⁻³ kcal mol⁻¹ K⁻¹).

  • T is the temperature (298.15 K).

  • G°(H⁺, aq) is the experimental Gibbs free energy of solvation of the proton. This value is a subject of ongoing research, but a widely accepted value is -265.9 kcal/mol .[14] It is crucial to use a consistent value for this term when comparing calculated pKa values.[17]

Data Analysis and Interpretation

The calculated pKa value for this compound should be interpreted in the context of the known acidity of similar sulfonamides. Aromatic sulfonamides typically have pKa values in the range of 6 to 11.[18][19] A study on biologically active sulfonamides reported calculated pKa values ranging from 5.9 to 12.6.[18] Another source indicates a predicted pKa of approximately 6.94 for the target molecule, which falls within the expected range.[20][21]

Table 1: Summary of Calculated Thermodynamic Data (Hypothetical)

SpeciesGas-Phase Gibbs Free Energy (Hartree)Solvation Free Energy (kcal/mol)Aqueous-Phase Gibbs Free Energy (Hartree)
HA Value from Opt+FreqValue from Solvation CalcCalculated Value
A⁻ Value from Opt+FreqValue from Solvation CalcCalculated Value

Note: The final aqueous-phase Gibbs free energy is the sum of the gas-phase electronic energy and the solvation free energy, with thermal corrections applied.

Sources of Error and Validation
  • Choice of DFT Functional and Basis Set: The accuracy of the calculation is highly dependent on the chosen level of theory.[7] It is good practice to benchmark the chosen method against a set of compounds with known experimental pKa values that are structurally similar to the target molecule.

  • Conformational Flexibility: For molecules with multiple rotatable bonds, ensuring that the global minimum energy conformer has been identified is critical.

  • Explicit Solvent Molecules: While continuum models are computationally efficient, the inclusion of one or more explicit water molecules hydrogen-bonded to the acidic site can sometimes improve accuracy, especially for molecules where specific solute-solvent interactions are important.[9][22]

Conclusion

The theoretical calculation of pKa values using quantum mechanical methods provides a powerful tool for understanding the ionization behavior of drug-like molecules. By employing a robust computational workflow that includes careful conformational analysis, accurate geometry optimization, and a reliable solvation model, it is possible to obtain pKa predictions for molecules like this compound with a high degree of confidence. These in silico predictions can guide experimental efforts, accelerate the drug discovery process, and ultimately contribute to the design of safer and more effective pharmaceuticals.

References

  • Thermodynamic cycles used in the pKa calculations a chemical reaction... - ResearchGate.
  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous Solvation Free Energies of Ions and Ion−Water Clusters Based on an Accurate Value for the Absolute Aqueous Solvation Free Energy of the Proton. The Journal of Physical Chemistry B, 110(32), 16066–16081.
  • Dutra, F. R., et al. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 65–73.
  • Yoshida, N., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. J, 4(4), 849-866.
  • Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 32(12), 1111-1122.
  • Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. (2023). YouTube.
  • Thermodynamic cycles used for pKa calculation schemes - ResearchGate.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI.
  • Ho, J., & Coote, M. L. (2015). Are thermodynamic cycles necessary for continuum solvent calculation of pKas and reduction potentials?. Physical Chemistry Chemical Physics, 17(4), 2530-2539.
  • Liptak, M. D., et al. (2012). First Principles pKa Calculations on Carboxylic Acids Using the SMD Solvation Model: Effect of Thermodynamic Cycle, Model Chemistry, and Explicit Solvent Molecules. The Journal of Physical Chemistry A, 116(36), 9145–9155.
  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM, 684(1-3), 121-131.
  • Pliego, J. R., & Riveros, J. M. (2002). Theoretical Calculation of pKa Using the Cluster−Continuum Model. The Journal of Physical Chemistry A, 106(32), 7434–7439.
  • A universal approach for continuum solvent pKa calculations: are we there yet? - Semantic Scholar.
  • How to calculate pKa's using DFT for a molecule with three acidic hydrogens? - ResearchGate.
  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions - Columbia Academic Commons.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds - NIH.
  • The pK a values of the sulfonamides studied - ResearchGate.
  • Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile - PMC - NIH.
  • Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- - PubChem.
  • pKa Prediction in Non-Aqueous Solvents - ChemRxiv.
  • pcm solvation model: Topics by Science.gov.
  • Computational pKa Determination : r/comp_chem - Reddit.
  • jensengroup/pKalculator - GitHub.
  • Computation of the pKa Values of Gallic Acid and Its Anionic Forms in Aqueous Solution... - MDPI.
  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations - PMC - NIH.
  • Solvation models - PySCF.
  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing).
  • Influence of Coexisting Copper and Zinc on the Adsorption and Migration of Sulfadiazine in Soda Saline–Alkali Wetland Soils: A Simulation Approach - MDPI.
  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures - SciELO.
  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds.
  • Determining the pKa of Simple Molecules Using Gaussian 2009 Edition - University of Illinois.
  • Can someone help me with the calculation of tosic acid's pKa using Gaussian 09? - ResearchGate.
  • Orca vs Gaussian : r/Chempros - Reddit.

Sources

An In-depth Technical Guide to N-[4-(2-chloroacetyl)phenyl]methanesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is a paramount objective. Among the myriad of chemical scaffolds, the sulfonamide functional group has established itself as a cornerstone in drug discovery, leading to the development of a wide array of therapeutic agents. This guide delves into the multifaceted nature of a specific sulfonamide-containing compound, N-[4-(2-chloroacetyl)phenyl]methanesulfonamide. While primarily recognized as a key intermediate in the synthesis of the antiarrhythmic drug Sotalol, its inherent chemical reactivity and structural features suggest a broader potential in medicinal chemistry. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis to its putative biological activities and future therapeutic prospects. By synthesizing established knowledge with field-proven insights, we will explore the causality behind experimental choices and highlight the self-validating systems inherent in the described protocols.

Physicochemical Properties and Structural Features

This compound is a white to off-white crystalline solid. Its chemical structure is characterized by a central phenyl ring substituted with a methanesulfonamide group and a 2-chloroacetyl group. This unique combination of functional groups imparts specific reactivity and potential for further chemical modifications, making it a valuable building block in organic synthesis.

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₃S
Molecular Weight247.7 g/mol
Melting Point197.5-199.0 °C
IUPAC NameThis compound
CAS Number64488-52-4

The presence of the electrophilic chloroacetyl group makes the compound susceptible to nucleophilic substitution reactions, a key feature exploited in the synthesis of more complex molecules. The methanesulfonamide moiety, on the other hand, is a well-known pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with biological targets.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of N-phenylmethanesulfonamide. This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the phenyl ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • N-phenylmethanesulfonamide

  • Chloroacetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Concentrated hydrochloric acid

  • Methanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-phenylmethanesulfonamide (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add chloroacetyl chloride (2.0 equivalents) to the cooled solution.

  • In a separate flask, carefully add anhydrous aluminum chloride (3.0 equivalents) to anhydrous dichloromethane to create a slurry.

  • Slowly and portion-wise, add the aluminum chloride slurry to the reaction mixture, maintaining the temperature at -10 °C.

  • Stir the resulting mixture at -10 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold methanol (3 x volume).

  • Dry the product in a vacuum oven to yield this compound.

Causality of Experimental Choices:

  • The use of anhydrous conditions and a nitrogen atmosphere is crucial to prevent the deactivation of the Lewis acid catalyst, aluminum chloride, by moisture.

  • The low temperature (-10 °C) during the addition of reagents helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • The acidic workup is necessary to quench the reaction and dissolve the aluminum salts, allowing for the precipitation of the desired product.

  • The methanol wash helps to remove any unreacted starting materials and impurities.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product N_phenylmethanesulfonamide N-phenylmethanesulfonamide Reaction_Vessel Friedel-Crafts Acylation (Dichloromethane, -10°C to RT) N_phenylmethanesulfonamide->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction_Vessel AlCl3 Aluminum chloride AlCl3->Reaction_Vessel Quench Quench with HCl/Ice Reaction_Vessel->Quench Filtration Filtration Quench->Filtration Wash Methanol Wash Filtration->Wash Drying Vacuum Drying Wash->Drying Final_Product This compound Drying->Final_Product Sotalol_Synthesis Start This compound Intermediate N-[4-[2-(isopropylamino)acetyl]phenyl]methanesulfonamide Start->Intermediate Isopropylamine Sotalol Sotalol Intermediate->Sotalol NaBH4

Caption: Synthesis of Sotalol from the core compound.

Putative Biological Activities and Mechanisms of Action

While this compound is primarily known as a synthetic intermediate, the broader class of sulfonamide derivatives exhibits a wide range of biological activities. [1][2]This suggests that the core compound itself or its close analogs could possess intrinsic pharmacological properties.

Antibacterial Activity

Sulfonamides are a well-established class of antibacterial agents. [1]Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. [1]Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to a bacteriostatic effect. Given the presence of the sulfonamide moiety, it is plausible that this compound could exhibit antibacterial properties.

Anticancer Potential

Recent research has highlighted the anticancer potential of various sulfonamide derivatives. [3][4]These compounds have been shown to exert their effects through multiple mechanisms, including:

  • Enzyme Inhibition: Sulfonamides can inhibit enzymes crucial for cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.

  • Induction of Apoptosis: Many sulfonamide-containing compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. [4]* Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell division.

The chloroacetyl group in this compound is a reactive electrophile that could potentially alkylate nucleophilic residues in biological macromolecules, such as proteins and DNA. This alkylating potential could contribute to cytotoxic effects against cancer cells.

Enzyme Inhibition

Beyond DHPS, sulfonamides have been identified as inhibitors of other enzymes with therapeutic relevance. For instance, certain N-phenylsulfonamide derivatives have shown inhibitory activity against carbonic anhydrases and cholinesterases. [5]Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma, while cholinesterase inhibitors are employed in the management of Alzheimer's disease.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies on this compound are not extensively reported, general principles from related sulfonamide series can be applied.

  • The Sulfonamide Group: The SO₂NH moiety is a critical pharmacophore. The acidity of the N-H proton and its ability to act as a hydrogen bond donor are often crucial for binding to target proteins.

  • The Phenyl Ring: Substitution patterns on the phenyl ring can significantly influence activity and selectivity. The position of the methanesulfonamide and chloroacetyl groups is likely important for orienting the molecule within a binding pocket.

  • The Chloroacetyl Group: As a reactive electrophile, this group can be modified to introduce various side chains, as seen in the synthesis of Sotalol. Replacing the chlorine with other leaving groups or different functional groups could modulate the compound's reactivity and biological profile.

Potential Therapeutic Applications and Future Directions

The structural features of this compound present several avenues for future research and drug development.

  • Development of Novel Anticancer Agents: The compound could serve as a lead scaffold for the design of new anticancer drugs. The chloroacetyl group could be exploited for targeted covalent inhibition of specific proteins in cancer cells.

  • Probe for Target Identification: The reactive nature of the compound could be utilized in chemical biology to develop activity-based probes for identifying novel drug targets.

  • Library Synthesis for High-Throughput Screening: The versatility of the chloroacetyl group allows for the straightforward synthesis of a diverse library of derivatives for screening against a wide range of biological targets.

Conclusion

This compound is more than just a stepping stone in the synthesis of Sotalol. Its unique combination of a proven pharmacophore (sulfonamide) and a reactive functional group (chloroacetyl) makes it a compound of significant interest in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, established role, and, importantly, its untapped potential. By understanding the underlying chemistry and drawing parallels with the broader class of sulfonamides, researchers can leverage this versatile scaffold to explore new therapeutic avenues and contribute to the advancement of drug discovery. The journey of this molecule from a simple intermediate to a potential therapeutic lead is a testament to the continuous exploration and innovation that drives the field of medicinal chemistry.

References

  • LookChem. (n.d.). This compound.
  • Akazancioglu, E., & Ceylan, S. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
  • Husain, A., & Ahmad, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4387–4400. [Link]
  • Koprowska, K., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Saleem, H., et al. (2018). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Pharmaceutical Sciences and Research, 10(7), 1644-1648.
  • PubChem. (n.d.). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-.
  • Szymanowska, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2045. [Link]

Sources

Methodological & Application

synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide from 4-aminoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide from 4-Aminoacetophenone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a key building block in pharmaceutical synthesis, notably as an intermediate for cardioactive drugs.[1] This document provides a comprehensive, field-tested guide for its synthesis from the readily available starting material, 4-aminoacetophenone. The described two-step pathway is designed for high yield and purity, emphasizing experimental rationale, process control, and safety. The protocols are structured to be self-validating, incorporating in-process checks and detailed characterization methods. This guide is intended for professionals in chemical research and development who require a robust and reproducible synthetic method.

Introduction: The Synthetic Strategy

The transformation of 4-aminoacetophenone into this compound is a strategic two-step process. Each step is designed to modify a different functional group of the starting material with high selectivity.

  • Step 1: Methanesulfonylation. The primary aromatic amine of 4-aminoacetophenone is selectively protected and converted into a stable methanesulfonamide. This is achieved by reaction with methanesulfonyl chloride in the presence of a base. This initial step is critical as it deactivates the amino group, preventing it from interfering with the subsequent chlorination reaction.

  • Step 2: α-Chlorination. The methyl group of the acetyl moiety is chlorinated to yield the final chloroacetyl product. This reaction proceeds via an enol or enolate intermediate and requires a suitable chlorinating agent, such as sulfuryl chloride, which provides a controlled and efficient conversion.

This sequential approach ensures that the reactions are chemoselective and lead to the desired product in high purity.

Overall Reaction Pathway

G cluster_0 Step 1: Methanesulfonylation cluster_1 Step 2: α-Chlorination A 4-Aminoacetophenone B N-(4-acetylphenyl)methanesulfonamide (Intermediate I) A->B  Methanesulfonyl Chloride,  Base (Pyridine) C N-(4-acetylphenyl)methanesulfonamide (Intermediate I) D This compound (Final Product) C->D  Sulfuryl Chloride,  Dichloromethane

Caption: Two-step synthesis pathway.

Part I: Synthesis of N-(4-acetylphenyl)methanesulfonamide (Intermediate I)

Principle and Rationale

The first step involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two crucial functions: it acts as a solvent and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

Experimental Protocol

Materials & Equipment

Reagent/EquipmentSpecification
4-Aminoacetophenone>98% purity
Methanesulfonyl Chloride (MsCl)>99% purity
PyridineAnhydrous
Dichloromethane (DCM)Anhydrous
Hydrochloric Acid (HCl)2 M solution
Saturated Sodium BicarbonateAqueous solution
Anhydrous Magnesium SulfateGranular
Round-bottom flask (250 mL)With magnetic stirrer
Addition Funnel50 mL
Ice Bath
Rotary Evaporator
Buchner Funnel & Flask

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in anhydrous pyridine (60 mL). Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Reagent Addition: Slowly add methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise to the cooled solution over 30 minutes using an addition funnel. Maintain the internal temperature below 10 °C throughout the addition. Rationale: The reaction is exothermic; slow addition prevents temperature spikes that could lead to side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully pour the reaction mixture into 300 mL of ice-cold 2 M HCl. This will neutralize the pyridine and precipitate the product. Stir the resulting slurry for 20 minutes.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold water (2 x 50 mL) and a small amount of cold ethanol to remove residual impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-acetylphenyl)methanesulfonamide as a white or off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Part II: Synthesis of this compound (Final Product)

Principle and Rationale

This step involves the selective chlorination of the α-carbon of the acetyl group on Intermediate I. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation in an inert solvent like dichloromethane (DCM). The reaction is believed to proceed through a radical mechanism or via an acid-catalyzed enolization followed by reaction with the chlorinating agent. The sulfonamide group is stable under these conditions.

Experimental Protocol

Materials & Equipment

Reagent/EquipmentSpecification
N-(4-acetylphenyl)methanesulfonamideFrom Part I
Sulfuryl Chloride (SO₂Cl₂)>97% purity
Dichloromethane (DCM)Anhydrous
Round-bottom flask (500 mL)With magnetic stirrer & reflux condenser
Addition Funnel50 mL
Heating Mantle
Rotary Evaporator
Buchner Funnel & Flask

Procedure

  • Reaction Setup: Suspend N-(4-acetylphenyl)methanesulfonamide (21.3 g, 100 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add sulfuryl chloride (8.8 mL, 110 mmol) dropwise to the suspension at room temperature over 20 minutes. Caution: This reaction evolves HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.[2][3]

  • Reaction Progression: After addition, gently heat the mixture to reflux (approx. 40 °C) and maintain for 2-4 hours. The suspension should gradually become a clear solution as the reaction proceeds. Monitor the conversion by TLC or HPLC.[4]

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Slowly pour it into 200 mL of cold water to quench the excess sulfuryl chloride. Separate the organic layer.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) to remove acidic byproducts, followed by a final wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent such as ethanol or isopropyl acetate to afford the final product, this compound, as a crystalline solid.[1]

  • Drying: Dry the final product under vacuum at 60 °C.

Product Characterization & Data

ParameterIntermediate I (Expected)Final Product (Reported)
Chemical Name N-(4-acetylphenyl)methanesulfonamideThis compound[5]
CAS Number 1576-49-464488-52-4[4]
Molecular Formula C₉H₁₁NO₃SC₉H₁₀ClNO₃S[6]
Molecular Weight 213.25 g/mol 247.70 g/mol [7]
Appearance White crystalline solidWhite to pale yellow crystalline solid
Melting Point ~150-154 °C197.5-199.0 °C[1][8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_step1 Step 1: Methanesulfonylation cluster_step2 Step 2: α-Chlorination cluster_analysis Analysis prep_reagents Prepare Reagents & Setup Glassware dissolve Dissolve 4-Aminoacetophenone in Pyridine prep_reagents->dissolve cool Cool to 0-5 °C dissolve->cool add_mscl Add Methanesulfonyl Chloride (MsCl) cool->add_mscl react_rt React at Room Temp add_mscl->react_rt quench_hcl Quench with HCl react_rt->quench_hcl filter_isolate1 Filter & Isolate Intermediate I quench_hcl->filter_isolate1 purify1 Recrystallize & Dry filter_isolate1->purify1 suspend Suspend Intermediate I in DCM purify1->suspend add_so2cl2 Add Sulfuryl Chloride suspend->add_so2cl2 reflux Heat to Reflux add_so2cl2->reflux quench_h2o Quench with Water reflux->quench_h2o workup Wash & Dry Organic Layer quench_h2o->workup concentrate Concentrate in Vacuo workup->concentrate purify2 Recrystallize & Dry Final Product concentrate->purify2 analyze Characterize Final Product (MP, HPLC, NMR) purify2->analyze

Caption: Detailed experimental workflow.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The following points are critical for this procedure:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[9]

  • Fume Hood: Both methanesulfonyl chloride and sulfuryl chloride are highly corrosive, toxic, and moisture-sensitive.[10] They release toxic gases (HCl, SO₂) upon reaction or contact with moisture.[3] All handling of these reagents and the execution of the reactions must be performed inside a certified chemical fume hood.[9]

  • Methanesulfonyl Chloride (MsCl): Causes severe skin burns and eye damage. It is toxic if swallowed or in contact with skin and may cause respiratory irritation.[2] Store in a cool, dry place away from moisture, in a tightly sealed, corrosion-resistant container.[9]

  • Sulfuryl Chloride (SO₂Cl₂): Reacts violently with water. It is corrosive and causes severe burns. Inhalation can be harmful. Handle with extreme care.

  • Spill Response: In case of a small spill, absorb the chemical with an inert material like vermiculite or sand.[9] For larger spills, evacuate the area and follow emergency procedures. Neutralize acidic residues carefully with sodium bicarbonate.[9]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Do not mix waste streams.

References

  • SIELC Technologies. (2018, February 16). Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-.
  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • PubChem. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. National Center for Biotechnology Information.
  • TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative.
  • DergiPark. (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T.
  • ResearchGate. (2018, March 3). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.
  • CP Lab Safety. This compound, min 97%, 1 gram.
  • Google Patents. (CN102924306A). Preparation method for 4-aminoacetophenone.
  • ResearchGate. Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2).
  • Google Patents. (WO2014188453A2). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Organic Syntheses Procedure. p-ACETYL-α-BROMOHYDROCINNAMIC ACID.

Sources

Detailed Synthesis Protocol for N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, a key building block in the synthesis of various pharmaceutical compounds.[1][] The protocol begins with the synthesis of the intermediate, N-(4-acetylphenyl)methanesulfonamide, from 4-aminoacetophenone and methanesulfonyl chloride. The subsequent step details the α-chlorination of this intermediate to yield the final product. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety precautions.

Introduction and Synthetic Strategy

This compound (CAS 64488-52-4) is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1] Its bifunctional nature, featuring a reactive chloroacetyl group and a sulfonamide moiety, allows for diverse subsequent chemical modifications.

The synthesis strategy outlined herein is a robust two-step process. The first step involves the formation of a sulfonamide bond by reacting an aromatic amine with methanesulfonyl chloride. The second step introduces the reactive α-chloro ketone functionality, which is a key synthon for building more complex molecules.

Overall Synthetic Scheme

The synthesis proceeds via two major steps:

  • Sulfonamide Formation: Reaction of 4-aminoacetophenone with methanesulfonyl chloride to form the intermediate N-(4-acetylphenyl)methanesulfonamide.

  • α-Chlorination: Selective chlorination of the acetyl group's methyl position on the intermediate to yield the target compound, this compound.

Part I: Synthesis of Intermediate: N-(4-acetylphenyl)methanesulfonamide

This initial step creates the core structure by forming a stable sulfonamide linkage.

Principle and Rationale

The synthesis of N-(4-acetylphenyl)methanesulfonamide is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. Pyridine serves as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is initially cooled to 0 °C to control the exothermic reaction between the highly reactive sulfonyl chloride and the amine.

Diagram: Reaction Mechanism for Sulfonamide Formation

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_intermediate Reaction Steps cluster_product Product R1 4-Aminoacetophenone I1 Nucleophilic Attack (Amine on Sulfur) R1->I1 R2 Methanesulfonyl Chloride R2->I1 R3 Pyridine (Base) I3 Deprotonation by Pyridine R3->I3 I2 Chloride Elimination I1->I2 I2->I3 P1 N-(4-acetylphenyl)methanesulfonamide I3->P1 P2 Pyridinium Hydrochloride I3->P2

Caption: Mechanism of N-acylation to form the sulfonamide intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminoacetophenone≥98%Sigma-Aldrich-
Methanesulfonyl Chloride≥99%Sigma-AldrichCorrosive, handle in fume hood
PyridineAnhydrousFisher ScientificBase and solvent
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction
HexaneACS GradeVWRFor chromatography
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichDrying agent
Deionized Water---
Saturated Brine---
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography
Round-bottom flask (50 mL)---
Magnetic stirrer and stir bar---
Ice bath---
Separatory funnel---
Rotary evaporator---
Detailed Experimental Protocol

This protocol is adapted from a well-established procedure.[3]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (10 mmol, 1.35 g) in pyridine (10 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (15 mmol, 1.16 mL, 1.72 g) dropwise to the stirred solution. Maintain the temperature at 0 °C during addition to control the reaction rate.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and saturated brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Expected Results and Characterization
  • Product: N-(4-acetylphenyl)methanesulfonamide[4][5][6]

  • Appearance: White solid

  • Yield: ~95%[3]

  • Melting Point: 161 °C[3]

  • ¹H NMR (CDCl₃): δ 7.97 (d, 2H), 7.26 (d, 2H), 6.87 (s, 1H, NH), 3.10 (s, 3H, SO₂CH₃), 2.59 (s, 3H, COCH₃)[3]

Part II: Synthesis of this compound

This second step functionalizes the intermediate to produce the final, reactive compound.

Principle and Rationale

The conversion of N-(4-acetylphenyl)methanesulfonamide to the final product is achieved via an α-chlorination of the ketone. This reaction proceeds through an enol or enolate intermediate. In an acidic medium, the ketone tautomerizes to its enol form, which then acts as a nucleophile to attack a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The use of a suitable solvent like dichloromethane (DCM) is common. This method is selective for the α-position of the ketone and avoids chlorination of the aromatic ring.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-(4-acetylphenyl)methanesulfonamideSynthesized in Part I--
Sulfuryl Chloride (SO₂Cl₂)≥97%Sigma-AldrichHighly corrosive, reacts with water
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent
Saturated Sodium Bicarbonate--For quenching
Deionized Water---
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichDrying agent
Round-bottom flask (100 mL)---
Detailed Experimental Protocol (Representative)

Note: This is a representative protocol based on standard organic chemistry procedures for α-chlorination of aryl ketones.

  • Reaction Setup: Dissolve N-(4-acetylphenyl)methanesulfonamide (5 mmol, 1.07 g) in anhydrous dichloromethane (25 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add sulfuryl chloride (5.5 mmol, 0.45 mL, 0.74 g) dropwise to the solution at room temperature with vigorous stirring.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate (50 mL) to neutralize excess acid and unreacted sulfuryl chloride.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the mixture and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization and Data

Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compound[7]
CAS Number 64488-52-4[1][8]
Molecular Formula C₉H₁₀ClNO₃S[1][7]
Molecular Weight 247.70 g/mol [7][9]
Melting Point 197.5-199.0 °C[8][9]
Boiling Point 410.4 °C (Predicted)[8][9]
Density 1.433 g/cm³ (Predicted)[9]
Recommended Analytical Methods

A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized compound.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final compound. A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water, with UV detection.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the presence of the chloroacetyl group and the integrity of the methanesulfonamide moiety.

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (247.70 g/mol ).[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify key functional groups, such as the C=O stretch of the ketone, the S=O stretches of the sulfonamide, and the N-H bond.

Diagram: Analytical Workflow for Product Validation

Analytical Workflow Start Crude Product from Synthesis Purification Purification (Recrystallization) Start->Purification Purity Purity Assessment (HPLC) Purification->Purity Check Purity Identity Structural Confirmation Purity->Identity >95% Pure NMR NMR (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (MS/HRMS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Final Pure, Characterized Product NMR->Final MS->Final FTIR->Final

Caption: Logical flow for the characterization of the final product.

Safety Precautions

This synthesis involves hazardous materials. Adherence to strict safety protocols is mandatory.

Hazard Identification
ChemicalGHS PictogramsHazard Statements
This compound DangerH302: Harmful if swallowed. H318: Causes serious eye damage.[7]
Methanesulfonyl Chloride DangerCorrosive, causes severe skin burns and eye damage.
Sulfuryl Chloride DangerFatal if inhaled, causes severe skin burns and eye damage. Reacts violently with water.
Pyridine DangerFlammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Dichloromethane WarningCauses skin and eye irritation. May cause cancer.

This is not an exhaustive list. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before use.

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: All steps of the synthesis must be performed in a certified chemical fume hood.

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: Not typically required if work is conducted in a fume hood, but a respirator may be necessary for spills or emergencies.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12][13] For eye contact, rinse cautiously with water for several minutes.[13] In case of inhalation or ingestion, seek immediate medical attention.[13]

References

  • Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- | C9H10ClNO3S | CID 116629 - PubChem.
  • This compound | Chemsrc. Chemsrc. [Link]
  • Methanesulfonamide, N-[4-(chloroacetyl)phenyl] - SIELC Technologies. SIELC Technologies. [Link]
  • N-(4-Acetylphenyl)methanesulfonamide, 98% - Advent Chembio. Advent Chembio. [Link]
  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure - ResearchGate.
  • Safety D
  • N-(4-acetylphenyl)methanesulfonamide (C9H11NO3S) - PubChemLite. PubChemLite. [Link]
  • Friedel-Crafts acylation - YouTube. The Organic Chemistry Tutor. [Link]
  • Friedel-Crafts Acylation - YouTube. Professor Dave Explains. [Link]
  • Friedel-Crafts Acylation with Amides - PMC - NIH.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. MDPI. [Link]
  • Friedel-Crafts acylation (video) - Khan Academy. Khan Academy. [Link]

Sources

Application Notes and Protocols: Leveraging N-[4-(2-chloroacetyl)phenyl]methanesulfonamide for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Covalent Inhibition

Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from a class of drugs often associated with toxicity to a powerful modality for achieving high potency, prolonged duration of action, and the ability to target challenging proteins. This resurgence has been driven by a deeper understanding of protein biochemistry and the development of precisely engineered electrophilic "warheads" that can selectively target specific amino acid residues on a protein of interest. One such warhead that offers a compelling balance of reactivity and tunability is the chloroacetamide group, exemplified by the versatile chemical scaffold, N-[4-(2-chloroacetyl)phenyl]methanesulfonamide .

This guide provides an in-depth exploration of this compound as a tool in covalent inhibitor design. We will delve into its mechanism of action, provide detailed experimental protocols for its characterization and application, and discuss its strategic advantages in modern drug development campaigns. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.

The Strategic Advantage of the this compound Scaffold

This compound is more than just a simple electrophile. Its structure is a well-conceived starting point for covalent inhibitor design, offering several key advantages:

  • Tunable Reactivity: The chloroacetamide is a mild electrophile, which is crucial for minimizing off-target reactions and potential toxicity. Its reactivity is sufficient to engage nucleophilic residues like cysteine under physiological conditions but not so high as to react indiscriminately with other biomolecules.

  • Vector for Elaboration: The phenylmethanesulfonamide portion of the molecule provides a chemically stable and synthetically tractable handle. This allows for the systematic elaboration of the scaffold, enabling the incorporation of recognition elements that can confer high-affinity binding to the target protein, a cornerstone of targeted covalent inhibition.

  • Favorable Physicochemical Properties: The methanesulfonamide group can improve aqueous solubility and other drug-like properties, which are often a challenge in drug development.

Mechanism of Covalent Modification

The therapeutic effect of a covalent inhibitor is predicated on the formation of a stable bond with its protein target. This compound achieves this through a classical SN2 (bimolecular nucleophilic substitution) reaction. The primary target for this warhead is the thiol group of a cysteine residue, which is often found in the active or allosteric sites of enzymes.

The reaction proceeds as follows:

  • Non-covalent Binding: The inhibitor first forms a non-covalent complex with the target protein, driven by interactions between the inhibitor's recognition elements and the protein's binding pocket. This initial binding step is critical for orienting the chloroacetamide warhead in close proximity to the target nucleophile.

  • Nucleophilic Attack: The deprotonated thiolate anion (S-) of the cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon of the chloroacetamide group.

  • Bond Formation: This attack leads to the displacement of the chloride leaving group and the formation of a stable thioether bond, permanently linking the inhibitor to the protein.

G cluster_1 Step 2: Covalent Modification (SN2) Inhibitor Inhibitor (Non-covalently Bound) Protein Target Protein (with Cysteine) Inhibitor->Protein CovalentComplex Covalently Modified Protein Inhibitor->CovalentComplex k_inact

Figure 1: Two-step mechanism of covalent inhibition.

Protocol 1: Assessing the Covalent Reactivity with a Model Nucleophile

Before engaging in complex protein-based assays, it is essential to characterize the intrinsic reactivity of the electrophilic warhead. A common method is to measure the second-order rate constant (k2) of the reaction with a model thiol, such as glutathione (GSH). This provides a quantitative measure of the warhead's reactivity.

Objective: To determine the rate of covalent modification of glutathione by this compound.

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • UV-Vis Spectrophotometer or HPLC system

Procedure (HPLC-based method):

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of GSH in PBS, pH 7.4. Prepare this solution fresh before each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of PBS, 5 µL of the 10 mM GSH stock (final concentration 1 mM), and initiate the reaction by adding 5 µL of the 10 mM inhibitor stock (final concentration 1 mM). The final volume will be 55 µL.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding 50 µL of 1% formic acid.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting material (inhibitor) or the appearance of the product (GSH-inhibitor adduct) at an appropriate wavelength (e.g., 254 nm).

    • Generate a standard curve for the inhibitor to quantify its concentration at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the inhibitor concentration versus time.

    • The slope of this line is the pseudo-first-order rate constant (kobs).

    • Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [GSH] .

Compound[GSH] (mM)k_obs (s⁻¹)k₂ (M⁻¹s⁻¹)
This compound1.00.00151.5
Control (Highly Reactive) 1.00.0110.0
Control (Weakly Reactive) 1.00.00010.1

Table 1: Hypothetical kinetic data for reactivity assessment.

Protocol 2: Confirmation of Covalent Modification by Mass Spectrometry

Once a covalent inhibitor shows activity against a target protein, it is crucial to confirm that it is indeed forming a covalent bond and to identify the site of modification. Intact protein mass spectrometry is a powerful tool for this purpose.

Objective: To verify the covalent adduction of this compound to a target protein.

G Start Incubate Target Protein with Inhibitor Desalt Desalting (e.g., ZipTip) Start->Desalt LCMS LC-MS Analysis (Intact Protein) Desalt->LCMS Decon Deconvolution of Mass Spectrum LCMS->Decon Analysis Compare Mass of Unmodified vs. Modified Protein Decon->Analysis

Figure 2: Workflow for intact protein mass spectrometry.

Procedure:

  • Incubation:

    • Incubate the target protein (e.g., at 1-5 µM) with a 5- to 10-fold molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 1-2 hours) at room temperature.

    • Include a control sample with the protein and DMSO only.

  • Sample Cleanup:

    • Remove excess, non-covalently bound inhibitor and buffer salts using a desalting column or C4 ZipTips. Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein samples by liquid chromatography-mass spectrometry (LC-MS), typically using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Interpretation:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the inhibitor-treated protein with the control. A mass shift corresponding to the molecular weight of the inhibitor minus the leaving group (in this case, HCl) confirms covalent modification. For this compound (MW = 249.7 g/mol ), the expected mass addition is 213.2 g/mol .

Protocol 3: Cellular Target Engagement Assays

Confirming that an inhibitor can bind its target in the complex environment of a living cell is a critical step in drug development. Competitive profiling using a target-specific fluorescent probe is a common and effective method.

Objective: To determine if the covalent inhibitor engages its target protein in a cellular context.

Procedure (Competitive Profiling):

  • Cell Treatment:

    • Treat cultured cells with increasing concentrations of this compound for a specified time (e.g., 1-4 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • Harvest the cells and prepare a cell lysate.

  • Probe Labeling:

    • Treat the lysate with a target-specific, fluorescently-tagged covalent probe. This probe will bind to the target protein that has not been engaged by the inhibitor.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled probe using an in-gel fluorescence scanner.

  • Interpretation:

    • A dose-dependent decrease in the fluorescent signal from the target protein band indicates that this compound has engaged the target, preventing the binding of the fluorescent probe. This confirms cellular target engagement.

Advantages and Limitations

AdvantagesLimitations
High Potency: Irreversible binding can lead to high functional potency.Potential for Off-Target Reactivity: The electrophilic nature of the warhead can lead to reactions with unintended proteins.
Prolonged Duration of Action: The effect of the inhibitor persists even after it has been cleared from circulation.Idiosyncratic Toxicity: Covalent modification of proteins can sometimes lead to immune responses.
Targets Challenging Proteins: Can inhibit proteins with shallow binding pockets where high-affinity non-covalent binders are difficult to develop.Requirement for a Nucleophile: The target protein must have a suitably positioned nucleophilic residue.

Conclusion

This compound represents a valuable and strategically sound starting point for the design of targeted covalent inhibitors. Its balanced reactivity and synthetic tractability allow for its incorporation into sophisticated molecular architectures that can achieve high levels of potency and selectivity. By employing rigorous biochemical and cell-based assays, such as those outlined in this guide, researchers can effectively harness the power of this versatile scaffold to develop novel and impactful therapeutics. The continued evolution of covalent drug design, aided by tools like this compound, promises to deliver a new generation of medicines for a wide range of human diseases.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408-13429. [Link]
  • Leproult, E., et al. (2011). A new handle for targeting cysteine in proteins. Bioorganic & Medicinal Chemistry Letters, 21(19), 5790-5793. [Link]

Application Notes and Protocols for the Synthesis of Sotalol via N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide in Sotalol Synthesis

Sotalol is a unique antiarrhythmic agent possessing both beta-adrenergic blocking (Class II) and potassium channel blocking (Class III) properties.[1] This dual mechanism of action makes it a valuable therapeutic option for the management of both ventricular and supraventricular arrhythmias.[2][3] The synthesis of Sotalol is a multi-step process, and the efficiency and purity of the final active pharmaceutical ingredient (API) are critically dependent on the successful synthesis and purification of its key intermediates.

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on a widely recognized synthetic route to Sotalol, with a particular focus on the pivotal intermediate, This compound . The synthesis commences with the methanesulfonylation of aniline, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group, yielding our intermediate of interest. This intermediate then undergoes amination with isopropylamine, followed by a selective reduction of the ketone to furnish Sotalol.[4]

The causality behind this synthetic strategy lies in the robust and well-established nature of the individual reactions. The Friedel-Crafts acylation, a cornerstone of aromatic chemistry, allows for the regioselective introduction of the chloroacetyl group at the para position of the N-phenylmethanesulfonamide ring, driven by the directing effect of the methanesulfonamido group. The subsequent nucleophilic substitution of the chlorine atom by isopropylamine is a straightforward and efficient method for introducing the side chain characteristic of many beta-blockers. Finally, the selective reduction of the carbonyl group to a secondary alcohol completes the synthesis of the Sotalol molecule.

These application notes are designed to be a self-validating system, providing not only detailed, step-by-step protocols but also the rationale behind critical experimental choices and comprehensive analytical methods for in-process control and final product characterization.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the properties of this compound is essential for its successful synthesis, handling, and purification.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 64488-52-4[4]
Molecular Formula C₉H₁₀ClNO₃S[4]
Molecular Weight 247.70 g/mol [5]
Appearance Off-white to pale yellow crystalline solid---
Melting Point 197.5-199.0 °C---

Overall Synthetic Workflow

The synthesis of Sotalol hydrochloride from aniline can be visualized as a four-step process, with this compound serving as the key intermediate after the second step.

Sotalol Synthesis Workflow Aniline Aniline N_Phenyl N-Phenylmethanesulfonamide Aniline->N_Phenyl Step 1: Methanesulfonylation Intermediate This compound N_Phenyl->Intermediate Step 2: Friedel-Crafts Acylation Aminated_Intermediate N-[4-[2-(isopropylamino)acetyl]phenyl]methanesulfonamide Intermediate->Aminated_Intermediate Step 3: Amination Sotalol_Base Sotalol (Base) Aminated_Intermediate->Sotalol_Base Step 4: Reduction Sotalol_HCl Sotalol Hydrochloride Sotalol_Base->Sotalol_HCl Step 5: Salt Formation

Caption: Overall synthetic pathway for Sotalol Hydrochloride.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Refer to the Material Safety Data Sheet (MSDS) for each reagent before use. This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5]

Part 1: Synthesis of N-Phenylmethanesulfonamide

This initial step involves the protection of the amino group of aniline with a methanesulfonyl group. This is crucial as the unprotected amino group would interfere with the subsequent Friedel-Crafts acylation.

Protocol:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (93.13 g, 1.0 mol) and pyridine (87.0 g, 1.1 mol) in 500 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add methanesulfonyl chloride (120.3 g, 1.05 mol) dropwise to the stirred solution over a period of 1 hour, ensuring the temperature is maintained below 5 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 16 hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a 2 L separatory funnel and wash sequentially with 2N aqueous NaOH solution (2 x 250 mL), 1M HCl (2 x 250 mL), and brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude N-phenylmethanesulfonamide from an ethanol/water mixture to obtain a pure white crystalline solid.

Part 2: Synthesis of this compound

This step employs a Friedel-Crafts acylation to introduce the chloroacetyl group at the para-position of the N-phenylmethanesulfonamide. Aluminum chloride is used as a Lewis acid catalyst to activate the chloroacetyl chloride.

Protocol:

  • To a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (147.0 g, 1.1 mol) and 400 mL of anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add chloroacetyl chloride (124.2 g, 1.1 mol) dropwise to the stirred suspension.

  • In a separate flask, dissolve N-phenylmethanesulfonamide (171.2 g, 1.0 mol) in 300 mL of anhydrous dichloromethane.

  • Add the N-phenylmethanesulfonamide solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully and slowly pour the reaction mixture into a 2 L beaker containing 1 kg of crushed ice and 100 mL of concentrated HCl with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude this compound in a vacuum oven at 50-60 °C.

  • For further purification, the crude product can be recrystallized from glacial acetic acid or a suitable solvent mixture like ethanol/acetone.

Part 3: Synthesis of Sotalol

This two-step sequence involves the amination of the chloroacetyl intermediate followed by the reduction of the ketone.

Protocol:

  • Amination: In a 1 L round-bottom flask, suspend this compound (123.8 g, 0.5 mol) in 500 mL of isopropylamine.

  • Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, remove the excess isopropylamine under reduced pressure.

  • Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-[4-[2-(isopropylamino)acetyl]phenyl]methanesulfonamide as a crude solid. This intermediate can be used in the next step without further purification.

  • Reduction: In a 2 L three-necked flask, dissolve the crude aminated intermediate from the previous step in 1 L of methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (18.9 g, 0.5 mol) portion-wise over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the Sotalol free base with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude Sotalol base.

Part 4: Formation of Sotalol Hydrochloride

The final step involves the conversion of the Sotalol free base to its more stable and water-soluble hydrochloride salt.

Protocol:

  • Dissolve the crude Sotalol base in a minimal amount of hot isopropanol.

  • Slowly add a concentrated solution of hydrochloric acid in isopropanol dropwise with stirring until the pH is acidic (pH 2-3).

  • Cool the solution in an ice bath to induce crystallization.

  • Collect the precipitated Sotalol hydrochloride by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol and then with diethyl ether.

  • Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization at each critical stage is paramount to ensure the identity, purity, and quality of the synthesized compounds.

Characterization of this compound
TechniqueExpected Results
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~10.5 (s, 1H, NH), 7.9-8.0 (d, 2H, Ar-H), 7.2-7.3 (d, 2H, Ar-H), 4.9 (s, 2H, CH₂Cl), 3.1 (s, 3H, SO₂CH₃). The exact chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~195 (C=O), ~142 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~120 (Ar-CH), ~46 (CH₂Cl), ~40 (SO₂CH₃).
FTIR (KBr, cm⁻¹)~3250-3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1680-1700 (C=O stretch, conjugated ketone), ~1330-1350 (asymmetric SO₂ stretch), ~1150-1170 (symmetric SO₂ stretch).
HPLC A reverse-phase HPLC method can be developed to assess purity. A typical mobile phase could be a gradient of acetonitrile and water with a C18 column.
Characterization of Sotalol Hydrochloride
TechniqueExpected Results
¹H NMR (D₂O, 400 MHz)δ (ppm): 7.6-7.7 (d, 2H, Ar-H), 7.4-7.5 (d, 2H, Ar-H), 5.1-5.2 (t, 1H, CH-OH), 3.5-3.6 (m, 1H, CH-NH), 3.2-3.4 (m, 2H, CH₂-NH), 3.0 (s, 3H, SO₂CH₃), 1.2-1.3 (d, 6H, CH(CH₃)₂).
HPLC A validated HPLC method is crucial for determining the purity and assay of the final product. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is commonly used, with UV detection at approximately 228 nm.
Melting Point 206.5-207 °C (for the hydrochloride salt)
Mass Spectrometry ESI-MS should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 273.1.

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the final Sotalol HCl meets all specifications.

Quality Control Workflow cluster_0 In-Process Controls cluster_1 Intermediate QC cluster_2 Final Product QC TLC_1 TLC Monitoring (Step 1 & 2) Intermediate_ID Identification (FTIR, NMR) of this compound TLC_1->Intermediate_ID TLC_2 TLC Monitoring (Step 3) Final_ID Identification (FTIR, NMR) of Sotalol HCl TLC_2->Final_ID Intermediate_Purity Purity (HPLC) of Intermediate Intermediate_ID->Intermediate_Purity Synthesis_3_4_5 Synthesis Steps 3, 4 & 5 Intermediate_Purity->Synthesis_3_4_5 Final_Purity Purity & Impurity Profiling (HPLC) Final_ID->Final_Purity Final_Assay Assay (HPLC) Final_Purity->Final_Assay Final_MP Melting Point Final_Assay->Final_MP Final_Moisture Water Content (Karl Fischer) Final_MP->Final_Moisture Release Product Release Final_Moisture->Release Start Raw Materials Synthesis_1_2 Synthesis Steps 1 & 2 Start->Synthesis_1_2 Synthesis_1_2->TLC_1 Synthesis_3_4_5->TLC_2

Caption: A comprehensive quality control workflow for Sotalol HCl synthesis.

Conclusion

The synthesis of Sotalol via the this compound intermediate is a reliable and scalable process. The protocols and analytical methods detailed in this guide provide a robust framework for the successful laboratory-scale production and quality assessment of this important antiarrhythmic drug. Adherence to the described procedures and rigorous in-process and final product testing are essential for ensuring the synthesis of high-purity Sotalol hydrochloride suitable for research and development purposes.

References

  • PubChem. This compound.
  • K. S. B. Gudasi, et al. Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
  • Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of β-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 1-29.
  • SIELC Technologies. Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-. [Link]
  • Li, Y., et al. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Molecules, 29(3), 588. [Link]
  • PrepChem. Synthesis of sotalol. [Link]
  • Google Patents. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
  • University of Michigan.
  • KiloMentor.
  • University of Rochester.
  • Singh, B. N. (1993). Sotalol: a breakthrough antiarrhythmic?. The Annals of Pharmacotherapy, 27(11), 1333-1343.
  • Angene Chemical. Safety Data Sheet - N-(4-(2-Chloroacetyl)phenyl)methanesulfonamide.
  • U.S. Pharmacopeia. Sotalol Hydrochloride.
  • ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • PubChem. Sotalol.
  • National Center for Biotechnology Information. Sotalol. In: StatPearls [Internet]. Treasure Island (FL)
  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
  • ResearchGate. A fast stability-indicating HPLC method for determination of sotalol hydrochloride in bulk powder and in dosage form.
  • PrepChem. Synthesis of methanesulfonanilide. [Link]
  • BenchChem.
  • ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).
  • The Royal Society of Chemistry.
  • Anderson, J. L. (1992). Sotalol: a new class III antiarrhythmic agent. Clinical cardiology, 15(3), 163-172.5(3), 163-172.

Sources

A Robust Reverse-Phase HPLC Purification Method for the Pharmaceutical Intermediate N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) method for the purification of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, a key building block in pharmaceutical synthesis.[1][2] The protocol is designed for scalability, from analytical method development to preparative purification. We will explore the underlying chromatographic principles, the rationale behind parameter selection, and provide a robust, self-validating protocol to ensure high purity and recovery of the target compound. This guide is intended for researchers and scientists in drug development and process chemistry who require a reliable method for isolating this intermediate from complex reaction mixtures.

Introduction and Scientific Background

This compound (CAS: 64488-52-4) is a moderately non-polar molecule featuring a sulfonamide group, an aromatic ring, and a reactive chloroacetyl moiety.[3][4] Its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, lower yields, and complicate regulatory filings. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such pharmaceutical intermediates, offering high resolution and reproducibility.[5]

This document provides a detailed method based on reverse-phase (RP) chromatography, which is ideally suited for separating compounds of intermediate polarity.[6][7] The method development strategy emphasizes scientific rationale, ensuring that users can not only replicate the protocol but also adapt it to their specific needs.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of any successful HPLC method development.[8][9]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 64488-52-4ChemicalBook[10]
Molecular Formula C₉H₁₀ClNO₃SPubChem[3]
Molecular Weight 247.70 g/mol PubChem[3][11]
Predicted LogP 1.17 - 1.5SIELC[4], PubChem[3]
Predicted pKa 6.94 ± 0.10ChemicalBook[10]
Melting Point 197.5-199.0 °CChemicalBook[10]

The LogP value between 1.17 and 1.5 indicates moderate hydrophobicity, making the compound an excellent candidate for retention and separation on a non-polar stationary phase, such as C18, using a polar mobile phase.[7]

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process.[12] The choices made at each step are critical for achieving the desired separation and purity.

MethodDevelopment A Analyte Characterization (LogP, pKa, Solubility) B Select HPLC Mode (Reverse-Phase) A->B LogP > 0 C Select Stationary Phase (C18 Column) B->C Moderately Non-Polar D Select Mobile Phase (Water/Acetonitrile) C->D E Optimize Mobile Phase (Add Acidic Modifier) D->E Improve Peak Shape F Develop Gradient Elution E->F Separate Impurities G Optimize Detection (UV Wavelength) F->G H Method Validation & SST G->H

Figure 1: Logical workflow for HPLC method development.

Stationary Phase Selection

A C18 (octadecylsilane) column is the most widely used stationary phase in reverse-phase HPLC due to its high hydrophobicity and versatility.[6] It provides excellent retention for moderately non-polar molecules like this compound and is robust across a wide range of mobile phase conditions. A column with a 5 µm particle size is a good balance between efficiency and backpressure, suitable for both analytical and preparative scales.

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of water and a water-miscible organic solvent.[6]

  • Organic Modifier: Acetonitrile (MeCN) is chosen over methanol as it generally provides better peak shape, lower viscosity (resulting in lower backpressure), and lower UV cutoff.

  • Aqueous Phase & Modifier: The addition of a small amount of acid, such as formic acid (for MS compatibility) or phosphoric acid, to the aqueous phase is crucial.[4][13][14] This serves two purposes:

    • It suppresses the ionization of free silanol groups on the silica backbone of the stationary phase, minimizing peak tailing.

    • It maintains a consistent low pH, ensuring that the sulfonamide (pKa ≈ 6.94) is in its neutral, protonated form, leading to stable retention times.

Elution Mode and Detection

A gradient elution is recommended for purifying this compound from a crude reaction mixture.[15] A gradient, where the concentration of the organic solvent (MeCN) is increased over time, ensures that early-eluting polar impurities are well-separated while also eluting the more strongly retained non-polar impurities in a reasonable time with good peak shape.

For detection, the presence of a phenyl ring in the molecule makes it a strong chromophore. A UV detector is ideal. While λ-max provides the highest sensitivity, a wavelength of 254 nm is a robust choice that provides a good response for most aromatic compounds and is less susceptible to baseline noise from solvent impurities.

Materials and Instrumentation

CategoryItem
Instrumentation HPLC system with gradient pump, autosampler (or manual injector), column oven, and UV/Vis or Diode Array Detector (DAD). A fraction collector is required for preparative scale.
Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm for analytical; 250 x 21.2 mm, 5 µm for preparative)
Chemicals Crude this compound
Acetonitrile (HPLC Grade)
Water (HPLC Grade or Milli-Q)
Formic Acid (0.1% v/v in Water and Acetonitrile)
Dimethyl Sulfoxide (DMSO) or Acetonitrile for sample dissolution

Detailed Purification Protocol

This protocol is designed for an analytical-scale purification. For preparative scale, the flow rate and injection volume should be adjusted proportionally to the column's cross-sectional area.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v). Degas the solution using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile (0.1% v/v). Degas the solution.

Sample Preparation
  • Prepare a stock solution of the crude this compound at a concentration of approximately 10 mg/mL.

  • Use a suitable solvent for dissolution, such as acetonitrile or DMSO. Ensure the sample is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC System Setup and Equilibration
  • Install the C18 column in the column oven.

  • Purge the pump lines with the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for RP-HPLC of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier; provides elution strength.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmGood sensitivity for aromatic compounds.
Injection Vol. 10-20 µLAdjust based on sample concentration and column capacity.
Gradient See Table BelowTo separate impurities with varying polarities.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
25.0595
30.0595
30.1955
35.0955

Purification Workflow and System Suitability

A successful purification run depends on a well-defined workflow and ensuring the system is performing correctly. The validation of an analytical method is a regulatory requirement to ensure its suitability.[16][17]

PurificationWorkflow cluster_prep Preparation cluster_run HPLC Run cluster_post Post-Processing A Prepare Mobile Phases (Aqueous & Organic) C Equilibrate System & Run SST A->C B Prepare & Filter Crude Sample D Inject Crude Sample B->D C->D E Monitor Chromatogram & Collect Fractions D->E F Analyze Purity of Collected Fractions E->F G Pool High-Purity Fractions F->G Purity > 99% H Evaporate Solvent (Rotovap / Lyophilizer) G->H I Characterize Final Purified Product H->I

Sources

protocol for reacting N-[4-(2-chloroacetyl)phenyl]methanesulfonamide with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Nucleophilic Derivatization of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.[1][] Its structure features a highly reactive α-chloro ketone, which serves as a potent electrophilic site for covalent modification, and a methanesulfonamide group, which can influence physicochemical properties such as solubility and protein binding. This document provides a comprehensive guide to the principles and practical execution of nucleophilic substitution reactions with this reagent. We will delve into the underlying reaction mechanisms, provide detailed, validated protocols for reactions with common amine and thiol nucleophiles, and offer expert insights into optimizing reaction conditions and troubleshooting potential challenges.

The Reagent: Structure and Chemical Profile

This compound is a crystalline solid at room temperature.[3] The key to its utility lies in the chloroacetyl moiety, where the chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack.

Figure 1: Structure of this compound with key reactive sites highlighted.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 64488-52-4[1][4]
Molecular Formula C₉H₁₀ClNO₃S[4][5]
Molecular Weight 247.70 g/mol [4]
Melting Point 197.5-199.0 °C[3][5]
Appearance Solid[3]
pKa (predicted) 6.94 ± 0.10[5]

Core Principles of Reactivity: The Sₙ2 Mechanism

The reaction of this compound with nucleophiles proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] This is a single-step process where the nucleophile attacks the electrophilic carbon atom, simultaneously displacing the chloride ion.

Key Mechanistic Features:

  • Nucleophilic Attack: A lone pair of electrons from the nucleophile (e.g., the nitrogen of an amine or the sulfur of a thiol) attacks the carbon atom bonded to the chlorine.

  • Transition State: A transient, high-energy state is formed where the nucleophile-carbon bond is forming at the same time the carbon-chlorine bond is breaking.

  • Leaving Group Departure: The stable chloride ion is expelled, and the new carbon-nucleophile bond is fully formed.

The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The choice of solvent, base, and temperature are critical parameters for controlling the reaction's efficiency and selectivity.

G cluster_reactants Reactants cluster_products Products Reagent This compound Nu Nucleophile (Nu-H) SN2_Attack SN2_Attack Nu->SN2_Attack Product Covalently Modified Product Byproduct Byproducts (e.g., HCl, Base-H⁺Cl⁻) SN2_Attack->Product SN2_Attack->Byproduct

Sources

Application Note: A Detailed Protocol for the Chloroacetylation of N-(4-acetylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This application note provides a comprehensive, step-by-step experimental protocol for the chloroacetylation of N-(4-acetylphenyl)methanesulfonamide. This reaction is a key transformation in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. The resulting product, N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, is a valuable building block in medicinal chemistry.[1][2] The procedure detailed herein is based on the principles of the Friedel-Crafts acylation, a fundamental method for the formation of carbon-carbon bonds with an aromatic ring. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental causality.

The chloroacetylation of N-(4-acetylphenyl)methanesulfonamide proceeds via an electrophilic aromatic substitution mechanism, where chloroacetyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride, generates a highly reactive acylium ion. This electrophile then attacks the aromatic ring of the N-(4-acetylphenyl)methanesulfonamide. The methanesulfonamide group is a deactivating group, while the acetyl group is also deactivating. Therefore, the position of acylation will be directed by the interplay of these electronic effects.

Materials and Reagents

Substance Molecular Formula MW ( g/mol ) CAS No. Amount Supplier
N-(4-acetylphenyl)methanesulfonamideC₉H₁₁NO₃S213.265317-89-510.0 gSigma-Aldrich
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-96.3 mLSigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.347446-70-015.0 gSigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2200 mLSigma-Aldrich
Hydrochloric Acid (HCl), concentratedHCl36.467647-01-050 mLSigma-Aldrich
Deionized WaterH₂O18.027732-18-5500 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9As neededSigma-Aldrich
Crushed IceH₂O18.02-~200 g-

Experimental Protocol

Reaction Setup
  • A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a calcium chloride drying tube, and a nitrogen inlet is assembled.

  • The glassware should be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen to ensure anhydrous conditions.

Reaction Procedure
  • To the reaction flask, add anhydrous aluminum chloride (15.0 g, 0.112 mol) and anhydrous dichloromethane (100 mL).

  • Cool the stirred suspension to 0°C in an ice-water bath.

  • In the dropping funnel, place a solution of chloroacetyl chloride (6.3 mL, 0.079 mol) in anhydrous dichloromethane (50 mL).

  • Add the chloroacetyl chloride solution dropwise to the aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0°C. The formation of a colored complex indicates the generation of the acylium ion.

  • In a separate beaker, dissolve N-(4-acetylphenyl)methanesulfonamide (10.0 g, 0.047 mol) in anhydrous dichloromethane (50 mL).

  • Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 45 minutes, keeping the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Cool the reaction mixture in an ice-water bath.

  • In a separate large beaker (1 L), prepare a mixture of crushed ice (approximately 200 g) and concentrated hydrochloric acid (50 mL).

  • Slowly and carefully, pour the reaction mixture into the ice-acid mixture with vigorous stirring. This quenching process is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.[3][4]

  • Transfer the quenched mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all organic layers and wash with deionized water (100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Assemble and dry glassware under N₂ reagents 2. Add AlCl₃ and DCM to flask, cool to 0°C setup->reagents acyl_chloride 3. Add chloroacetyl chloride solution dropwise reagents->acyl_chloride substrate 4. Add N-(4-acetylphenyl)methanesulfonamide solution dropwise acyl_chloride->substrate react 5. Stir at room temperature for 12-16h substrate->react quench 6. Quench reaction in ice/HCl mixture react->quench extract 7. Separate organic layer and extract aqueous layer quench->extract wash 8. Wash combined organic layers extract->wash dry 9. Dry with MgSO₄ and concentrate wash->dry purify 10. Purify by recrystallization dry->purify reaction_mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation A Chloroacetyl Chloride + AlCl₃ B Acylium Ion Complex A->B Lewis acid coordination D Sigma Complex (Resonance Stabilized) B->D C N-(4-acetylphenyl)methanesulfonamide C->D Nucleophilic attack on Acylium Ion E This compound + HCl + AlCl₃ D->E Deprotonation by AlCl₄⁻

Caption: Mechanism of Friedel-Crafts Chloroacetylation.

Safety Precautions

Extreme caution must be exercised when handling the reagents for this reaction.

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and toxic if inhaled or absorbed through the skin. [3][4][5][6][7]It reacts violently with water to produce hydrochloric acid gas. [3]* Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with water, releasing heat and hydrochloric acid. [3]Inhalation of the dust can cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.

  • All manipulations of chloroacetyl chloride and aluminum chloride must be performed in a certified chemical fume hood. [6][7] Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [3][4][5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [3][5]* Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3][5]* Spills: Small spills of aluminum chloride can be neutralized with sodium bicarbonate. Spills of chloroacetyl chloride should be absorbed with an inert material (e.g., vermiculite) and disposed of as hazardous waste. Do not use water to clean up spills of either reagent. [3][4]

References

  • Yufeng. Chloroacetyl Chloride. [Link]
  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
  • PubChem. This compound. [Link]
  • University of Michigan.
  • YouTube.
  • Master Organic Chemistry. EAS Reactions (3)

Sources

scaling up the synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide for lab use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Introduction: The Significance of a Versatile Intermediate

This compound is a key building block in medicinal chemistry and drug development.[1][] Its bifunctional nature, featuring a reactive chloroacetyl group and a methanesulfonamide moiety, makes it an invaluable precursor for synthesizing a diverse range of pharmacologically active compounds.[3] The chloroacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with various amines, thiols, and other nucleophiles to construct more complex molecular architectures. This application note provides a detailed, optimized protocol for the gram-scale synthesis of this intermediate, focusing on safety, efficiency, and scalability for typical laboratory use.

The synthesis is achieved via a classic Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[4][5] This method involves the reaction of N-phenylmethanesulfonamide with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride. The protocol herein is adapted from established procedures and enhanced with practical insights to guide researchers through a safe and successful scale-up.[6]

Reaction Principles: The Friedel-Crafts Acylation Mechanism

The synthesis of this compound is a prime example of the Friedel-Crafts acylation reaction.[4] The reaction proceeds through several key steps, which are crucial to understand for successful execution and troubleshooting.

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chloroacetyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich benzene ring of N-phenylmethanesulfonamide acts as a nucleophile, attacking the acylium ion. The methanesulfonamide group (-NHSO₂CH₃) is an ortho-, para-directing group. Due to the significant steric hindrance at the ortho positions, the acylation occurs almost exclusively at the para position. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: The [AlCl₄]⁻ complex, formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, AlCl₃ forms a complex with the ketone product and must be used in stoichiometric amounts or greater.

  • Hydrolysis: An aqueous workup is required to hydrolyze the aluminum chloride-ketone complex and liberate the final product.

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Safety First: Handling Highly Reactive Reagents

The reagents used in this synthesis, particularly chloroacetyl chloride and aluminum chloride, are hazardous and require strict safety protocols.

  • Chloroacetyl Chloride (CAS: 79-04-9): This substance is highly toxic, corrosive, and a lachrymator (induces tearing).[7][8] It reacts violently with water and moisture, releasing toxic and corrosive gases.[9] Inhalation can cause severe respiratory tract irritation, and contact can lead to severe skin and eye burns.[10]

  • Aluminum Chloride (Anhydrous, CAS: 7446-70-0): Anhydrous AlCl₃ is a corrosive solid that reacts violently with water in a highly exothermic reaction, liberating hydrogen chloride (HCl) gas. This can cause a rapid pressure increase in a closed system.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are essential.[7]

  • Hand Protection: Use heavy-duty, compatible chemical-resistant gloves (e.g., butyl rubber or Viton).[7]

  • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: All operations must be performed within a certified chemical fume hood to prevent vapor inhalation.[7][8]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[9] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Spills: Evacuate the area. Cover the spill with a dry, inert absorbent material such as dry sand, soda ash, or vermiculite.[7][10] Do not use water.[11] Collect the material in a sealed container for hazardous waste disposal.

Scaled-Up Synthesis Protocol (0.75 mole Scale)

This protocol details the synthesis of this compound on a 0.75 mole scale, adapted from a verified procedure.[6]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles (mol)
N-Phenylmethanesulfonamide16152-26-2171.21128.4 g0.75
Chloroacetyl Chloride79-04-9112.94169.5 g (118.5 mL)1.50
Aluminum Chloride (Anhydrous)7446-70-0133.34300 g2.25
Dichloromethane (DCM)75-09-284.931 L-
Concentrated HCl (37%)7647-01-036.46600 mL~7.2
Ice-18.022 kg-
Methanol67-56-132.04~900 mL-
Experimental Procedure
  • Reaction Setup:

    • Assemble a 3 L, three-necked round-bottom flask equipped with a mechanical overhead stirrer, a 500 mL pressure-equalizing dropping funnel, and a nitrogen inlet adapter connected to a bubbler.

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to create an inert atmosphere.

    • To the flask, add N-phenylmethanesulfonamide (128.4 g), dichloromethane (1 L), and chloroacetyl chloride (169.5 g).

    • Begin stirring to form a slurry.

  • Reaction Execution:

    • Cool the stirred mixture to -10 °C using an ice-salt bath or a suitable laboratory cooling system. Maintaining this low temperature is critical for controlling the initial exothermic reaction.

    • Once the temperature is stable at -10 °C, begin the portion-wise addition of anhydrous aluminum chloride (300 g) through a powder funnel. Caution: This addition is highly exothermic. Add the AlCl₃ in small portions over 60-90 minutes, ensuring the internal temperature does not rise above -5 °C.

    • After the complete addition of AlCl₃, rinse the powder funnel with a small amount of dry DCM.

    • Continue stirring the resulting mixture at -10 °C for an additional 2 hours.

    • After 2 hours, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 16 hours (overnight) to ensure the reaction goes to completion.

  • Work-up and Quenching:

    • Prepare a quench mixture by placing 2 kg of crushed ice into a 5 L beaker and carefully adding 600 mL of concentrated hydrochloric acid. Place this beaker in a secondary container within the fume hood.

    • Caution: This step must be performed slowly and carefully. Slowly pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. The quenching process is highly exothermic and will release HCl gas.

    • Rinse the reaction flask with a small amount of DCM and add it to the quench beaker.

  • Isolation and Purification:

    • A thick, off-white precipitate will form. Collect this solid by vacuum filtration using a large Büchner funnel.

    • Wash the collected solid thoroughly with methanol (3 x 300 mL) to remove soluble impurities and any unreacted starting materials.[6]

    • Press the solid as dry as possible on the filter.

  • Drying and Characterization:

    • Transfer the purified solid to a crystallizing dish and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • The final product, this compound, should be a white to off-white crystalline solid.

    • Characterize the product by determining its melting point (Literature: 197.5-199.0 °C[1][12]) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Caption: Scaled-up synthesis workflow for this compound.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Moisture Contamination: Use of non-anhydrous reagents or glassware deactivates the AlCl₃ catalyst.Ensure all glassware is oven-dried. Use anhydrous grade AlCl₃ and DCM. Perform the reaction under a dry nitrogen atmosphere.
Incomplete Reaction: Insufficient reaction time or incorrect stoichiometry.Verify molar equivalents of reagents. Allow the reaction to stir for the full 16 hours at room temperature.
Loss During Work-up: Product is partially soluble in the quench or wash solvents.Ensure the quench mixture is sufficiently cold to minimize solubility. Use cold methanol for washing.
Dark/Discolored Product Overheating: Reaction temperature exceeded the recommended limits during AlCl₃ addition, causing side reactions.Add AlCl₃ more slowly and ensure the cooling bath is efficient. Monitor the internal temperature closely.
Impure Starting Materials: Contaminants in the N-phenylmethanesulfonamide or chloroacetyl chloride.Use high-purity reagents. If necessary, recrystallize the N-phenylmethanesulfonamide starting material.
Reaction Mixture Solidifies High Concentration: The concentration of reagents and product complexes may be too high for the solvent volume.Ensure the specified volume of DCM is used. Maintain vigorous mechanical stirring to keep solids suspended.

References

  • ChemTrack.org. (n.d.). Safety Guideline.
  • Actylis Lab Solutions. (2010, June 10). Chloroacetyl Chloride MSDS.
  • NJ.gov. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.
  • NOAA. (n.d.). CHLOROACETYL CHLORIDE - CAMEO Chemicals.
  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • ChemicalBook. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of N-[4-(2-Chloro-1-oxoethyl)phenyl]methanesulfonamide.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Echemi. (n.d.). This compound.
  • LookChem. (n.d.). Cas 64488-52-4,this compound.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.

Sources

Application Notes and Protocols for the Quality Control of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a key building block in organic synthesis, utilized in the preparation of various pharmaceutical compounds.[1] Its chemical structure, featuring a reactive chloroacetyl group and a sulfonamide moiety, makes it a versatile intermediate.[2] The purity and quality of this intermediate are paramount, as impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical techniques for the quality control of this compound, offering detailed protocols and the scientific rationale behind the chosen methodologies. The methods described herein are designed to be robust and self-validating, aligning with the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₉H₁₀ClNO₃S[2]
Molecular Weight 247.7 g/mol [2]
CAS Number 64488-52-4[5]
Melting Point 197.5-199.0 °C[6]
Appearance White to off-white solid[5]

Chromatographic Analysis: A Two-Pronged Approach for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of quality control for pharmaceutical intermediates, offering high-resolution separation of the main component from its impurities. For this compound, a combination of High-Performance Liquid Chromatography (HPLC) for potency assay and purity determination, and Gas Chromatography (GC) for the analysis of volatile and thermally stable impurities, provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Reverse-phase HPLC (RP-HPLC) is the method of choice for the quantitative analysis of this compound due to its polarity and UV-absorbing properties. The methanesulfonamide and chloroacetylphenyl groups provide sufficient hydrophobicity for retention on a C18 or C8 stationary phase.[7]

The selection of a C18 column is based on its wide availability and proven performance for separating moderately polar aromatic compounds.[8] The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure good peak shape and resolution. Acetonitrile is a common organic modifier with a low UV cutoff, and phosphoric acid helps to suppress the ionization of any acidic or basic functional groups, leading to symmetrical peaks.[7] UV detection is appropriate as the aromatic ring in the molecule provides a strong chromophore.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

5. Data Analysis:

  • Calculate the assay of this compound using the following formula:

  • Determine the percentage of each impurity by area normalization.

Diagram: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Weigh Reference Standard dissolve Dissolve in Diluent prep_std->dissolve prep_sample Weigh Sample prep_sample->dissolve injection Inject into HPLC dissolve->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Assay & Impurity Calculation integration->calculation report report calculation->report Final Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

While HPLC is the primary technique for non-volatile impurities, GC is essential for the detection and quantification of residual solvents from the synthesis process. A headspace GC with a flame ionization detector (FID) is the standard method for this analysis.

Headspace sampling is employed to introduce only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile drug substance. A polar capillary column is typically used for the separation of common organic solvents. FID is a universal detector for organic compounds and provides excellent sensitivity.

1. Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

2. Chromatographic Conditions:

ParameterCondition
Column DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent)
Carrier Gas Helium or Nitrogen
Oven Temperature 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 200 °C
Detector Temperature 250 °C
Headspace Vial Temp. 80 °C
Headspace Incubation Time 30 min

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution containing known concentrations of potential residual solvents in a suitable solvent like dimethyl sulfoxide (DMSO). Further dilute to create working standards.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial. Add a known volume of DMSO.

4. Data Analysis:

  • Quantify the residual solvents in the sample by comparing the peak areas with those of the standard solutions.

Spectroscopic Characterization: Confirming Identity and Structure

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides a molecular fingerprint and confirms the presence of key functional groups.

  • N-H Stretch: A sharp peak around 3300-3200 cm⁻¹, characteristic of the sulfonamide N-H bond.[8]

  • C=O Stretch: A strong absorption in the range of 1700-1680 cm⁻¹, corresponding to the ketone carbonyl group.

  • S=O Stretch (asymmetric and symmetric): Two strong bands, typically around 1350-1300 cm⁻¹ and 1170-1140 cm⁻¹, respectively, for the sulfonyl group.[8]

  • C-Cl Stretch: A band in the region of 800-600 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of atoms.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the para-substituted phenyl ring.

  • -CH₂-Cl Protons: A singlet around δ 4.5-5.0 ppm.

  • -SO₂CH₃ Protons: A singlet around δ 3.0-3.5 ppm.

  • -NH- Proton: A broad singlet, the chemical shift of which can be variable.

  • Carbonyl Carbon: A peak in the range of δ 190-200 ppm.

  • Aromatic Carbons: Multiple peaks in the δ 110-150 ppm region.

  • -CH₂-Cl Carbon: A peak around δ 45-50 ppm.

  • -SO₂CH₃ Carbon: A peak around δ 40-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Molecular Ion Peak (M⁺): An observable peak at m/z corresponding to the molecular weight (247.7 g/mol ). The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments.

  • Key Fragment Ions:

    • Loss of the chloroacetyl group.

    • Cleavage of the sulfonamide bond.

    • Fragments corresponding to the methanesulfonyl and chloroacetylphenyl moieties.

Potential Impurity Profile and Control

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A plausible synthesis involves the reaction of 4-aminophenyl methanesulfonamide with chloroacetyl chloride.

Diagram: Potential Impurity Formation

Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_mat1 4-Aminophenyl methanesulfonamide product N-[4-(2-chloroacetyl)phenyl] methanesulfonamide start_mat1->product imp1 Unreacted Starting Materials start_mat1->imp1 start_mat2 Chloroacetyl Chloride start_mat2->product + start_mat2->imp1 imp2 Di-acylated Byproduct product->imp2 Excess Reagent imp3 Hydrolysis Product product->imp3 Presence of Water

Caption: Potential impurities arising from the synthesis of the target compound.

Based on this, the following impurities should be monitored:

  • Starting Materials: Unreacted 4-aminophenyl methanesulfonamide and residual chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • By-products: Di-acylated product formed by the reaction of two molecules of chloroacetyl chloride with the starting amine.

  • Degradation Products: Hydrolysis of the chloroacetyl group to a hydroxyacetyl group in the presence of water.

The HPLC method described above should be capable of separating these potential impurities from the main compound. The method should be validated for specificity to ensure that it can resolve these impurities.[9]

Method Validation Protocol

All analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][10]

Validation Parameters
  • Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quality control of this compound requires a multi-faceted analytical approach. The combination of HPLC for assay and purity, GC for residual solvents, and a suite of spectroscopic techniques for identity confirmation provides a robust framework for ensuring the quality of this important pharmaceutical intermediate. The protocols outlined in this document are designed to be a starting point for method development and validation, and should be adapted and rigorously tested in the user's laboratory to ensure compliance with all relevant regulatory requirements.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances.
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • SIELC Technologies. Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-.
  • AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained.
  • Zeitschrift für Naturforschung B. Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
  • PubChem. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-.
  • YouTube. ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • National Center for Biotechnology Information. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • Journal of Animal and Feed Sciences. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.

Sources

Application Notes & Protocols: A Strategic Guide to the Synthesis and Validation of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Inhibition, Toward Precision

The rational design of enzyme inhibitors remains a cornerstone of modern therapeutic development.[1][2][3] Enzymes are the catalytic engines of life, and their dysregulation is a hallmark of countless pathologies. Consequently, the ability to selectively modulate their activity with small molecules offers a powerful lever for intervention.[3][4] This guide moves beyond a simple recitation of synthetic procedures. It provides a strategic framework for the entire early-stage discovery process—from target validation and hit identification to the nuanced art of lead optimization. We will explore the causality behind our experimental choices, grounding every protocol in the principles of enzyme kinetics and medicinal chemistry to empower researchers to not only generate data but to make insightful, data-driven decisions.

Section 1: The Discovery Funnel: A Workflow for Synthesizing Novel Inhibitors

The path from a biological hypothesis to a viable lead compound is a multi-stage process of iterative refinement. Each stage is designed to answer critical questions and reduce the vast chemical space to a small number of promising candidates.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: The Enzyme Inhibitor Discovery Workflow.

Stage 1: Target Identification and Validation

Before any synthesis begins, the target enzyme must be validated. This involves confirming that modulating its activity will likely have a therapeutic effect. Key considerations include the enzyme's role in the disease pathway, its expression profile, and the potential for off-target effects.

Stage 2: Assay Development and High-Throughput Screening (HTS)

A robust and scalable assay is the engine of hit discovery. The goal of an HTS campaign is not to find a perfect drug, but to identify chemical starting points for medicinal chemistry.[5] Fluorescence-based assays are frequently employed due to their sensitivity and amenability to automation.[6][7]

Stage 3: Hit-to-Lead and Lead Optimization

Initial "hits" from HTS are often weak, non-specific, or possess poor drug-like properties. The hit-to-lead phase aims to confirm activity and establish a preliminary structure-activity relationship (SAR).[8] Lead optimization is an iterative cycle of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties.[8][9] This phase heavily relies on strategies like structure-based drug design (SBDD) and fragment-based lead discovery (FBLD).[1][10][11]

Section 2: Foundational Strategies for Inhibitor Design

Two dominant paradigms guide the modern synthesis of enzyme inhibitors: Structure-Based Drug Design (SBDD) and Fragment-Based Lead Discovery (FBLD).

Structure-Based Drug Design (SBDD)

SBDD leverages the three-dimensional structure of the target enzyme, typically obtained via X-ray crystallography or NMR, to rationally design inhibitors that fit precisely into the active site.[12] This knowledge-driven approach can significantly accelerate the optimization process by allowing chemists to visualize and predict how modifications to a molecule will affect its binding.[13] The process is cyclical: a co-crystal structure of the enzyme with an inhibitor informs the synthesis of new analogues, which are then tested and co-crystallized, driving iterative improvements in affinity and selectivity.[14]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: The Iterative Cycle of Structure-Based Drug Design.

Fragment-Based Lead Discovery (FBLD)

FBLD is an alternative to HTS that involves screening libraries of very small, low-molecular-weight molecules, or "fragments".[15][16] These fragments typically bind with low affinity (micromolar to millimolar range), but they do so very efficiently, making them excellent starting points for building more potent leads.[16][17] Hits are identified using sensitive biophysical techniques like X-ray crystallography or Surface Plasmon Resonance (SPR).[1][15][18] Once fragments that bind to adjacent sites on the enzyme are identified, they can be "linked" or "grown" to create a single, high-affinity molecule.[18][19]

Section 3: Core Protocols for Inhibitor Characterization

The following protocols provide detailed, step-by-step methodologies for quantifying inhibitor potency and determining the mechanism of action—two critical pillars of characterization.

Protocol 1: Determination of IC50 using a Fluorescence-Based Assay

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor.[20][21] It represents the concentration of inhibitor required to reduce enzyme activity by 50%.[21][22]

Objective: To determine the IC50 value of a test compound against a target enzyme.

Materials:

  • Target Enzyme

  • Fluorogenic Substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test Inhibitor (stock solution in 100% DMSO)

  • Positive Control Inhibitor (known potency)

  • Negative Control (100% DMSO)

  • Black, 96-well or 384-well microplates[23]

  • Fluorescence Plate Reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the inhibitor in assay buffer. A common approach is an 11-point, 3-fold dilution series. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.[24]

    • Prepare the enzyme solution at a 2X final concentration in assay buffer.

    • Prepare the substrate solution at a 2X final concentration in assay buffer. The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity for competitive inhibitors.[25]

  • Assay Procedure (96-well format):

    • Add 50 µL of the serially diluted inhibitor solutions (or controls) to the wells of the microplate. Include "no enzyme" wells for background subtraction.

    • Add 25 µL of the 2X enzyme solution to all wells except the "no enzyme" background controls.

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[24]

    • Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths.

    • Monitor the reaction kinetically for 15-60 minutes, taking readings every 60 seconds. The initial linear portion of the progress curve represents the initial velocity (V₀).

  • Data Analysis:

    • For each well, calculate the initial velocity (V₀) by determining the slope of the linear phase of the fluorescence vs. time plot.

    • Subtract the average V₀ of the "no enzyme" control from all other wells.

    • Normalize the data by setting the average V₀ of the DMSO-only wells (no inhibition) to 100% activity and the average V₀ of the positive control inhibitor wells (maximal inhibition) to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.[24]

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[22][24]

Data Presentation:

Inhibitor Conc. [µM]% Inhibition (Mean ± SD, n=3)
10098.5 ± 1.2
33.395.1 ± 2.5
11.187.3 ± 3.1
3.775.4 ± 2.8
1.252.1 ± 4.0
0.428.9 ± 3.5
0.110.2 ± 2.1
Calculated IC50 (µM) ~1.1

Trustworthiness Check - Assay Quality Control: The robustness of an HTS assay is often quantified by the Z'-factor, which accounts for both the dynamic range of the signal and the data variation.[26] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[27][28]

  • Formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|

    • Where µ and σ are the mean and standard deviation of the positive (pos, e.g., no inhibition) and negative (neg, e.g., max inhibition) controls.

Protocol 2: Determining Mechanism of Action (MoA) via Enzyme Kinetics

Understanding how an inhibitor works (e.g., competitive, non-competitive) is crucial for lead optimization.[29] This is achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).[30]

Objective: To determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.

dot graph G { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Key differences between competitive and non-competitive inhibition.

Methodology:

  • Experimental Setup: This experiment is a matrix of varying substrate and inhibitor concentrations.

    • Select at least five concentrations of the inhibitor: 0 (control), 0.5x IC50, 1x IC50, 2x IC50, and 5x IC50.

    • For each inhibitor concentration, run a full substrate saturation curve. Use at least eight substrate concentrations, ranging from 0.1x Km to 10x Km.[29]

    • Perform the assay as described in Protocol 1, measuring the initial velocity (V₀) for each condition.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km_app) and apparent Vmax (Vmax_app).

    • The most common method for visualizing the results is a double-reciprocal plot, also known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[30]

  • Interpretation via Lineweaver-Burk Plot:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive Inhibition: Lines are parallel (both Km and Vmax decrease proportionally).

    • Mixed Inhibition: Lines intersect in the second quadrant (off the axes), indicating changes in both Km and Vmax.

Section 4: The Bridge to Preclinical: In Vitro ADME-Tox

A potent inhibitor is of little therapeutic value if it cannot reach its target in the body or is toxic. Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to de-risk candidates and reduce late-stage attrition.[31][32][33]

Key In Vitro Assays:

ParameterAssayPurpose
Absorption Caco-2 PermeabilityPredicts oral absorption by simulating the intestinal barrier.[32]
Distribution Plasma Protein BindingDetermines the fraction of drug bound to plasma proteins, which affects its availability.[32]
Metabolism Microsomal StabilityAssesses metabolic stability by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes (e.g., CYPs).[32]
Metabolism CYP InhibitionEvaluates the potential for drug-drug interactions by measuring inhibition of major Cytochrome P450 enzymes.[32]
Toxicity Cytotoxicity AssayMeasures the compound's toxicity against a relevant cell line (e.g., HepG2 for liver toxicity) to identify potential safety liabilities.[33]

Expert Insight: The goal of early ADME-Tox is not necessarily to find a perfect molecule, but to identify liabilities that can be addressed through medicinal chemistry.[8] For example, high metabolic clearance in a microsomal stability assay might prompt chemists to synthesize analogues where the metabolic "soft spot" is blocked.

References

  • Fragment-based lead discovery - Wikipedia. Wikipedia. [Link]
  • Fragment-Based Lead Discovery. Rowan University. [Link]
  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. [Link]
  • Structure-based inhibitor design. PubMed. [Link]
  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
  • Fragment-Based Lead Discovery and Design.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
  • Fragment Based Drug Discovery & Lead Generation.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • Structure-based design of enzyme inhibitors and receptor ligands. PubMed. [Link]
  • Drug Discovery: Enzyme Inhibitor Design and Optimiz
  • Enzyme inhibitor - Wikipedia. Wikipedia. [Link]
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). [Link]
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
  • Structure-based design of enzyme inhibitors and receptor ligands. Semantic Scholar. [Link]
  • Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. [Link]
  • Drug discovery thr enzyme inhibition. Slideshare. [Link]
  • Targeting enzyme inhibitors in drug discovery. PubMed. [Link]
  • Synthesis and enzyme inhibitory activities of novel peptide isosteres. PubMed. [Link]
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • Recent progress in chemistry and bioactivity of novel enzyme inhibitors from natural products: A comprehensive review. PubMed. [Link]
  • IC50 Determin
  • Rational Design and Synthesis of Enzyme Inhibitors. J-Stage. [Link]
  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
  • What are the methods of lead optimization in drug discovery?
  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • IC50 - Wikipedia. Wikipedia. [Link]
  • Chapter 20: Lead Optimisation: What You Should Know! Royal Society of Chemistry. [Link]
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
  • Structural simplification: an efficient strategy in lead optimiz
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
  • Enzyme inhibitors as chemical tools to study enzyme catalysis: Rational design, synthesis, and applications.
  • The Z prime value (Z´). BMG LABTECH. [Link]
  • Enzyme kinetics - Wikipedia. Wikipedia. [Link]
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
  • How To Determine Enzyme Kinetic Parameters? Chemistry For Everyone - YouTube. [Link]
  • Biochemistry Enzyme kinetics. Online Biology Notes. [Link]
  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • Z-factor - Wikipedia. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Introduction

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a key building block in the synthesis of various pharmaceutically active compounds.[1][] Its synthesis is most commonly achieved via a Friedel-Crafts acylation of N-phenylmethanesulfonamide with chloroacetyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃). While theoretically straightforward, this electrophilic aromatic substitution presents several practical challenges that can significantly impact yield and purity. The methanesulfonamide group (-NHSO₂CH₃) is a deactivating, ortho-, para-director, which makes the reaction inherently sluggish and requires carefully controlled conditions to favor the desired para-substituted product and prevent side reactions.

This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common obstacles and consistently achieve high yields of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in this synthesis?

A: The most frequent cause of low yield is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by atmospheric moisture. Aluminum chloride is highly hygroscopic and reacts exothermically with water, rendering it catalytically inactive. Other common factors include suboptimal reaction temperature, insufficient catalyst loading, and premature quenching of the reaction.

Q2: I am observing the formation of a dark, tarry substance. What is causing this?

A: Tar formation is typically a result of an uncontrolled exothermic reaction.[3] The Friedel-Crafts acylation is highly energetic, and if the temperature is not strictly controlled during the addition of reagents, side reactions such as polymerization or degradation of the starting material and product can occur.[3]

Q3: My final product is difficult to purify and appears to be a mixture of isomers. How can I improve regioselectivity?

A: The N-methanesulfonyl group directs acylation to both the ortho and para positions. However, the para position is sterically favored. To maximize the yield of the desired para isomer, it is crucial to control the reaction temperature and choose an appropriate solvent that can influence steric hindrance. The formation of the 3-acyl derivative (para to the activating group) is often favored when using AlCl₃ as the catalyst.[4] Purification is typically achieved through recrystallization or column chromatography.

Q4: Can I use a different Lewis acid besides aluminum chloride?

A: Yes, other Lewis acids like ferric chloride (FeCl₃) or weaker ones like tin tetrachloride (SnCl₄) can be used. However, the catalytic activity varies significantly. Weaker Lewis acids may require harsher conditions (higher temperatures or longer reaction times) and can sometimes lead to different isomer ratios.[4] AlCl₃ generally provides a good balance of reactivity and cost-effectiveness for this transformation.

Visualizing the Core Reaction and Troubleshooting Logic

The following diagrams illustrate the fundamental reaction pathway and a logical workflow for diagnosing common experimental issues.

cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylCl Chloroacetyl Chloride (Cl-C(=O)CH₂Cl) Acylium Acylium Ion Intermediate [Cl-C(=O)CH₂]⁺ + AlCl₄⁻ AcylCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Sigma Sigma Complex (Arenium Ion Intermediate) Acylium->Sigma Substrate N-phenylmethanesulfonamide Substrate->Sigma + Acylium Ion Product N-[4-(2-chloroacetyl)phenyl] methanesulfonamide Sigma->Product - H⁺ (re-aromatization) Start Problem Encountered: Low Final Yield TLC Analyze Reaction Mixture by TLC Start->TLC NoProduct No Product Formation / Trace Amounts TLC->NoProduct Mainly starting material ComplexMix Complex Mixture of Spots TLC->ComplexMix Multiple new spots CleanReaction Clean Reaction, but Low Isolated Yield TLC->CleanReaction One major product spot Cause_Catalyst Cause: Inactive Catalyst (Moisture Contamination) NoProduct->Cause_Catalyst Cause_Temp Cause: Temperature Too High (Degradation/Polymerization) ComplexMix->Cause_Temp Cause_Workup Cause: Product Loss During Workup or Purification CleanReaction->Cause_Workup Solution_Catalyst Solution: Use fresh, anhydrous AlCl₃ under inert gas (N₂/Ar). Cause_Catalyst->Solution_Catalyst Solution_Temp Solution: Add reagents slowly at 0-5 °C. Maintain low temp. Cause_Temp->Solution_Temp Solution_Workup Solution: Optimize extraction pH. Choose appropriate recrystallization solvent. Cause_Workup->Solution_Workup

Caption: A logical troubleshooting flowchart for diagnosing low yield.

Troubleshooting Guide

This guide is structured by common problems. Identify the issue you are facing and review the potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
1. Low or No Product Formation A. Inactive Lewis Acid: AlCl₃ is extremely sensitive to moisture. If it has been improperly stored or handled, it will be hydrolyzed and catalytically inactive.Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored in a desiccator. Handle it quickly in a dry environment or a glovebox. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware to prevent moisture ingress.
B. Insufficient Catalyst: The N-methanesulfonyl group deactivates the aromatic ring, making the reaction more difficult than with an unsubstituted benzene. Furthermore, the catalyst can complex with carbonyl oxygens in the reactants and products, requiring more than a catalytic amount.Solution: At least 1.1 to 1.5 molar equivalents of AlCl₃ are typically required. An excess ensures enough free catalyst is available to activate the chloroacetyl chloride and drive the reaction to completion.
2. Formation of a Dark, Tarry Mixture A. Uncontrolled Exotherm: The reaction between chloroacetyl chloride and the AlCl₃-substrate complex is highly exothermic. Rapid addition of reagents can cause the temperature to spike, leading to degradation and polymerization. [3]Solution: Maintain strict temperature control. Pre-cool the solution of N-phenylmethanesulfonamide and AlCl₃ in a suitable solvent (like Dichloromethane or 1,2-Dichloroethane) to 0-5 °C using an ice bath. Add the chloroacetyl chloride dropwise over an extended period (e.g., 30-60 minutes) to dissipate heat effectively. [3]
3. Impure Product / Isomer Formation A. Isomeric Products: Formation of the ortho-isomer alongside the desired para-product is possible, complicating purification.Solution: While para-substitution is favored sterically, lowering the reaction temperature can sometimes enhance selectivity. For purification, recrystallization from a suitable solvent like ethanol or acetonitrile is often effective. [3]If isomers are difficult to separate, column chromatography on silica gel is the most reliable method.
B. Di-acylation: Although the product is strongly deactivated, forcing conditions (high temperature, long reaction time) could potentially lead to the introduction of a second chloroacetyl group.Solution: Use a controlled stoichiometry, typically with chloroacetyl chloride as the limiting or near-equimolar reagent (1.0-1.05 equivalents). Monitor the reaction by TLC to avoid prolonged reaction times after the starting material is consumed.
4. Difficult Product Isolation / Workup A. Incomplete Quenching: The reaction is quenched by pouring it into ice/water to decompose the aluminum complexes. If done improperly, residual aluminum salts can contaminate the product.Solution: Quench the reaction by slowly pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This ensures the complete decomposition of aluminum salts into water-soluble species and protonates any basic byproducts, aiding their removal during the aqueous workup.
B. Product Oiling Out: The crude product may separate as an oil instead of a solid during recrystallization, making purification difficult.Solution: If oiling out occurs, try adding a co-solvent, scratching the inside of the flask with a glass rod to induce crystallization, or cooling the solution more slowly. Alternatively, dissolve the oil in a minimal amount of a good solvent (e.g., acetone) and add a poor solvent (e.g., hexane) dropwise until turbidity persists, then cool slowly.

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard Friedel-Crafts acylation procedures. [5][6]

  • Materials:

    • N-phenylmethanesulfonamide (1.0 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)

    • Chloroacetyl Chloride (1.05 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert gas setup (N₂ or Ar)

  • Procedure:

    • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

    • To the flask, add N-phenylmethanesulfonamide (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Carefully and portion-wise, add anhydrous AlCl₃ (1.3 eq) to the cooled solution. The addition is exothermic; ensure the temperature does not rise above 10 °C. Stir the resulting slurry for 15-20 minutes at 0-5 °C.

    • Add chloroacetyl chloride (1.05 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Proceed immediately to the workup and purification protocol.

Protocol 2: Workup and Purification

  • Materials:

    • Crushed ice

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethanol or Acetonitrile for recrystallization

  • Procedure:

    • Prepare a beaker with a vigorously stirred mixture of crushed ice (approx. 10x the volume of the reaction solvent) and a small amount of concentrated HCl.

    • Slowly and carefully pour the reaction mixture from Protocol 1 into the ice/HCl slurry.

    • Rinse the reaction flask with a small amount of DCM and add it to the beaker.

    • Stir the mixture until all the ice has melted. The product should be in the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine all organic layers and wash sequentially with:

      • Water (1x)

      • Saturated NaHCO₃ solution (1x, to neutralize any remaining acid)

      • Brine (1x)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by recrystallization from a suitable solvent like ethanol to obtain the pure product. [3]

References

  • PubChem. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. [Link]
  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]
  • PubChem. N-(4-acetylphenyl)methanesulfonamide. [Link]
  • PubChemLite. N-(4-acetylphenyl)methanesulfonamide (C9H11NO3S). [Link]
  • ResearchGate. shows the reaction between aryl amine and chloroacetyl chloride to give.... [Link]
  • The Organic Chemistry Tutor via YouTube.
  • Sphinix Group. A facile amidation of chloroacetyl chloride using DBU. [Link]
  • Professor Dave Explains via YouTube.
  • National Center for Biotechnology Information. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • Khan Academy.

Sources

Technical Support Center: Synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction, identify and minimize side products, and ensure the highest purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The primary route to this compound involves the Friedel-Crafts acylation of N-(4-acetylphenyl)methanesulfonamide with chloroacetyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this reaction is effective, it is not without its challenges. The presence of multiple functional groups on the starting material and the reactive nature of the product can lead to the formation of several side products, complicating purification and potentially impacting downstream applications.

This guide will delve into the common issues faced during this synthesis, providing a mechanistic understanding of side product formation and offering practical solutions for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in this synthesis?

A1: The most frequently encountered impurity is unreacted starting material, N-(4-acetylphenyl)methanesulfonamide. This is often due to incomplete reaction, which can be caused by insufficient catalyst, low reaction temperature, or a short reaction time.

Q2: Can di-acylation occur on the aromatic ring?

A2: Yes, di-acylation is a potential side reaction, leading to the formation of N-[2,4-bis(2-chloroacetyl)phenyl]methanesulfonamide. The methanesulfonamide group is an ortho-, para-director. Since the para position is already occupied by the acetyl group, the second chloroacetylation would likely occur at the ortho position.

Q3: Is there a risk of N-acylation of the sulfonamide?

A3: While C-acylation (Friedel-Crafts reaction) is the desired pathway, N-acylation of the sulfonamide nitrogen is a possible side reaction, though generally less favored under standard Friedel-Crafts conditions. The resulting side product would be N-(chloroacetyl)-N-[4-(acetyl)phenyl]methanesulfonamide.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can effectively separate the starting material, product, and major side products. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[1]

Q5: What is the best way to purify the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol. If significant amounts of polar side products are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide: Side Products and Mitigation Strategies

This section details the common side products, their formation mechanisms, and actionable troubleshooting steps to minimize their presence in your reaction mixture.

Side Product 1: Unreacted Starting Material
  • Structure: N-(4-acetylphenyl)methanesulfonamide

  • Reason for Formation: Incomplete reaction is a common issue in Friedel-Crafts acylations, particularly with deactivated substrates. The methanesulfonamide group is deactivating, making the aromatic ring less nucleophilic.

  • Troubleshooting:

    • Increase Catalyst Stoichiometry: Ensure at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is used. The catalyst can complex with both the starting material and the product, rendering it inactive.

    • Optimize Reaction Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, excessive heat may promote the formation of other side products.

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.

Side Product 2: Di-acylated Product
  • Structure: N-[2,4-bis(2-chloroacetyl)phenyl]methanesulfonamide

  • Reason for Formation: The product, this compound, can undergo a second Friedel-Crafts acylation, particularly if an excess of chloroacetyl chloride and catalyst is used, or if the reaction is run for an extended period at elevated temperatures.

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of chloroacetyl chloride. Avoid a large excess.

    • Reaction Temperature: Maintain a moderate reaction temperature. High temperatures can favor di-acylation.

    • Slow Addition: Add the chloroacetyl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration.

Side Product 3: N-Acylated Product
  • Structure: N-(chloroacetyl)-N-[4-(acetyl)phenyl]methanesulfonamide

  • Reason for Formation: The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and can act as a nucleophile, attacking the chloroacetyl chloride. This is more likely to occur if the Lewis acid is not effectively complexed with the carbonyl oxygen of the chloroacetyl chloride.

  • Troubleshooting:

    • Choice of Catalyst and Solvent: Using a strong Lewis acid like AlCl₃ in a non-polar solvent such as dichloromethane or 1,2-dichloroethane generally favors C-acylation.

    • Order of Addition: Pre-complexing the chloroacetyl chloride with the Lewis acid before adding the substrate can favor the formation of the acylium ion, which is the key intermediate for C-acylation.

Side Product 4: Hydrolysis Product
  • Structure: Chloroacetic acid

  • Reason for Formation: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of moisture to form chloroacetic acid.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

Side Product 5: Isomeric Products
  • Structure: N-[3-(2-chloroacetyl)-4-acetylphenyl]methanesulfonamide

  • Reason for Formation: While the methanesulfonamide group is primarily a para-director, some ortho-acylation can occur. In the starting material, the para-position to the methanesulfonamide is occupied, making the ortho-position the next most likely site for electrophilic attack.

  • Troubleshooting:

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of Friedel-Crafts reactions.

    • Purification: Isomeric products can often be separated from the desired product by careful recrystallization or column chromatography.

Summary of Reaction Conditions and Potential Side Products

ParameterRecommended ConditionPotential Side Product if Deviated
Catalyst (AlCl₃) 1.1 - 1.5 equivalentsUnreacted Starting Material (too little), Di-acylation (too much)
Chloroacetyl Chloride 1.1 - 1.2 equivalentsUnreacted Starting Material (too little), Di-acylation (too much)
Solvent Anhydrous Dichloromethane or 1,2-DichloroethaneHydrolysis of Chloroacetyl Chloride (wet solvent)
Temperature 0°C to room temperatureIncomplete reaction (too low), Di-acylation/Isomers (too high)
Reaction Time Monitor by TLC/HPLCIncomplete reaction (too short), Di-acylation (too long)
Atmosphere Inert (Nitrogen or Argon)Hydrolysis of Chloroacetyl Chloride (moisture from air)

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous 1,2-dichloroethane at 0°C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 eq.) dropwise.

  • Stir the mixture at 0°C for 15 minutes to allow for the formation of the acylium ion complex.

  • Add N-(4-acetylphenyl)methanesulfonamide (1.0 eq.) portion-wise, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously for 30 minutes to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Note: This method is a general guideline and may require optimization for your specific HPLC system and column.[1]

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

G SM N-(4-acetylphenyl)methanesulfonamide Reagent Chloroacetyl Chloride / AlCl3 SM->Reagent Desired Path SP2 N-Acylated Product SM->SP2 Side Reaction SP3 Unreacted Starting Material SM->SP3 Incomplete Reaction Product This compound Reagent->Product SP1 Di-acylated Product Product->SP1 Excess Reagent/Time

Caption: Synthetic pathways for this compound.

Troubleshooting Logic Flow

G Start Low Yield or Impure Product Check_SM High Starting Material Content? Start->Check_SM Check_Diacylation High Di-acylated Product Content? Check_SM->Check_Diacylation No Sol_SM Increase Catalyst/Time/Temp Check_SM->Sol_SM Yes Check_Other Other Impurities Present? Check_Diacylation->Check_Other No Sol_Diacylation Decrease Reagent Stoichiometry/Temp Check_Diacylation->Sol_Diacylation Yes Sol_Other Check for N-Acylation/Hydrolysis Improve Anhydrous Technique Check_Other->Sol_Other Yes End Pure Product Check_Other->End No Sol_SM->End Sol_Diacylation->End Sol_Other->End

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Chemsrc. This compound. [Link]
  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, Vol. 43B, February 2004, pp. 385-389.
  • SIELC Technologies. Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-. [Link]
  • Sciencemadness.org.
  • ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]
  • PubChem. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. [Link]
  • ResearchGate. N-Acylation of sulfonamides using N-acylbenzotriazoles. [Link]
  • Quora.
  • Google Patents. US11634392B2 - Purification of sulfentrazone herbicide using selective pH adjusted extractions.
  • NCERT. Amines. [Link]
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information. Recent advances in the synthesis of N-acyl sulfonamides. [Link]
  • ResearchGate. N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. [Link]
  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]
  • Matrix Fine Chemicals. This compound. [Link]
  • Yufeng. Problem using Chloroacetyl Chloride. [Link]
  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]
  • YouTube.
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Organic Chemistry Portal.
  • Google Patents.
  • ResearchGate. Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles a. [Link]
  • YouTube. 18.
  • Google P

Sources

Technical Support Center: Purification of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide via column chromatography. The unique bifunctional nature of this molecule presents specific purification hurdles that require a systematic and informed approach.

Understanding the Molecule: Key Properties Influencing Chromatography

Success in chromatography begins with understanding the analyte. This compound is an intermediate used in the synthesis of various compounds.[1] Its structure contains two key functional groups that dictate its chromatographic behavior: the polar and acidic N-H of the sulfonamide and the reactive α-chloro ketone .

  • Polarity and Acidity : The sulfonamide and ketone moieties make the compound moderately polar. The sulfonamide proton is weakly acidic (predicted pKa ≈ 6.94), leading to strong interactions with the acidic silanol groups on standard silica gel, which can cause significant peak tailing.[2][3]

  • Reactivity : The α-chloro ketone is an electrophilic functional group and a potent alkylating agent.[4] The slightly acidic surface of silica gel can catalyze its degradation or reaction with nucleophilic impurities or even the stationary phase itself, leading to low recovery and the formation of new impurities during purification.[5]

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₀ClNO₃S[1][6]
Molecular Weight 247.70 g/mol [6]
Melting Point 197.5-199.0 °C[2][3]
Appearance White solidN/A
Key Functional Groups Sulfonamide, α-chloro ketone, Aromatic ring[6]
Chromatographic Challenge Moderate polarity, acidic N-H, reactive electrophile[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis?

A: A good starting point for Thin Layer Chromatography (TLC) is a 70:30 mixture of a non-polar solvent to a moderately polar solvent. Excellent initial systems to screen are:

  • Hexane : Ethyl Acetate (7:3 or 1:1)

  • Dichloromethane : Ethyl Acetate (9:1)

  • Toluene : Acetone (8:2)

Aim for an Rf (retention factor) value of approximately 0.2-0.3 for the target compound, as this generally provides the best separation in column chromatography.[7]

Q2: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

A: Streaking, or tailing, is a strong indicator that your compound is interacting too strongly or irreversibly with the stationary phase. For this molecule, the acidic sulfonamide proton is the likely culprit, binding to the silica gel's silanol groups.

  • Quick Fix : Add a small amount (0.5-1%) of acetic acid to your eluent system. The acid will protonate the silica surface, reducing the unwanted interaction with your compound.

  • Alternative : If the compound is basic, adding a small amount of triethylamine can help. However, given the acidic nature of the sulfonamide proton, acetic acid is the more logical first choice.

Q3: Should I use wet or dry loading for my sample?

A: Dry loading is highly recommended for this compound. This compound has moderate solubility and a high melting point. Dissolving the crude material in a strong, polar solvent (like pure dichloromethane or acetone) to load it onto the column can disrupt the equilibrium at the top of the column, leading to band broadening and poor separation.[8] Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, ensures a narrow starting band and significantly improves resolution.[8]

Q4: I suspect my compound is degrading on the column. How can I confirm this and prevent it?

A: This is a critical concern due to the reactive α-chloro ketone.[4]

  • Stability Test : Perform a simple TLC stability test. Dissolve a small amount of your crude material and spot it on a TLC plate. Let the plate sit exposed to air on the benchtop for 1-2 hours. Then, elute the plate as usual. If you see new spots or a significant increase in baseline impurities compared to a freshly spotted sample, your compound is likely unstable on silica.[5]

  • Prevention :

    • Deactivate the Silica : Flush the packed column with your initial, low-polarity eluent containing 1-2% triethylamine, followed by several column volumes of the eluent without the amine. This neutralizes the acidic sites.[7]

    • Switch Stationary Phase : Consider using neutral alumina instead of silica gel.

    • Work Quickly : Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the chromatography session without interruption.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, cause-and-effect framework for resolving them.

IssueCommon Cause(s)Recommended Solutions & Scientific Rationale
Problem 1: Poor Separation / Co-elution Incorrect Solvent System: The polarity of the eluent is too high or too low, resulting in poor differentiation between the compound and impurities.Solution: Re-optimize the eluent using TLC. Test various solvent ratios and combinations (e.g., switch from Ethyl Acetate to Acetone as the polar component for different selectivity). An ideal system will show clear separation between your product spot (Rf ≈ 0.2-0.3) and all major impurities.
Column Overload: Too much sample was loaded for the amount of silica used.Solution: Use a larger column. A general rule of thumb is a silica-to-sample mass ratio of at least 50:1. Overloading leads to broad, overlapping bands that cannot be resolved.
Problem 2: Significant Peak Tailing Acid-Base Interactions: The acidic sulfonamide proton is strongly adsorbing to the basic silanol groups (Si-OH) on the silica surface.Solution 1 (Modifier): Add 0.5-1% acetic acid to the eluent. The acetic acid acts as a competitive binder for the active sites on the silica, allowing the sulfonamide to elute more symmetrically. Solution 2 (Alternative Stationary Phase): Switch to neutral alumina, which lacks the acidic silanol groups responsible for this interaction.
Problem 3: Low or No Recovery On-Column Degradation: The reactive α-chloro ketone is degrading on the acidic silica surface.[4][5]Solution 1 (Deactivation): Use deactivated silica gel as described in the FAQ section. Neutralizing the acidic sites is the most effective way to prevent degradation.[7] Solution 2 (Speed): Use flash chromatography with positive pressure to minimize the residence time of the compound on the column. The less time it spends in contact with the silica, the lower the chance of degradation.
Compound is Insoluble: The compound may have precipitated at the top of the column if the eluent polarity is too low.Solution: Ensure the compound is fully dissolved when preparing for dry loading. If wet loading, use the minimum amount of a solvent that is only slightly more polar than the eluent. If precipitation occurs, you may need to start the elution with a slightly higher polarity mobile phase.
Problem 4: Compound Elutes at Solvent Front Eluent is Too Polar: The mobile phase is too strong, carrying the compound without sufficient interaction with the stationary phase.Solution: Decrease the eluent polarity. Prepare a new mobile phase with a higher percentage of the non-polar component (e.g., move from 1:1 Hex:EtOAc to 3:1 Hex:EtOAc). Confirm with TLC first.
Problem 5: Compound Will Not Elute Eluent is Not Polar Enough: The mobile phase is too weak to displace the highly adsorbed polar compound from the silica gel.Solution: Gradually increase the eluent polarity (gradient elution). If you started with 20% Ethyl Acetate in Hexane, slowly increase to 30%, 40%, and so on. This allows less polar impurities to elute first, followed by your target compound. A steep gradient may be required if the compound is strongly bound.

Visual Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common purification issues.

Caption: Troubleshooting workflow for column chromatography.

Essential Protocols

Protocol 1: TLC Solvent System Screening

  • Prepare 3-4 different solvent systems with varying polarity (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate).

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., acetone or dichloromethane).

  • Using a capillary tube, spot the mixture onto a single TLC plate with separate lanes for each solvent system.

  • Develop the plate in a chamber saturated with the chosen eluent.

  • Visualize the plate under a UV lamp (254 nm).

  • Select the solvent system that gives your target compound an Rf of 0.2-0.3 and provides the best separation from visible impurities.

Protocol 2: Dry Loading the Sample

  • Weigh your crude product into a round-bottom flask.

  • Dissolve the product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add silica gel to the flask (approximately 5-10 times the mass of your crude product).[8]

  • Swirl the flask to create a slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully layer this silica-adsorbed sample onto the top of your pre-packed chromatography column.

Protocol 3: Deactivation of Silica Gel

  • Pack your column with silica gel as you normally would using your starting, non-polar eluent.

  • Prepare a deactivating solution by adding 1-2% triethylamine to your starting eluent.

  • Flush the packed column with 2-3 column volumes of this deactivating solution.[7]

  • Next, flush the column with 3-5 column volumes of the pure starting eluent (without triethylamine) to remove the excess base.

  • The column is now neutralized and ready for sample loading.

References

  • PubChem. (n.d.). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. National Center for Biotechnology Information.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Wikipedia. (n.d.). α-Halo ketone.

Sources

Technical Support Center: Optimization of Chloroacetylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chloroacetylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Chloroacetylation is a cornerstone of synthetic chemistry, used to install a versatile chloroacetamide handle for further functionalization, particularly in the synthesis of pharmaceuticals and biologically active compounds.[1][2] However, the high reactivity of chloroacetyl chloride can lead to challenges.[3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of chloroacetylation with chloroacetyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile, typically an amine, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A proton is subsequently lost from the nitrogen to yield the final N-chloroacetylated amide product and hydrochloric acid (HCl) as a byproduct.[4][5]

Q2: Why is a base almost always required in a chloroacetylation reaction?

A2: A base is critical for neutralizing the hydrochloric acid (HCl) generated as a byproduct.[6] If not neutralized, the HCl will protonate the starting amine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively stopping the reaction.[7] An excess of the starting amine can sometimes be used to act as both the nucleophile and the base, but this is only feasible if the amine is inexpensive and easily separable from the product.[8]

Q3: How do I select the appropriate solvent for my reaction?

A3: Solvent choice is crucial and depends on the solubility of your starting materials and the desired reaction conditions.

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices as they are generally unreactive and effectively dissolve a wide range of substrates.[9]

  • Aqueous Conditions: Surprisingly, water can be an excellent "green" solvent. Reactions in a phosphate buffer at near-neutral pH can be very fast (often under 20 minutes) and highly chemoselective for N-acylation over O-acylation, with the product often precipitating for easy isolation.[2][8][10] While chloroacetyl chloride does hydrolyze in water, this process is often much slower than the reaction with a primary amine.[10][11]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used, especially if substrate solubility is an issue, but it's important to be aware that it can react with acyl chlorides under certain conditions to form a Vilsmeier reagent.[3][12]

Q4: What are the primary safety concerns when working with chloroacetyl chloride?

A4: Chloroacetyl chloride is a highly corrosive, lachrymatory (tear-producing), and moisture-sensitive liquid.[13][14]

  • Handling: Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Moisture: It reacts with moisture in the air to produce HCl gas.[6][13] Keep containers tightly sealed and work under anhydrous or inert conditions (e.g., nitrogen or argon atmosphere) when using organic solvents.[15]

  • Quenching: Be cautious when quenching the reaction. The process can be exothermic.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a typical workflow for a chloroacetylation reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification prep_reagents Prepare Reactants (Amine, Solvent, Base) setup_rxn Set up Reaction Vessel (Dry Glassware, Inert Atmosphere) prep_reagents->setup_rxn Dissolve amine and base cool_rxn Cool to 0 °C (Ice Bath) setup_rxn->cool_rxn add_cac Add Chloroacetyl Chloride (Dropwise) cool_rxn->add_cac Maintain T < 5 °C stir_rxn Stir at RT (or specified temp) add_cac->stir_rxn Allow to warm monitor_rxn Monitor Progress (TLC / HPLC) stir_rxn->monitor_rxn Take aliquots quench_rxn Quench Reaction (e.g., add water) monitor_rxn->quench_rxn Reaction Complete workup Aqueous Work-up (Wash / Extract) quench_rxn->workup purify Purify Product (Recrystallization / Chromatography) workup->purify characterize Characterize (NMR, MS, etc.) purify->characterize

Caption: General workflow for a chloroacetylation experiment.

Protocol 1: Chloroacetylation in an Organic Solvent (DCM)

This protocol is a standard method for N-chloroacetylation of a primary amine.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and a tertiary amine base like triethylamine (TEA, 1.1-1.5 eq) in anhydrous dichloromethane (DCM).[3][16]

  • Reaction Initiation: Cool the stirring solution to 0 °C in an ice bath.

  • Reagent Addition: Add chloroacetyl chloride (1.05-1.2 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.[9][17]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Track the consumption of the starting amine using Thin Layer Chromatography (TLC).[18][19]

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[7][15]

Protocol 2: "Green" Chloroacetylation in Aqueous Buffer

This protocol is an efficient, environmentally friendly alternative, particularly for amino alcohols and anilines.[2][10]

  • Preparation: Dissolve the amine or amino alcohol (1.0 eq) in a 0.1 M sodium phosphate buffer (pH 7.4) in a flask at room temperature.[18]

  • Reagent Addition: While stirring vigorously, add chloroacetyl chloride (1.1-1.2 eq) dropwise directly to the aqueous solution.

  • Reaction Progression: Continue stirring at room temperature. The reaction is often complete within 15-30 minutes.[10][18]

  • Isolation: In many cases, the N-chloroacetylated product is poorly soluble in water and will precipitate directly from the reaction mixture. Collect the solid product by vacuum filtration and wash it with cold water.[2] If the product remains in solution, extract it with an organic solvent such as ethyl acetate.[2]

Troubleshooting & Optimization Guide

Problem: Low or No Product Yield

This is one of the most common issues encountered. The following decision tree can help diagnose the root cause.

G start Low Yield? cause1 Reagents Degraded? start->cause1 cause2 Moisture Contamination? start->cause2 cause3 Incomplete Reaction? start->cause3 cause4 Incorrect Stoichiometry? start->cause4 solution1 Solution: Use fresh chloroacetyl chloride. Purify amine if old. cause1->solution1 solution2 Solution: Use oven-dried glassware and anhydrous solvents. Run under N₂. cause2->solution2 solution3 Solution: Increase reaction time/temp. Monitor by TLC until SM is gone. cause3->solution3 solution4 Solution: Ensure sufficient base is used (1.1-1.5 eq). Check calculations. cause4->solution4

Caption: Troubleshooting logic for low product yield.

  • Detailed Explanation:

    • Degraded Reagents: Chloroacetyl chloride is highly reactive and can hydrolyze over time if exposed to atmospheric moisture, forming inactive chloroacetic acid.[15] Amines, especially anilines, can oxidize and darken upon storage.[7]

    • Moisture: Water will rapidly react with chloroacetyl chloride. Ensure all glassware is oven- or flame-dried and use anhydrous solvents when performing the reaction under non-aqueous conditions.[15]

    • Incomplete Reaction: Some less nucleophilic amines may require longer reaction times or gentle heating to proceed to completion. Always monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material before initiating work-up.[7][18][20]

    • Stoichiometry: The most common stoichiometric error is insufficient base. Without enough base to neutralize the generated HCl, your amine will be protonated and rendered unreactive.[7]

Problem: Formation of a Dark, Tarry Substance or Multiple Side Products
  • Probable Cause 1: High Reaction Temperature. The reaction is often highly exothermic. Adding chloroacetyl chloride too quickly or without adequate cooling can cause the temperature to spike, leading to polymerization and decomposition.[9]

    • Solution: Always add the chloroacetyl chloride slowly and dropwise to a cooled solution (0-5 °C is standard).[9][17] Maintain cooling throughout the addition.

  • Probable Cause 2: O-Acylation Side Reaction. When using substrates with multiple nucleophilic sites, like aminoalcohols, competitive O-acylation can occur, leading to a mixture of products.[8][10]

    • Solution: Chemoselectivity can be controlled by reaction conditions. N-acylation is generally favored under basic or neutral conditions, while O-acylation can sometimes be promoted under acidic conditions.[8] Performing the reaction in an aqueous phosphate buffer is reported to be highly selective for N-acylation.[10]

  • Probable Cause 3: Di-acylation. If a primary amine product is deprotonated by excess strong base, it can potentially react a second time, though this is less common. More likely, if your starting material has two amine groups, di-acylation can occur.

    • Solution: Use a 1:1 stoichiometry of amine to acylating agent.[9] If di-acylation is unavoidable, you may need to use a protecting group strategy.

Problem: Product is Difficult to Purify or "Oils Out" During Recrystallization
  • Probable Cause 1: Persistent Impurities. Unreacted starting materials or the hydrochloride salt of your base (e.g., triethylammonium chloride) may be contaminating the crude product.

    • Solution: Implement a thorough aqueous work-up. Washing the organic layer with dilute acid will remove basic impurities (like excess amine or TEA), while a wash with a bicarbonate solution will remove acidic impurities (like chloroacetic acid from hydrolysis).[9][21]

  • Probable Cause 2: Incorrect Recrystallization Solvent. "Oiling out" happens when a compound melts in the hot recrystallization solvent instead of dissolving, or when the solution becomes supersaturated above the product's melting point.[7]

    • Solution: The goal is to find a solvent (or solvent pair) that dissolves the product well when hot but poorly when cold. If oiling out occurs, add more of the "good" solvent until the oil dissolves completely, then allow it to cool very slowly, perhaps seeding with a pure crystal. Common solvent systems include ethanol/water or ethyl acetate/hexane.[7][15] If recrystallization proves difficult, silica gel column chromatography is a reliable alternative.[19][22]

Data Summary Tables

Table 1: Solvent Selection Guide for Chloroacetylation
SolventTypeKey Characteristics & Use CasesCitation(s)
Dichloromethane (DCM)AproticExcellent solubility for many organics; volatile and easy to remove. Standard choice.[9]
Tetrahydrofuran (THF)Aprotic EtherGood general-purpose solvent. Must be anhydrous as it can contain water.[9][23]
Acetonitrile (MeCN)Polar AproticGood for substrates with higher polarity.[10][16]
Phosphate Buffer (pH ~7.4)Aqueous"Green" option; promotes rapid and chemoselective N-acylation. Product often precipitates.[8][10][18]
N,N-Dimethylformamide (DMF)Polar AproticHigh boiling point; used for poorly soluble substrates. Can require heating.[10][12]
Table 2: Base Selection Guide for Chloroacetylation
BaseTypepKa of Conj. AcidKey Characteristics & Use CasesCitation(s)
Triethylamine (TEA)Tertiary Amine~10.7Most common organic base; inexpensive. Its HCl salt can sometimes be difficult to remove.[10][16]
PyridineAromatic Amine~5.2Weaker base, can also act as a nucleophilic catalyst. Can be used as the solvent.[3][10]
DBUAmidine~13.5Very strong, non-nucleophilic organic base. Effective in catalytic amounts.[10][23]
K₂CO₃ / NaHCO₃Inorganic~10.3 / ~10.3Inexpensive and easy to remove by filtration. Used in heterogeneous reactions.[8][10]
Propylene OxideEpoxideN/AActs as a neutral HCl scavenger, useful for sensitive substrates where a base might cause side reactions.[10]

References

  • Thirupathi, G., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
  • Ismail, M. M. F., et al. (2021). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]
  • Thirupathi, G., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
  • Chavan, S. P., et al. (2003). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]
  • Clark, J. (2015).
  • Zhang, R., et al. (2014). Study on Gas-Phase Mechanism of Chloroacetic Acid Synthesis by Catalysis and Chlorination of Acetic Acid.
  • CN102020524A. (2011). Liquid catalyst for producing high-purity chloroacetic acid and catalytic synthesis of...
  • ResearchGate. (2019). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Sciencemadness Discussion Board. [Link]
  • ResearchGate. (2018). Chloroacetyl products from aminoalcohols and aminoacids.
  • Mikkonen, K., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. PubMed. [Link]
  • Wang, Y., et al. (2000).
  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]
  • ResearchGate. (2014). Study on Gas-Phase Mechanism of Chloroacetic Acid Synthesis by Catalysis and Chlorination of Acetic Acid.
  • ResearchGate. (2012). Reaction of aryl amine with chloroacetyl chloride in the presence of...
  • Chegg.com. (2022). Solved Please explain each step in the mechanism the. Chegg. [Link]
  • Organic Syntheses. (2013). Working with Hazardous Chemicals. Organic Syntheses. [Link]
  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • PubChem. (2024). Chloroacetyl chloride.
  • PubMed. (2025). Molecular Dynamics Study on the Heat of Phase Transition of Chloroacetate from the Bulk to the Surface Phases. PubMed. [Link]
  • Reddit. (2024). Acid chloride reaction with amine. Reddit. [Link]
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
  • Paterson, D. (2025). Monitoring reactions.
  • EPA. (2010). Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2). United States Environmental Protection Agency. [Link]
  • ResearchGate. (2018). Direct Monitoring of Biocatalytic Deacetylation Reactions by 1H NMR Reveals Fine Details of Substrate Specificity.

Sources

Technical Support Center: Synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their synthetic workflows.[1][] this compound is a key intermediate in the synthesis of various pharmaceutically active compounds, and its successful preparation is often a pivotal step in a larger research program.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The advice herein is grounded in established principles of organic chemistry, particularly the nuances of electrophilic aromatic substitution on deactivated ring systems.

Synthetic Pathway Overview

The most common and direct route to this compound involves a two-step sequence starting from aniline.

  • N-Sulfonylation: Protection and activation of the aniline nitrogen with methanesulfonyl chloride.

  • Friedel-Crafts Acylation: Introduction of the chloroacetyl group onto the aromatic ring.

This pathway, while conceptually straightforward, is fraught with challenges, primarily centered on the second step. The methanesulfonamide group (–NHSO₂CH₃) is strongly electron-withdrawing, which significantly deactivates the phenyl ring towards electrophilic attack.[3][4]

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Friedel-Crafts Acylation Aniline Aniline Reaction1 Reaction Aniline->Reaction1 MsCl Methanesulfonyl Chloride (MsCl) MsCl->Reaction1 Base Base (e.g., Pyridine) Base->Reaction1 Intermediate N-Phenylmethanesulfonamide Reaction2 Reaction Intermediate->Reaction2 Reaction1->Intermediate AcylCl Chloroacetyl Chloride AcylCl->Reaction2 LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction2 FinalProduct N-[4-(2-chloroacetyl)phenyl] methanesulfonamide Reaction2->FinalProduct

Caption: Standard two-step synthesis pathway.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis, their underlying causes, and actionable solutions.

Step 1: N-Sulfonylation of Aniline

While generally a high-yielding reaction, problems can still occur.

Problem: Low Yield or Incomplete Reaction

  • Potential Cause 1: Hydrolysis of Methanesulfonyl Chloride. Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture in the solvent or on glassware. This reduces the amount of reagent available for the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Potential Cause 2: Inadequate Base. A base is required to scavenge the HCl generated during the reaction. An insufficient amount or a weak base can allow the reaction mixture to become acidic, protonating the starting aniline and rendering it unreactive.

    • Solution: Use at least one equivalent of a suitable base like pyridine or triethylamine. Pyridine can often serve as both the base and the solvent.[5]

Problem: Formation of Di-Sulfonylated Side Product (CH₃SO₂-N(Ph)-SO₂CH₃)

  • Potential Cause: Excess Methanesulfonyl Chloride or High Temperature. Using a large excess of the sulfonylating agent or running the reaction at elevated temperatures can sometimes lead to the formation of the di-sulfonated product, where the sulfonamide proton is replaced.

    • Solution: Add the methanesulfonyl chloride dropwise to the aniline solution at a controlled temperature (e.g., 0-5 °C) to manage the reaction's exothermicity. Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the sulfonyl chloride.

Step 2: Friedel-Crafts Chloroacetylation

This step is the most challenging and requires careful optimization.

Core Problem: Reaction Fails or Results in Very Low Conversion

  • Underlying Cause: A Severely Deactivated Aromatic Ring. The primary challenge is the electronic nature of the substrate, N-phenylmethanesulfonamide. The methanesulfonamide group is strongly electron-withdrawing, reducing the electron density of the aromatic ring. This makes the ring a poor nucleophile, highly resistant to attack by the electrophilic acylium ion.[3][6] Friedel-Crafts reactions are notoriously difficult on deactivated systems.[4]

  • Contributing Cause: Catalyst Deactivation/Complexation. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential for generating the highly reactive acylium ion from chloroacetyl chloride.[7] However, AlCl₃ can form complexes with the lone pairs on the oxygen atoms of the sulfonyl group and the nitrogen atom. This complexation deactivates both the substrate (by adding more positive charge) and the catalyst, consuming it in a non-productive pathway.[6]

Solutions & Optimization Strategies

ParameterRecommended Action & Rationale
Lewis Acid Catalyst Use a strong Lewis acid. Aluminum chloride (AlCl₃) is the standard choice for this challenging acylation due to its high activity. Weaker Lewis acids like SnCl₄ or BF₃·OEt₂ are unlikely to be effective.[8]
Catalyst Stoichiometry A significant excess of AlCl₃ is mandatory. Because AlCl₃ complexes with the substrate and the resulting ketone product, at least 2.5 to 3.0 equivalents are often required. One equivalent is consumed by complexing with the product's carbonyl group, and another complexes with the sulfonamide moiety, leaving the remaining amount to act as the true catalyst.[4]
Solvent A non-coordinating solvent is preferred. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Solvents like nitrobenzene can sometimes be used for highly deactivated substrates as they can tolerate higher temperatures, but this complicates work-up.
Reaction Temperature This requires careful balancing. The reaction may need to be heated to overcome the high activation energy barrier. Start at 0 °C during the addition of reagents, then allow the reaction to warm to room temperature, and if necessary, gently heat to reflux (40-50 °C in DCM/DCE). Monitor for decomposition (darkening/charring).[3]
Order of Addition The order of reagent addition is critical. The preferred method is to pre-mix the substrate (N-phenylmethanesulfonamide) and the Lewis acid (AlCl₃) in the solvent, allowing them to form a complex. Then, add the chloroacetyl chloride dropwise. This ensures the acylium ion is generated in the presence of the substrate complex.

Problem: Poor Regioselectivity (Formation of Ortho-Isomer)

  • Potential Cause: The -NHSO₂CH₃ group is an ortho-, para-director. While steric hindrance from the bulky sulfonamide group favors para-substitution, some ortho-isomer is often unavoidable, especially at higher temperatures.

    • Solution: Maintain the lowest possible reaction temperature that still allows for reasonable conversion. Lower temperatures increase the kinetic preference for the sterically less hindered para-product. Purification via recrystallization or column chromatography will be necessary to separate the isomers.

Problem: Difficult Work-up and Product Isolation

  • Potential Cause: Quenching the large excess of AlCl₃ is a highly exothermic process. The product can also be susceptible to hydrolysis or side reactions under harsh work-up conditions.

    • Solution: Perform the work-up by slowly and carefully pouring the reaction mixture into a vigorously stirred vessel of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates any basic species. The product, being a solid, will often precipitate and can be collected by filtration. Ensure the aqueous layer is acidic to prevent hydrolysis of the chloroacetyl group.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts reaction with N-phenylmethanesulfonamide not working, even with AlCl₃?

A: The most likely reason is a combination of substrate deactivation and insufficient catalyst. The methanesulfonamide group makes the ring very "electron-poor."[3] You must use a significant excess of AlCl₃ (at least 2.5 equivalents) to overcome catalyst consumption by complexation with both your starting material and your product.[4][6] Also, consider increasing the reaction temperature cautiously after the initial addition.

Q2: Is there an alternative to the direct Friedel-Crafts chloroacetylation?

A: Yes. An alternative two-step sequence can be more reliable, though it is longer:

  • Friedel-Crafts Acetylation: React N-phenylmethanesulfonamide with acetyl chloride and AlCl₃ to form N-(4-acetylphenyl)methanesulfonamide.[9] This reaction is often easier to control than chloroacetylation.

  • Alpha-Chlorination: Chlorinate the methyl group of the acetyl moiety using a reagent like sulfuryl chloride (SO₂Cl₂) to yield the final product.

This route avoids using the highly reactive chloroacetyl chloride in the challenging Friedel-Crafts step.

Q3: What are the critical safety precautions for this synthesis?

A:

  • Aluminum Chloride (AlCl₃): It is a water-reactive solid that releases HCl gas upon contact with moisture. Handle it in a fume hood and avoid inhalation of the dust. The quenching process is highly exothermic and should be done slowly and behind a safety shield.

  • Chloroacetyl Chloride: It is a highly corrosive, toxic, and lachrymatory liquid. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Methanesulfonyl Chloride: Similar to chloroacetyl chloride, it is corrosive and a lachrymator. Handle with care in a fume hood.

Q4: How can I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. You should see the starting material spot disappear and a new, typically lower Rf spot corresponding to the more polar ketone product appear. For more quantitative analysis, HPLC or GC-MS can be used on aliquots taken from the reaction (after careful quenching).

Exemplary Experimental Protocols

Protocol 1: Synthesis of N-Phenylmethanesulfonamide

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add aniline (1.0 eq) and pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.05 eq) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of aniline.

  • Pour the reaction mixture into a beaker containing ice water and acidify with concentrated HCl to pH ~1-2.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to afford N-phenylmethanesulfonamide.

Protocol 2: Friedel-Crafts Chloroacetylation

  • Charge a dry, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet with N-phenylmethanesulfonamide (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (2.5 eq). The mixture will become warm and evolve HCl gas (ensure proper ventilation).

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After addition, allow the reaction to slowly warm to room temperature and then heat to reflux (~40 °C) for 4-8 hours. Monitor progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and very slowly pour it into a vigorously stirred mixture of crushed ice and concentrated HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, then with a cold, dilute sodium bicarbonate solution, and finally again with cold water.

  • Dry the crude solid. Recrystallization from ethanol or isopropanol can be performed for further purification.

References

  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]
  • National Center for Biotechnology Information. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
  • DergiPark.
  • National Center for Biotechnology Information. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- | C9H10ClNO3S | CID 116629. [Link]
  • CUTM Courseware. Review of Limitations of Friedel-Crafts reactions. [Link]
  • Filo. Explain the limitations of Friedel-Crafts reactions. [Link]
  • University of Calgary. Review of Limitations of Friedel-Crafts reactions. [Link]
  • Chemistry Steps.
  • National Center for Biotechnology Information. N-(4-acetylphenyl)methanesulfonamide | C9H11NO3S | CID 684083. [Link]
  • National Center for Biotechnology Information. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • YouTube.
  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

Technical Support Center: Purification of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (CAS 64488-52-4). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges encountered during the isolation and purification of this key pharmaceutical intermediate. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile of your crude product is directly linked to its synthesis, which is typically a Friedel-Crafts acylation of N-phenylmethanesulfonamide with chloroacetyl chloride.[1][2] Based on this reaction, the primary impurities include:

  • Unreacted Starting Materials: N-phenylmethanesulfonamide that did not react.

  • Reagents and Catalysts: Residual chloroacetyl chloride and the Lewis acid catalyst (e.g., aluminum chloride), which can form colored complexes.[3]

  • Side-Reaction Products:

    • Isomeric Impurities: Although the reaction favors the para-substituted product, small amounts of the ortho-acylated isomer may form.

    • Poly-acylated Products: While the acyl group is deactivating and generally prevents further reactions, trace amounts of di-acylated products are possible under harsh conditions.[3]

  • Degradation Products:

    • Hydrolysis of Reagent: Chloroacetyl chloride is highly reactive and can hydrolyze with trace moisture to form chloroacetic acid.[4][5]

    • Hydrolysis of Product: The α-chloro ketone functional group in the final product can be susceptible to hydrolysis, especially during aqueous workup or under basic conditions, yielding N-[4-(2-hydroxyacetyl)phenyl]methanesulfonamide.

Q2: My crude product is a dark, discolored solid. How can I remove the color before final purification?

A: Discoloration in Friedel-Crafts reaction products often stems from residual aluminum chloride complexes or polymeric tars. An effective first step is a thorough wash of the crude solid. After quenching the reaction and filtering the precipitate, wash the filter cake sequentially with dilute HCl (to break down catalyst complexes), water (to remove salts), and a non-polar organic solvent like cold methanol or hexanes to remove organic-soluble impurities.[1] For persistent color, a treatment with activated carbon (charcoal) during the recrystallization process can be highly effective.

Q3: What is the best approach for choosing a recrystallization solvent system?

A: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures.[6]

Solvent Selection Strategy:

  • Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates for a polar compound like this include ethanol, isopropanol, ethyl acetate, and acetone.

  • Single Solvent System: Ethanol is often a good starting point for compounds with similar functionalities.[6]

  • Two-Solvent (Co-solvent) System: If no single solvent is ideal, use a co-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone or THF) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or n-hexane) dropwise until the solution becomes cloudy (the saturation point).[6][7] Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q4: How can I definitively confirm the purity of my final product?

A: A combination of analytical techniques is necessary to establish purity conclusively.[8]

TechniquePurposeKey Indicator of Purity
High-Performance Liquid Chromatography (HPLC) To quantify organic impurities, including isomers and by-products.[8][9]A single major peak with an area % >99%. Absence of impurity peaks above the ICH threshold.[9]
Melting Point Analysis A physical measurement highly sensitive to impurities.A sharp melting point range (e.g., within 1-2 °C) that matches the literature value (197.5-199.0 °C).[10][11]
Thin-Layer Chromatography (TLC) A rapid, qualitative method to assess the number of components and select conditions for column chromatography.[12]A single spot after development and visualization.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural impurities.A clean spectrum with expected chemical shifts, integrations, and coupling constants.
Part 2: Troubleshooting Guide
Issue 1: Product "Oils Out" or Fails to Crystallize During Recrystallization
  • Problem: Upon cooling the recrystallization solution, the product separates as an oil or sticky residue instead of forming solid crystals.

  • Root Cause Analysis:

    • High Impurity Load: A significant concentration of impurities can depress the melting point of the mixture below the temperature of the recrystallization solvent, causing it to separate as a liquid.

    • Supersaturation: The solution is too concentrated, or it was cooled too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.

    • Inappropriate Solvent: The solvent may be too good, keeping the product dissolved even at low temperatures.

  • Solutions & Protocol:

    • Reduce Impurity Load: Perform a pre-purification slurry. Suspend the crude solid in a solvent in which the product is poorly soluble but impurities are more soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture). Stir for 30 minutes at room temperature, then filter. This washes away a significant portion of the impurities.

    • Optimize Cooling: After dissolving the compound in hot solvent, allow it to cool slowly to room temperature without disturbance. Once at room temperature, place it in an ice bath or refrigerator to maximize crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Re-evaluate Solvent System: If oiling out persists, the solvent polarity may be incorrect. Reheat the solution to redissolve the oil, add more of the "good" solvent, and then slowly add an "anti-solvent" before attempting slow cooling again.[6]

Issue 2: A Persistent Impurity is Detected by HPLC After Multiple Recrystallizations
  • Problem: HPLC analysis consistently shows a small but significant impurity peak (e.g., 2-5%) that does not decrease with repeated recrystallization.

  • Root Cause Analysis:

    • Co-crystallization: The impurity has a very similar structure and polarity to the desired product (e.g., an isomer). Its solubility properties are so close that it crystallizes along with the product, making separation by this method ineffective.

  • Solution: Flash Column Chromatography

    • When recrystallization fails, chromatography is the required next step.[9] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

    • See Part 3 for a detailed Flash Column Chromatography protocol.

Issue 3: Low Product Yield After Purification
  • Problem: The final mass of the pure, dry product is significantly lower than expected.

  • Root Cause Analysis:

    • Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will keep a larger amount of the product in solution upon cooling, which is then lost during filtration.

    • Premature Crystallization: The product crystallizes on the filter paper or in the funnel during a hot gravity filtration step (intended to remove insoluble impurities).

    • Product Degradation: The chloroacetyl group can be sensitive to heat and protic solvents, potentially leading to degradation during a lengthy purification process.[13]

  • Solutions & Protocol:

    • Use Minimal Hot Solvent: During recrystallization, add the hot solvent in small portions to the crude material, with stirring and heating, until it just dissolves. This ensures the solution is saturated.

    • Optimize Hot Filtration: To prevent premature crystallization, heat the filtration apparatus (funnel, filter paper, and receiving flask) before use. This can be done by placing them in an oven or by passing hot solvent through the setup immediately before filtering your product solution.

    • Recover Additional Product: After the first filtration of crystals, cool the remaining filtrate to a lower temperature (e.g., 0 °C or -20 °C) to see if a second crop of crystals will form. Note that this second crop may be less pure than the first.

    • Use Milder Conditions: If degradation is suspected, perform recrystallization at the lowest possible temperature that achieves dissolution and consider less reactive solvents.

Part 3: Key Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol
  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 100 mL of 95% ethanol. Add the hot ethanol to the flask in small portions while stirring and heating until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop (approx. 0.1-0.2 g) of activated carbon. Re-heat the mixture to a gentle boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.[14]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase using TLC. A good system will give the product an Rf value of ~0.3. A common mobile phase for this type of compound is a mixture of Hexane and Ethyl Acetate (e.g., starting with 7:3 and adjusting as needed).

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product (post-recrystallization) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.

Part 4: Visualization of the Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude Product (from synthesis workup) TLC_Check1 Initial Purity Check (TLC, Melting Point) Crude->TLC_Check1 Recrystallization Recrystallization (e.g., from Ethanol) TLC_Check1->Recrystallization Impure Pure_Product Pure Product (Dry and Characterize) TLC_Check1->Pure_Product Sufficiently Pure Oiling_Out Product Oils Out? Recrystallization->Oiling_Out HPLC_Check Purity Check (HPLC > 99%?) HPLC_Check->Pure_Product Yes Column_Chrom Flash Column Chromatography HPLC_Check->Column_Chrom No Column_Chrom->Pure_Product Oiling_Out->HPLC_Check No, Crystals Formed Solvent_Screen Re-screen Solvents (Use Co-solvent System) Oiling_Out->Solvent_Screen Yes Solvent_Screen->Recrystallization

Sources

stability issues of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (CAS: 64488-52-4). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not only troubleshooting steps but also the underlying scientific principles to empower you to design robust and reproducible experiments.

The core of this molecule's reactivity and, consequently, its instability lies in the α-chloroacetyl moiety.[1][2] This functional group is a potent electrophile, making the entire molecule susceptible to degradation via nucleophilic attack and hydrolysis.[3] Understanding and controlling these factors is paramount for obtaining reliable experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary causes of instability for this compound in solution?

A: The compound's instability is overwhelmingly due to the reactive α-chloroacetyl group. The two primary degradation pathways are:

  • Nucleophilic Substitution: The carbon atom adjacent to the chlorine is highly electrophilic and readily reacts with any nucleophile in your solution. This includes common biological buffers with primary or secondary amines (e.g., Tris), thiol-containing reagents (e.g., DTT, β-mercaptoethanol), and even trace impurities.[2][3]

  • Hydrolysis: In aqueous solutions, the chloroacetyl group can be hydrolyzed to a hydroxyacetyl group, forming N-[4-(2-hydroxyacetyl)phenyl]methanesulfonamide. This reaction is often dependent on pH and temperature.[4][5]

Q2: I'm observing a rapid loss of my compound's activity in my cell-based assay. What is the likely cause?

A: This is a classic symptom of compound instability. The most probable cause is a reaction with nucleophilic components in your cell culture medium or lysis buffers. Amino acids, proteins (especially those with reactive cysteine residues), and buffer components like Tris can covalently modify and inactivate your compound.[3] It is crucial to assess the compound's stability directly in the assay medium over the time course of the experiment.

Q3: How should I prepare and store stock solutions of this compound?

A: To maximize shelf-life, stock solutions should be prepared and stored under conditions that minimize degradation.

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice.[6][7] Avoid aqueous buffers for long-term storage.

  • Concentration: Prepare a highly concentrated stock (e.g., 10-50 mM) to minimize the volume added to your final aqueous system, thereby reducing the introduction of solvent that could affect your experiment.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Protect from light to prevent potential photodegradation.[8]

Q4: Can I use common biological buffers like Tris or PBS?

A: Extreme caution is advised.

  • Tris (Tris(hydroxymethyl)aminomethane): Not Recommended. The primary amine in Tris is a potent nucleophile that will readily react with the chloroacetyl group, leading to rapid degradation of your compound.

  • PBS (Phosphate-Buffered Saline): Generally Safer. Phosphate is a much weaker nucleophile than Tris. However, under certain conditions (e.g., elevated temperatures, prolonged incubation), some level of reactivity or pH-catalyzed hydrolysis may still occur.[5] Always prepare working solutions in PBS fresh before use. For maximal stability, consider non-nucleophilic buffers (see Table 1).

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed protocols to diagnose and solve specific stability problems.

Guide 1: Investigating Unexpectedly High Degradation in an Aqueous Buffer

Issue: You've prepared a working solution of this compound in your experimental buffer. HPLC analysis shows rapid disappearance of the parent peak, even at room temperature.

Core Principle: The rate of degradation is a function of the chemical environment. The key is to systematically identify the component(s) or condition(s) responsible for the instability. Common factors affecting stability include temperature, light, pH, oxidation, and enzymatic degradation.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for diagnosing compound instability.

Experimental Protocol: Buffer Compatibility Screening

This protocol uses HPLC to compare the stability of this compound in different buffer systems.

  • Prepare Buffers: Prepare 100 mM stocks of the buffers to be tested (e.g., Tris-HCl pH 7.5, PBS pH 7.4, HEPES pH 7.5, MES pH 6.0).

  • Prepare Compound Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Initiate Stability Test:

    • For each buffer, dilute the DMSO stock to a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

    • Immediately after mixing, take a "Time 0" sample and quench it by diluting it 1:1 in a 50:50 acetonitrile:water solution to stop further degradation.

  • Incubation: Incubate the remaining solutions at the desired temperature (e.g., 25°C or 37°C), protected from light.

  • Time Points: Collect and quench samples at subsequent time points (e.g., 1, 4, 8, and 24 hours).

  • HPLC Analysis: Analyze all quenched samples by RP-HPLC. Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the Time 0 sample.

  • Data Evaluation: Summarize the results in a table to identify the most stable buffer system.

Table 1: Example Buffer Compatibility Data

Buffer System (100 mM)pH% Parent Remaining (4h @ 37°C)Suitability
Tris-HCl7.5< 5%Poor (Nucleophilic)
Sodium Phosphate (PBS)7.4~85%Good
HEPES7.5> 95%Excellent
MES6.0> 98%Excellent (Slightly Acidic)
Guide 2: Identifying Unknown Degradation Products via Forced Degradation

Issue: Your HPLC chromatogram shows several new, unknown peaks that increase over time, while your parent peak decreases.

Core Principle: Forced degradation (or stress testing) is a systematic process to generate potential degradation products under more aggressive conditions than typically used.[8][9] This approach helps to elucidate degradation pathways and develop stability-indicating analytical methods.[9] The information is critical for regulatory documentation and ensuring product safety and efficacy.[8]

Primary Degradation Pathways Visualization

G Parent N-[4-(2-chloroacetyl)phenyl] methanesulfonamide HydrolysisProduct N-[4-(2-hydroxyacetyl)phenyl] methanesulfonamide Parent->HydrolysisProduct Hydrolysis (H₂O, pH dependent) NucSubProduct Nucleophilic Adduct (e.g., with Buffer, Thiol) Parent->NucSubProduct Nucleophilic Attack (e.g., R-NH₂, R-SH)

Sources

optimizing reaction time and temperature for N-[4-(2-chloroacetyl)phenyl]methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Optimierung der Synthese von N-[4-(2-chloracetyl)phenyl]methansulfonamid zugeschnitten ist.

Willkommen im technischen Support-Center. Dieser Leitfaden wurde von Senior-Anwendungswissenschaftlern entwickelt, um Forschern, Chemikern und Fachleuten in der Arzneimittelentwicklung bei der Optimierung der Synthese von N-[4-(2-chloracetyl)phenyl]methansulfonamid zu unterstützen. Wir konzentrieren uns auf die kritischen Parameter der Reaktionszeit und -temperatur, um Ausbeute und Reinheit zu maximieren.

Einführung: Die Friedel-Crafts-Acylierung von N-Phenylmethansulfonamid

Die Synthese von N-[4-(2-chloracetyl)phenyl]methansulfonamid wird typischerweise über eine Friedel-Crafts-Acylierung von N-Phenylmethansulfonamid mit Chloracetylchlorid unter Verwendung eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl₃) erreicht. Obwohl dies eine Standardmethode der elektrophilen aromatischen Substitution ist, birgt sie spezifische Herausforderungen.

Die Sulfonamidgruppe (-SO₂NH-) am Phenylring ist eine elektronenziehende Gruppe. Dies desaktiviert den Ring und macht ihn weniger reaktiv für die elektrophile Substitution als Benzol.[1] Die Sulfonamidgruppe ist jedoch ein ortho-, para-Dirigent, der die ankommende Chloracetylgruppe aufgrund geringerer sterischer Hinderung vorwiegend in die para-Position lenkt. Der Erfolg dieser Reaktion hängt entscheidend von einer strengen Kontrolle der Reaktionsbedingungen ab, um Nebenreaktionen zu minimieren und eine hohe Ausbeute des gewünschten Produkts zu gewährleisten.[2]

Optimiertes experimentelles Protokoll

Dieses Protokoll beschreibt eine optimierte Methode zur Synthese von N-[4-(2-chloracetyl)phenyl]methansulfonamid, die auf Reproduzierbarkeit und hohe Ausbeute ausgelegt ist.

Sicherheitsvorkehrungen:

  • Führen Sie alle Schritte in einem gut belüfteten Abzug durch.

  • Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe.

  • Chloracetylchlorid ist stark korrosiv und tränenreizend.

  • Aluminiumchlorid reagiert heftig mit Wasser. Stellen Sie sicher, dass alle Glasgeräte und Lösungsmittel absolut trocken sind.

Schritt-für-Schritt-Methodik
  • Reaktionsaufbau:

    • Flammentrocknen Sie einen 250-ml-Dreihals-Rundkolben, der mit einem Magnetrührer, einem Rückflusskühler (mit einem Trockenrohr mit CaCl₂ verschlossen) und einem Tropftrichter ausgestattet ist. Lassen Sie ihn unter einer inerten Atmosphäre (Stickstoff oder Argon) abkühlen.

    • Geben Sie N-Phenylmethansulfonamid (1 Äq.) und wasserfreies Dichlormethan (DCM) in den Kolben. Rühren Sie die Mischung, um den Feststoff aufzulösen oder zu suspendieren.

    • Kühlen Sie den Kolben in einem Eis/Wasser-Bad auf 0–5 °C ab.

  • Zugabe des Katalysators:

    • Geben Sie langsam und portionsweise wasserfreies Aluminiumchlorid (AlCl₃, 1,2 Äq.) zu der gerührten Suspension. Die Zugabe ist exotherm; halten Sie die Temperatur unter 10 °C.

    • Rühren Sie die Mischung 15–20 Minuten bei 0–5 °C, um die Bildung des Komplexes zu ermöglichen.

  • Acylierung:

    • Lösen Sie Chloracetylchlorid (1,1 Äq.) in wasserfreiem DCM im Tropftrichter.

    • Geben Sie die Chloracetylchlorid-Lösung tropfenweise über 30–45 Minuten zu der Reaktionsmischung hinzu und halten Sie dabei die Innentemperatur unter 10 °C.

    • Nach Abschluss der Zugabe lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie 4–6 Stunden.

  • Reaktionsüberwachung:

    • Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) (z. B. mit einem Eluentensystem aus Ethylacetat/Hexan 1:1). Visualisieren Sie die Platten unter UV-Licht (254 nm). Die Reaktion ist abgeschlossen, wenn das Ausgangsmaterial (N-Phenylmethansulfonamid) verbraucht ist.

  • Aufarbeitung (Quenchen):

    • Kühlen Sie die Reaktionsmischung wieder auf 0–5 °C ab.

    • Gießen Sie die Reaktionsmischung sehr langsam und vorsichtig unter kräftigem Rühren auf zerstoßenes Eis, das in einem großen Becherglas enthalten ist. Achtung: Dieser Schritt ist stark exotherm und setzt HCl-Gas frei.

    • Rühren Sie die Mischung, bis das gesamte Eis geschmolzen ist und sich das Produkt als fester Niederschlag gebildet hat.

  • Isolierung und Reinigung:

    • Filtrieren Sie den festen Niederschlag mit einem Büchner-Trichter ab.

    • Waschen Sie den Filterkuchen gründlich mit kaltem Wasser, um anorganische Salze zu entfernen, gefolgt von einer kleinen Menge kaltem DCM oder Hexan, um unpolare Verunreinigungen zu entfernen.

    • Trocknen Sie das Rohprodukt an der Luft oder im Vakuum.

    • Kristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Isopropanol) um, um das reine N-[4-(2-chloracetyl)phenyl]methansulfonamid als weißen bis cremefarbenen Feststoff zu erhalten.[3]

Zusammenfassung der quantitativen Daten
ParameterEmpfehlungBegründung
Temperatur (Katalysatorzugabe) 0–5 °CMinimiert die Zersetzung und unkontrollierte exotherme Reaktionen.
Temperatur (Acylierung) 0–10 °C (Zugabe), dann RTEine anfänglich niedrige Temperatur kontrolliert die Reaktivität von Chloracetylchlorid. Das Erwärmen auf RT treibt die Reaktion zur Vollständigkeit.
Reaktionszeit 4–6 StundenTypische Dauer für die Acylierung desaktivierter Aromaten. Überwachen Sie mittels DC zur Optimierung.
Stöchiometrie (AlCl₃) 1,2 ÄquivalenteFür desaktivierte Substrate ist oft mehr als ein stöchiometrisches Äquivalent erforderlich, da AlCl₃ mit dem Produktketon einen Komplex bildet.
Lösungsmittel Wasserfreies Dichlormethan (DCM)Inert, löst die Reaktanten gut und hat einen niedrigen Siedepunkt zur einfachen Entfernung.
Erwartete Ausbeute 75–85 %Abhängig von der Reinheit der Reagenzien und der strengen Einhaltung der wasserfreien Bedingungen.

Leitfaden zur Fehlerbehebung

Dieses Q&A-Format befasst sich mit spezifischen Problemen, die während des Experiments auftreten können.

F: Die Reaktion startet nicht oder die Ausbeute ist sehr gering (unter 20 %). Was ist schiefgelaufen?

A: Dieses Problem deutet typischerweise auf ein Problem mit den Reagenzien oder den Bedingungen hin.

  • Ursache 1: Inaktiver Katalysator/Feuchtigkeit: Aluminiumchlorid ist extrem feuchtigkeitsempfindlich. Bereits geringe Feuchtigkeit in den Reagenzien, Lösungsmitteln oder Glasgeräten kann den AlCl₃-Katalysator desaktivieren.[4]

    • Lösung: Verwenden Sie eine frisch geöffnete Flasche mit hochwertigem, wasserfreiem AlCl₃. Stellen Sie sicher, dass alle Glasgeräte vor Gebrauch flammgetrocknet werden und dass das verwendete Lösungsmittel (DCM) wasserfrei ist.

  • Ursache 2: Unzureichende Aktivierung: Die Desaktivierung des aromatischen Rings durch die Sulfonamidgruppe erfordert robuste Bedingungen.

    • Lösung: Erhöhen Sie die Menge an AlCl₃ auf 1,3–1,5 Äquivalente. Stellen Sie außerdem sicher, dass die Reaktion lange genug läuft; desaktivierte Systeme benötigen oft längere Reaktionszeiten. Überprüfen Sie den Fortschritt über 8–12 Stunden mittels DC.

  • Ursache 3: Zu niedrige Temperatur: Während die Zugabe bei niedriger Temperatur erfolgen sollte, benötigt die Reaktion möglicherweise Energie, um fortzuschreiten.

    • Lösung: Nachdem die Zugabe bei 0–5 °C abgeschlossen ist, lassen Sie die Reaktion auf Raumtemperatur erwärmen. Wenn nach 2–3 Stunden bei Raumtemperatur keine signifikante Produktbildung zu beobachten ist, erwärmen Sie die Mischung vorsichtig auf 35–40 °C (Rückfluss in DCM).

F: Meine Reaktionsmischung wurde sehr dunkel (schwarz oder braun) und ich habe ein teeriges Produkt erhalten.

A: Die Bildung von Teer ist ein klares Anzeichen für Nebenreaktionen oder Zersetzung, die oft durch übermäßige Hitze verursacht werden.

  • Ursache: Unkontrollierte exotherme Reaktion: Die Friedel-Crafts-Acylierung ist exotherm. Wenn der Katalysator oder das Acylierungsmittel zu schnell zugegeben wird, kann die Temperatur ansteigen, was zu Polymerisation oder Zersetzung der empfindlichen Reagenzien führt.

    • Lösung: Halten Sie eine strikte Temperaturkontrolle ein. Verwenden Sie ein effizientes Kühlbad (Eis/Wasser oder Eis/Salz) und geben Sie sowohl das AlCl₃ als auch das Chloracetylchlorid sehr langsam und portionsweise/tropfenweise hinzu. Eine gute Rührung ist entscheidend, um lokale Hotspots zu vermeiden.

F: Auf meiner DC-Platte erscheinen mehrere Flecken, und ich kann kein reines Produkt isolieren.

A: Dies deutet auf die Bildung von Nebenprodukten oder verbleibendes Ausgangsmaterial hin.

  • Ursache 1: Isomerenbildung: Obwohl die para-Substitution stark bevorzugt wird, kann eine geringe Menge des ortho-Isomers gebildet werden. Dieses hat typischerweise einen sehr ähnlichen Rf-Wert und erschwert die Reinigung durch Kristallisation.

    • Lösung: Eine sorgfältige Umkristallisation kann helfen, das Hauptprodukt zu isolieren. Wenn dies fehlschlägt, ist eine Säulenchromatographie mit Kieselgel erforderlich, um die Isomere zu trennen.

  • Ursache 2: Hydrolyse des Produkts: Das Chloracetyl-Produkt kann während einer wässrigen Aufarbeitung hydrolysieren und das entsprechende Hydroxyacetyl-Derivat bilden.

    • Lösung: Minimieren Sie die Kontaktzeit mit Wasser während der Aufarbeitung. Führen Sie das Quenchen und die Filtration effizient bei niedrigen Temperaturen durch.

  • Ursache 3: Unvollständige Reaktion: Der Fleck mit dem niedrigsten Rf-Wert ist wahrscheinlich das Ausgangsmaterial N-Phenylmethansulfonamid.

    • Lösung: Verlängern Sie die Reaktionszeit oder erhöhen Sie die Temperatur leicht (wie oben beschrieben), um die Reaktion zur Vollständigkeit zu treiben.

Diagramme für Arbeitsabläufe

Experimenteller Arbeitsablauf

G cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung reagents Reagenzien abwiegen (N-Phenylmethansulfonamid, AlCl₃) glassware Glasgeräte flammentrocknen reagents->glassware solvent Wasserfreies DCM hinzufügen glassware->solvent cool Auf 0-5°C abkühlen solvent->cool add_cat AlCl₃ portionsweise zugeben cool->add_cat add_acyl Chloracetylchlorid tropfenweise zugeben add_cat->add_acyl stir Bei RT 4-6h rühren add_acyl->stir monitor Fortschritt mittels DC überwachen stir->monitor quench Auf Eis quenchen monitor->quench Reaktion abgeschlossen filtrate Produkt filtrieren quench->filtrate wash Mit H₂O & kaltem Lösungsmittel waschen filtrate->wash recrystallize Aus Ethanol umkristallisieren wash->recrystallize dry Reines Produkt trocknen recrystallize->dry

Bildunterschrift: Allgemeiner Arbeitsablauf für die Synthese.

Logik zur Fehlerbehebung

G start Problem: Geringe Ausbeute q1 Waren Reagenzien & Lösungsmittel wasserfrei? start->q1 sol1 Reaktion mit trockenen Materialien wiederholen q1->sol1 ans1_no q2 Wurde >1.2 Äq. AlCl₃ verwendet? q1->q2 ans1_yes ans1_yes Ja ans1_no Nein end Ausbeute sollte sich verbessern sol1->end sol2 AlCl₃-Menge auf 1.3-1.5 Äq. erhöhen q2->sol2 ans2_no q3 Wurde die Reaktion lange genug gerührt (>4h bei RT)? q2->q3 ans2_yes ans2_yes Ja ans2_no Nein sol2->end sol3 Reaktionszeit verlängern oder leicht erwärmen (35°C) q3->sol3 ans3_no q3->end ans3_yes ans3_yes Ja ans3_no Nein sol3->end

Bildunterschrift: Entscheidungsbaum zur Fehlerbehebung bei geringer Ausbeute.

Häufig gestellte Fragen (FAQs)

F: Warum wird Aluminiumchlorid in stöchiometrischen Mengen und nicht katalytisch verwendet?

A: Der Lewis-Säure-Katalysator (AlCl₃) bildet einen starken Komplex mit der Carbonyl-Sauerstoffgruppe des neu gebildeten Keton-Produkts. Dieser Komplex ist stabil und entfernt den Katalysator effektiv aus dem Reaktionszyklus. Daher ist mindestens ein Äquivalent AlCl₃ erforderlich, um die Reaktion zur Vollständigkeit zu treiben. Für desaktivierte Substrate wie N-Phenylmethansulfonamid wird oft ein leichter Überschuss verwendet, um eine vollständige Umsetzung zu gewährleisten.

F: Kann ich einen anderen Lewis-Säure-Katalysator wie Eisen(III)-chlorid (FeCl₃) verwenden?

A: Ja, andere Lewis-Säuren können verwendet werden, aber die Reaktionsbedingungen müssen möglicherweise angepasst werden. FeCl₃ ist eine mildere Lewis-Säure als AlCl₃ und erfordert möglicherweise höhere Temperaturen (z. B. Erhitzen im Rückfluss) oder längere Reaktionszeiten, um vergleichbare Ausbeuten zu erzielen. Die Optimierung wäre für jeden spezifischen Katalysator erforderlich.

F: Wie kann ich sicher sein, dass die Acylierung an der para-Position und nicht an der ortho-Position stattgefunden hat?

A: Die para-Substitution ist aus zwei Gründen stark bevorzugt:

  • Elektronik: Die Sulfonamidgruppe ist ein ortho-, para-Dirigent.

  • Sterik: Die Sulfonamidgruppe ist sterisch anspruchsvoll und blockiert den Zugang zu den ortho-Positionen, was den elektrophilen Angriff an der weniger gehinderten para-Position begünstigt. Die endgültige Bestätigung der Regiochemie sollte durch spektroskopische Analyse, insbesondere durch ¹H-NMR, erfolgen. Das para-substituierte Produkt zeigt ein charakteristisches AA'BB'-Aufspaltungsmuster im aromatischen Bereich.

F: Ist eine Aufreinigung mittels Säulenchromatographie immer notwendig?

A: Nicht immer. Wenn die Reaktion sauber verläuft und hochwertige Reagenzien verwendet werden, reicht oft eine einfache Umkristallisation aus, um ein hochreines Produkt zu erhalten.[3] Die Chromatographie wird empfohlen, wenn die Umkristallisation kein reines Material liefert oder wenn Nebenprodukte (wie das ortho-Isomer) in signifikanten Mengen vorhanden sind.

Referenzen

  • [5] SIELC Technologies. (2018-02-16). Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-. Verfügbar unter: [Link]

  • [1] Quora. (2018-05-01). Is the Friedel-Crafts acylation of aniline difficult?. Verfügbar unter: [Link]

  • [3] Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Verfügbar unter: [Link]

Sources

Technical Support Center: Navigating the Synthesis and Handling of Chloroacetyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chloroacetyl Compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with this versatile yet challenging class of reagents. Chloroacetyl compounds, particularly chloroacetyl chloride and its derivatives like chloroacetamides, are powerful tools in organic synthesis. However, their high reactivity and sensitivity to environmental conditions can lead to a variety of experimental pitfalls.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. Our goal is to equip you with the knowledge to troubleshoot problems, optimize your reactions, and ensure the safe and effective handling of these compounds.

Section 1: Core Reactivity & Reaction Setup

This section addresses the fundamental challenges of working with the highly reactive starting material, chloroacetyl chloride, during the initial acylation step.

Question 1: My chloroacetylation reaction is low-yielding, with a significant amount of unreacted starting amine/alcohol. What's going wrong?

Answer:

Low conversion in a chloroacetylation reaction is a frequent issue, often stemming from the deactivation of your starting material or the premature decomposition of the chloroacetyl chloride. Here are the primary causes and troubleshooting steps:

  • Moisture Contamination: Chloroacetyl chloride reacts violently and exothermically with water.[1][2] Even trace amounts of moisture in your glassware or solvents will hydrolyze the reagent to chloroacetic acid, which is unreactive for acylation.[3] This hydrolysis also consumes the base in your reaction, further hindering the process.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[3] If the HCl is not scavenged, it will protonate your starting amine, rendering the nucleophile inactive.

    • Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For less reactive amines, a slight excess (1.1-1.2 equivalents) may be necessary to drive the reaction to completion.[3]

  • Improper Temperature Control: The reaction of chloroacetyl chloride is highly exothermic. Adding it too quickly to the reaction mixture can cause a rapid temperature increase, leading to side reactions and decomposition of the product.

    • Solution: Perform the addition of chloroacetyl chloride dropwise at a low temperature, typically 0 °C, using an ice bath. Once the addition is complete, the reaction can often be allowed to warm to room temperature to ensure completion.[3]

  • Poor Solubility: If your starting amine or alcohol has poor solubility in the chosen solvent, the reaction will be slow and incomplete.

    • Solution: Select a solvent in which your substrate is fully soluble. Common choices for chloroacetylation include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[3][4]

Section 2: Stability and Handling of Chloroacetylated Products

Once you've successfully synthesized your chloroacetylated compound, new challenges related to its stability and potential for unwanted side reactions can arise.

Question 2: My purified chloroacetamide is degrading over time or during subsequent reaction steps. What is the cause and how can I prevent it?

Answer:

Chloroacetamides, while generally more stable than chloroacetyl chloride, are still susceptible to degradation, primarily through hydrolysis. The stability is highly dependent on the pH of the environment.

  • Base-Catalyzed Hydrolysis: In the presence of a base, chloroacetamides can undergo hydrolysis via an SN2 reaction, where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a hydroxy-substituted derivative and cleavage of the amide bond.[5] The rate of this hydrolysis can be significant, especially at elevated pH. For instance, the hydrolysis half-life of chloroacetamide is approximately 53 days at pH 8, but extends to 1.5 years at pH 7.[2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, both amide and, if present, ether group cleavage can occur.[5]

Table 1: pH-Dependent Stability of Chloroacetamide

pH ConditionPredominant Degradation PathwayRelative Rate
Acidic (pH < 7)Amide and/or ether cleavageModerate
Neutral (pH ≈ 7)Very slow hydrolysisVery Slow
Basic (pH > 7)SN2 hydrolysis at the carbonylRapid

Preventative Measures:

  • Storage: Store purified chloroacetylated compounds in a cool, dry place. If the compound is particularly sensitive, storage under an inert atmosphere (nitrogen or argon) is recommended.

  • Reaction Conditions: When using a chloroacetylated compound in a subsequent reaction, carefully consider the pH. If a basic catalyst is required, use the mildest effective base and the lowest possible temperature to minimize hydrolysis of the chloroacetyl group.

  • Workup: During aqueous workup, it is advisable to keep the solution neutral or slightly acidic to prevent base-catalyzed hydrolysis.

Section 3: Troubleshooting Side Reactions and Purification

The bifunctional nature of many chloroacetyl compounds makes them prone to specific side reactions that can complicate purification.

Question 3: I'm observing an unexpected product with a different molecular weight, and my NMR shows complex signals. What could be happening?

Answer:

A common side reaction with chloroacetylated compounds containing a suitably positioned nucleophile is intramolecular cyclization.

  • Intramolecular Cyclization: N-(3-oxoalkyl)chloroacetamides, for example, can undergo intramolecular cyclization under basic conditions to form cis-3,4-epoxypiperidin-2-ones.[6] This occurs when the enolate of the ketone attacks the electrophilic carbon bearing the chlorine atom.

Diagram 1: Intramolecular Cyclization of an N-(3-oxoalkyl)chloroacetamide

G cluster_0 Starting Material cluster_1 Conditions cluster_2 Side Product start N-(3-oxoalkyl)chloroacetamide product cis-3,4-epoxypiperidin-2-one start->product Intramolecular Cyclization conditions Base (e.g., t-BuOK) conditions->start

Caption: Intramolecular cyclization pathway.

Question 4: How can I effectively purify my crude chloroacetylated product and remove common impurities?

Answer:

Effective purification is critical for obtaining high-quality material. The choice of method depends on the nature of the impurities.

  • Common Impurities:

    • Unreacted Starting Materials: The amine or alcohol you started with.

    • Hydrolysis Products: Chloroacetic acid from the hydrolysis of chloroacetyl chloride.[3]

    • Excess Base and its Salt: For example, triethylamine and triethylammonium chloride.

  • Purification Techniques:

    • Aqueous Workup: A standard workup procedure involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the excess base and starting amine, followed by a wash with saturated sodium bicarbonate solution to remove any acidic impurities like chloroacetic acid, and finally a brine wash.

    • Recrystallization: This is often the most effective method for purifying solid chloroacetylated products.[7] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

    • Column Chromatography: For oils or solids that are difficult to recrystallize, column chromatography on silica gel is a powerful purification technique.[7] A solvent system (eluent) is chosen to provide good separation between your product and the impurities based on their polarity.

Diagram 2: Troubleshooting Workflow for Purification

G start Crude Product Analysis (TLC/NMR) is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) success_recrystallize Pure Solid Product recrystallize->success_recrystallize Success fail_recrystallize Recrystallization Fails or Gives Oily Product recrystallize->fail_recrystallize Failure fail_recrystallize->column_chromatography pure_product Pure Product (Solid or Oil) column_chromatography->pure_product

Caption: Decision tree for purification.

Section 4: Safety and Handling

Given the hazardous nature of chloroacetyl compounds, strict adherence to safety protocols is paramount.

Question 5: What are the essential safety precautions for handling chloroacetyl chloride and its derivatives?

Answer:

Chloroacetyl chloride is highly toxic, corrosive, and a lachrymator (tear-producing).[8] Its derivatives can also be toxic and irritating.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Always wear chemical safety goggles and a face shield.[6]

    • Hand Protection: Use compatible chemical-resistant gloves.[6]

    • Skin Protection: Wear a lab coat and appropriate protective clothing.[6]

    • Respiratory Protection: All manipulations of chloroacetyl chloride should be performed in a certified chemical fume hood.

  • Spill and Waste Management:

    • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for disposal.[6] Do not use water to clean up a chloroacetyl chloride spill, as this will generate corrosive HCl gas.[10]

    • Waste Disposal: Chloroacetyl compounds and any contaminated materials are considered hazardous waste and must be disposed of according to institutional and local regulations.[11]

Table 2: Incompatible Materials with Chloroacetyl Chloride

Material ClassExamplesHazard
Water/MoistureWater, moist airViolent reaction, generation of HCl gas[2][6]
AlcoholsMethanol, ethanolExothermic reaction
BasesSodium hydroxide, aminesViolent reaction[6]
Oxidizing AgentsPeroxides, nitratesFire and explosion hazard[6]
Metals-Corrosive[6]

Section 5: Experimental Protocols

Protocol 1: General Procedure for N-Chloroacetylation of an Amine

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: While stirring vigorously, add chloroacetyl chloride (1.05 eq.) dropwise via a syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add water to quench any remaining chloroacetyl chloride.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroacetyl Chloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6577, Chloroacetyl chloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide.
  • Tso, J., et al. (2018). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 148, 93-99.
  • Roberts, A. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(11), 3549-3556.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Chloroacetate.
  • Actylis. (2010). Chloroacetyl Chloride MSDS.
  • ChemTrack.org. (n.d.). Safety Guideline: Chloroacetyl Chloride.
  • Wikipedia. (n.d.). Chloroacetyl chloride.
  • Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride.
  • BenchChem. (2025). Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide.
  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: Chloroacetyl Chloride.
  • Loba Chemie. (2019). Chloroacetyl Chloride for Synthesis MSDS.
  • Krishna Solvechem Ltd. (n.d.). Chloroacetyl Chloride Material Safety Data Sheet.
  • Yufeng. (n.d.). Chloroacetyl Chloride CAS 79-04-9.
  • Central Drug House (P) Ltd. (n.d.). Chloro Acetyl Chloride Material Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Chloroacetyl chloride.
  • Inchem.org. (n.d.). ICSC 0845 - Chloroacetyl Chloride.
  • BenchChem. (2025). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
  • Fisher Scientific. (2010). Safety Data Sheet: Chloroacetyl chloride.
  • Solubility of Things. (n.d.). 2-Chloroacetyl chloride.
  • ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-543.
  • BenchChem. (2025). Technical Support Center: Regioselective Acylation of Substituted Anilines.
  • BenchChem. (2025). Troubleshooting low yield in aniline mustard synthesis.
  • MedchemExpress.com. (n.d.). 2-Chloroacetamide-d4.
  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride.
  • Sciencemadness Wiki. (2020). Chloroacetamide.
  • PubMed. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide.
  • ResearchGate. (2025). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.
  • ResearchGate. (2025). Separation and Rectification of Chloroacetyl Chloride from TiCl4.
  • Chemcess. (n.d.). Chloroacetic Acid: Reactions, Production And Uses.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Semantic Scholar. (1992). Acetylation of peptides inhibits their degradation by rumen micro-organisms.
  • BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds.
  • Journal of the American Chemical Society. (1972). A new method for the removal of chloroacetyl groups.
  • MDPI. (n.d.). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide.
  • PubMed Central. (n.d.). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • PubMed Central. (2003). Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements.
  • Wiley-VCH. (n.d.). Chloroacetic Acids.
  • Semantic Scholar. (2024). Reactions of N-chloroacetylation of toluidine isomers.
  • PubMed. (n.d.). Chemical degradation of peptides and proteins in PLGA: a review of reactions and mechanisms.

Sources

reducing byproduct formation in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Acylation

A Guide for Scientists on Reducing Byproduct Formation

Welcome to the technical support center for Friedel-Crafts acylation. As a Senior Application Scientist, I've seen firsthand how this powerful C-C bond-forming reaction can be hampered by frustrating side reactions. This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges you may face at the bench. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind these issues, empowering you to rationalize and optimize your reaction conditions effectively.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: My reaction is producing a mixture of isomers (ortho, para, meta). How can I improve the regioselectivity?

This is a classic challenge in electrophilic aromatic substitution. The distribution of isomers is a function of both electronic and steric effects, which are heavily influenced by your reaction conditions.

Answer:

Controlling regioselectivity requires a careful balancing act between kinetic and thermodynamic control.

  • Understanding the Driving Forces: For substrates with electron-donating groups (like toluene or anisole), the ortho and para positions are electronically activated. The para isomer is often favored due to reduced steric hindrance compared to the ortho position.

  • The Role of the Solvent: Solvent choice can dramatically alter the isomer ratio. In the acylation of naphthalene, for instance, non-polar solvents like carbon disulfide (CS₂) or dichloromethane favor the formation of the alpha-substituted (kinetic) product.[1] In contrast, polar solvents like nitrobenzene can facilitate the formation of the more stable beta-substituted (thermodynamic) product.[1][2] This is because the intermediate-catalyst complex is soluble in polar solvents, allowing for an equilibrium to be established that favors the most stable isomer.[1]

  • Catalyst and Temperature Effects: Bulky Lewis acid catalysts can sterically hinder attack at the ortho position, thereby increasing the proportion of the para product. Lowering the reaction temperature generally favors the kinetically controlled product, as there is less energy to overcome the activation barrier for the thermodynamically favored, but more slowly formed, isomer.[3] For highly selective reactions, solid acid catalysts like zeolites have shown great promise in enhancing regioselectivity towards the para isomer due to shape-selective constraints imposed by their porous structure.[4]

Troubleshooting Steps:

  • Solvent Screening: If you observe an unfavorable isomer ratio, consider changing the solvent. Screen a non-polar solvent (e.g., CS₂, 1,2-dichloroethane) and a polar solvent (e.g., nitrobenzene) to assess the impact on selectivity.

  • Temperature Control: Begin your reaction at a low temperature (e.g., 0 °C) and monitor the progress. Low temperatures can slow down the formation of undesired isomers.[5]

  • Catalyst Choice: If steric hindrance is a factor, switching to a bulkier Lewis acid or exploring heterogeneous catalysts like zeolites could improve selectivity for the less hindered position.[4]

Issue 2: I'm observing polyacylation products. Isn't the acyl group supposed to be deactivating?

You are correct; this is one of the key advantages of acylation over alkylation. The electron-withdrawing nature of the acyl group deactivates the aromatic ring, making a second substitution significantly less favorable.[5][6][7] However, under certain conditions, this side reaction can still occur.

Answer:

While uncommon, polyacylation can happen, particularly with highly activated aromatic substrates (e.g., phenols, anilines, or multi-substituted alkoxybenzenes).[8]

Causality:

  • Highly Activated Substrates: If the starting material is extremely nucleophilic, the deactivating effect of the first acyl group may not be sufficient to prevent a second attack, especially under harsh conditions.

  • Forcing Conditions: Using a large excess of the acylating agent and catalyst, coupled with high temperatures and long reaction times, can provide enough energy to overcome the deactivation barrier and force a second acylation.[8]

Preventative Measures:

  • Control Stoichiometry: The most critical factor is to use a strict 1:1 molar ratio of your aromatic substrate to the acylating agent.[5]

  • Order of Addition: A robust technique is to add the aromatic substrate slowly to a pre-formed complex of the Lewis acid and the acylating agent at a low temperature. This ensures the electrophile is consumed as it's introduced to the substrate, minimizing its concentration at any given time.

  • Moderate Reaction Conditions: Avoid excessive heating and prolonged reaction times. Monitor the reaction by TLC or another suitable method and quench it as soon as the starting material is consumed.[5]

Troubleshooting Workflow for Unexpected Polyacylation

G start Start: Di-acylated byproduct detected q1 Is the aromatic substrate highly activated (e.g., phenol, anisole)? start->q1 q2 Were reaction conditions harsh (high temp, >2 hours)? q1->q2 Yes q1->q2 No a3 Action: Consider a milder acylating agent (e.g., acid anhydride instead of acyl chloride). q1->a3 q3 Was excess acylating agent or catalyst (>1.3 eq) used? q2->q3 Yes q2->q3 No a1 Action: Use strict 1:1 stoichiometry for substrate:acylating agent. Use ~1.1 eq. of Lewis acid. q3->a1 Yes a2 Action: Lower reaction temperature (start at 0 °C) and shorten reaction time. Monitor via TLC. q3->a2 No end_node Outcome: Selective monosubstitution achieved a1->end_node a2->end_node a3->end_node G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway AcylCl R-CO-Cl Acylium [R-C≡O]⁺ Acylium Ion AcylCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ (Catalyst) AlCl3_2 AlCl₃ (Catalyst) Product Aryl Ketone Acylium->Product + Arene, -H⁺ Arene Arene Product_deact Aryl Ketone Complex Product-Catalyst Complex (Inactive) Product_deact->Complex + AlCl₃

Caption: The ketone product complexes with the Lewis acid, rendering it inactive.

Issue 4: My work-up is difficult, and I'm getting low isolated yields. How can I improve product recovery?

A challenging work-up is almost always related to the stable product-catalyst complex mentioned previously. Simply quenching with water is often insufficient and can lead to emulsions or product loss.

Answer:

The key to a successful work-up is to efficiently and completely break the aluminum chloride-ketone complex and neutralize any remaining acid.

Optimized Work-up Protocol:

  • Quenching: Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. [3][8]The acid is crucial; it protonates the complex, facilitating its breakdown, while the ice helps to manage the highly exothermic quench.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer at least once with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.

  • Washing: Combine the organic layers. Wash sequentially with:

    • Water (to remove the bulk of the acid).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; watch for gas evolution!). [3][5] * Brine (saturated NaCl solution) to break up any emulsions and begin the drying process.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. [3][5]The crude product can then be purified by recrystallization or chromatography.

Data Summary: Comparison of Common Lewis Acids

The choice of catalyst can significantly impact reactivity and byproduct formation. While AlCl₃ is the most common, other Lewis acids may offer advantages for specific substrates.

Lewis Acid CatalystRelative ReactivityTypical SubstratesCommon Considerations & Potential Byproducts
AlCl₃ Very HighBenzene, Toluene, AlkylbenzenesHighly effective but can promote side reactions with sensitive substrates. Requires stoichiometric amounts. [9]
FeCl₃ HighActivated rings (e.g., Anisole)Generally milder than AlCl₃, can sometimes reduce charring and decomposition.
BF₃·OEt₂ ModerateActivated rings, HeterocyclesA liquid and easier to handle than solid AlCl₃. Often used for milder transformations.
ZnCl₂ Low to ModerateHighly activated rings (e.g., Phenols)A mild catalyst, useful for preventing side reactions but may require higher temperatures or longer reaction times.
Zeolites (Solid Acids) VariesIndustrial applications, AlkylbenzenesOffer high regioselectivity, are reusable, and environmentally benign, but may have lower activity. [4]

References

  • Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]
  • ORGANIC REACTION MECHANISM. King Saud University. [Link]
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
  • Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acyl
  • Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites. (2017). Cardiff University. [Link]
  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (2014). Journal of the Mexican Chemical Society. [Link]
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015).
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. (2016). RSC Publishing. [Link]
  • Reaction: Acylation via Friedel-Crafts.
  • Asymmetric Friedel–Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity. Thieme. [Link]
  • Friedel Crafts Acylation And Alkyl
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
  • Friedel-Crafts Acyl
  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. [Link]
  • Friedel-Crafts Acylation; Reductions of Aryl Ketones. (2023). YouTube. [Link]
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]
  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]
  • EAS Friedel Crafts Alkylation and Acyl

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Strategies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Introduction

This compound is a key building block in medicinal chemistry and pharmaceutical development.[1][2][3][4][5][6] Its reactive chloroacetyl group makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including potential therapeutic agents.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed protocols and insights to inform your selection of the most appropriate method for your research and development needs.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for this compound are prevalent: a two-step approach commencing with 4-aminoacetophenone and a more direct one-step Friedel-Crafts acylation. Each route presents distinct advantages and challenges in terms of efficiency, scalability, and experimental considerations.

Route 1: The Two-Step Synthesis via an Acetyl Precursor

This methodology involves the initial synthesis of an intermediate, N-(4-acetylphenyl)methanesulfonamide, which is subsequently chlorinated to yield the final product.

Logical Framework for Route 1

cluster_0 Step 1: Sulfonamidation cluster_1 Step 2: α-Chlorination 4-Aminoacetophenone 4-Aminoacetophenone N-(4-acetylphenyl)methanesulfonamide N-(4-acetylphenyl)methanesulfonamide 4-Aminoacetophenone->N-(4-acetylphenyl)methanesulfonamide Pyridine Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->N-(4-acetylphenyl)methanesulfonamide N-(4-acetylphenyl)methanesulfonamide_2 N-(4-acetylphenyl)methanesulfonamide Target_Molecule This compound N-(4-acetylphenyl)methanesulfonamide_2->Target_Molecule Chlorinating_Agent e.g., SO2Cl2 Chlorinating_Agent->Target_Molecule

Caption: Two-Step Synthesis of this compound.

Causality Behind Experimental Choices in Route 1

The initial step leverages the nucleophilic character of the amino group on 4-aminoacetophenone to attack the electrophilic sulfur of methanesulfonyl chloride. Pyridine serves as a base to quench the HCl byproduct, driving the reaction to completion. The subsequent α-chlorination of the acetyl group is a standard transformation for acetophenones, preparing the molecule for further functionalization.

Route 2: Direct Friedel-Crafts Acylation

This approach offers a more direct, one-step synthesis through the Friedel-Crafts acylation of N-phenylmethanesulfonamide with chloroacetyl chloride.[7]

Logical Framework for Route 2

N-phenylmethanesulfonamide N-phenylmethanesulfonamide Target_Molecule This compound N-phenylmethanesulfonamide->Target_Molecule AlCl3, CH2Cl2 Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Target_Molecule

Caption: One-Step Friedel-Crafts Acylation Route.

Causality Behind Experimental Choices in Route 2

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[8] A strong Lewis acid, such as aluminum chloride, is essential to generate a highly reactive acylium ion from chloroacetyl chloride. This electrophile is then attacked by the electron-rich phenyl ring of N-phenylmethanesulfonamide. The methanesulfonamide group is a para-directing group, which favors the formation of the desired 4-substituted product.

Quantitative Comparison of Synthesis Routes
ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Friedel-Crafts Acylation
Starting Materials 4-Aminoacetophenone, Methanesulfonyl Chloride, Chlorinating AgentN-phenylmethanesulfonamide, Chloroacetyl Chloride, Aluminum Chloride
Number of Steps 21
Reported Yield Step 1: 95%; Step 2: Not reported, but typically high for α-chlorinations.Not explicitly reported, but a protocol is available.[7]
Key Reagents Pyridine, Chlorinating agent (e.g., SO2Cl2)Aluminum Chloride (Lewis Acid)
Potential Challenges Handling of potentially hazardous chlorinating agents.Requires strictly anhydrous conditions; potential for side reactions if not optimized.
Scalability Generally straightforward to scale up.Can be challenging to scale due to the handling of large quantities of AlCl3.

Experimental Protocols

Protocol for Route 1: Two-Step Synthesis
Step 1: Synthesis of N-(4-acetylphenyl)methanesulfonamide
  • In a suitable reaction vessel, dissolve 4-aminoacetophenone (10 mmol) in pyridine (10 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (15 mmol) to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Upon completion of the reaction, dilute the mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain N-(4-acetylphenyl)methanesulfonamide.

Step 2: α-Chlorination of N-(4-acetylphenyl)methanesulfonamide

Note: A specific protocol for this exact substrate was not found in the provided search results. The following is a general procedure for α-chlorination of acetophenones.

  • Dissolve N-(4-acetylphenyl)methanesulfonamide in a suitable inert solvent, such as dichloromethane or chloroform.

  • Add a slight excess of a chlorinating agent, such as sulfuryl chloride (SO2Cl2), dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, monitoring by a suitable method (e.g., TLC or GC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Protocol for Route 2: Direct Friedel-Crafts Acylation[7]
  • In a flask equipped with a nitrogen inlet and a stirrer, suspend N-phenylmethanesulfonamide (0.75 mole) and chloroacetyl chloride (1.50 mole) in methylene chloride (1 L).

  • Cool the mixture to approximately -10 °C using an appropriate cooling bath.

  • Under a nitrogen atmosphere, gradually add aluminum chloride (2.25 mole) to the cooled mixture, maintaining the temperature at -10 °C.

  • Stir the resulting mixture at -10 °C for about 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Pour the reaction mixture onto a mixture of ice (2 kg) and concentrated hydrochloric acid (600 mL).

  • Collect the resulting precipitate by filtration.

  • Wash the collected solid with methanol (3 x 300 mL).

  • Dry the product in vacuo to obtain this compound.

Conclusion

Both the two-step synthesis and the direct Friedel-Crafts acylation offer viable pathways to this compound. The choice between these routes will depend on the specific requirements of the researcher or organization. The two-step route may be preferable for its potentially higher overall yield and avoidance of large quantities of aluminum chloride, making it more amenable to certain laboratory settings and scale-up operations. Conversely, the one-step Friedel-Crafts acylation provides a more direct and potentially time-saving approach, provided the necessary expertise and equipment for handling anhydrous reactions and Lewis acids are available. Careful consideration of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy.

References

  • PrepChem. Synthesis of N-[4-(2-Chloro-1-oxoethyl)phenyl]methanesulfonamide. [Link]
  • PubChem. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. [Link]
  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]
  • Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]
  • PrepChem. Preparation of N-[4-(2-Propenoxy)phenyl]methanesulfonamide. [Link]
  • PubChem. N-(4-acetylphenyl)methanesulfonamide. [Link]
  • ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
  • International Journal of Chemical Studies.
  • National Institutes of Health. Biocatalytic Friedel‐Crafts Reactions. [Link]

Sources

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide vs. Other Alkylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Cysteine-Targeting Alkylating Agents for Researchers and Drug Development Professionals

The strategic and covalent modification of proteins is a foundational technique in contemporary chemical biology, proteomics, and the development of targeted therapeutics. Among the amino acids, cysteine stands out due to the unique nucleophilicity of its thiol (-SH) group, making it a prime target for precise chemical ligation.[1] This reactivity is harnessed to block disulfide bonds for mass spectrometry, to attach probes for functional studies, or to develop covalent inhibitors with enhanced potency and selectivity.[1][2]

The choice of an alkylating agent is a critical decision that dictates the efficiency, specificity, and ultimate success of the experimental outcome. Reagents vary significantly in their reaction mechanisms, kinetics, and potential for off-target modifications. This guide provides a detailed, objective comparison of several major classes of cysteine-targeting alkylating agents, with a special focus on understanding the properties of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide in the context of well-established alternatives like haloacetamides and maleimides.

Understanding the Key Players: Mechanisms and Reactivity

The efficacy of an alkylating agent is rooted in its chemical mechanism. The most prevalent reagents used for cysteine modification fall into two primary mechanistic classes: those that react via nucleophilic substitution (SN2) and those that undergo a Michael addition.

The Haloacetamides: Iodoacetamide (IAA) and Chloroacetamide (CAA)

Haloacetamides are classic SN2 alkylating agents and have long been the workhorses of proteomics.[3] The reaction involves the nucleophilic attack of the cysteine thiolate anion on the electrophilic α-carbon, displacing a halide leaving group to form a stable carboxyamidomethyl-cysteine thioether bond.[4][5]

  • Iodoacetamide (IAA) : As iodine is an excellent leaving group, IAA is a highly reactive and fast-acting agent.[3][6] It is widely used for the routine blocking of cysteine residues to prevent the reformation of disulfide bonds following protein reduction, a critical step for accurate mass spectrometry analysis.[3][5][6] IAA is also a known inhibitor of deubiquitinating enzymes (DUBs) due to its ability to alkylate the active site cysteine.[7][8] However, its high reactivity is a double-edged sword, leading to a significant number of off-target modifications, particularly with methionine, lysine, and histidine residues.[4][9][10]

  • Chloroacetamide (CAA) : With chlorine being a less effective leaving group than iodine, CAA is a slower and less reactive agent compared to IAA.[3][11] This reduced reactivity often translates to higher specificity, with fewer reported off-target alkylations.[9][12] For this reason, CAA is often favored in workflows where minimizing artifacts is paramount, though it may require longer incubation times or higher concentrations to achieve complete alkylation.[3] A notable drawback is that CAA has been shown to increase the artefactual oxidation of methionine residues.[9][12]

graph ReactionMechanisms { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Reaction mechanisms for haloacetamide and maleimide alkylating reagents with cysteine.

The Maleimides: N-Ethylmaleimide (NEM)

Maleimides react with thiols via a Michael addition mechanism, where the nucleophilic thiol attacks one of the vinyl carbons of the maleimide ring.[4][13][14] This reaction is highly efficient and forms a stable thioether bond.

  • N-Ethylmaleimide (NEM) : NEM is known for its very high reactivity and superior selectivity for cysteine thiols, especially within a neutral pH range of 6.5-7.5.[4][13] Its reaction with thiols is reported to be up to 1,000 times faster than its reaction with amines at neutral pH.[13] This specificity and speed make NEM an excellent choice for applications requiring rapid and complete cysteine modification, such as in bioconjugation, the creation of antibody-drug conjugates (ADCs), and as a potent inhibitor of cysteine-dependent enzymes.[13][15][][17][18] However, its selectivity diminishes at pH values above 7.5, where it can begin to react with other nucleophilic residues like lysine and histidine.[4]

This compound: A Structural Analysis

Direct experimental data comparing the performance of this compound against IAA and NEM is not extensively available in peer-reviewed literature. However, we can infer its potential characteristics based on its chemical structure, which features two key functional groups: a chloroacetyl "warhead" and a methanesulfonamide-substituted phenyl ring.[19][20][21]

  • Reactive Moiety : The alkylating function is derived from the 2-chloroacetyl group . Therefore, its fundamental reaction mechanism will be an SN2 nucleophilic substitution, identical to that of chloroacetamide.

  • Modulating Backbone : The N-phenylmethanesulfonamide backbone is expected to modulate the compound's overall properties. The sulfonamide group is electron-withdrawing, which can influence the electrophilicity of the chloroacetyl carbon, potentially altering its reactivity relative to standard CAA. Furthermore, this larger, more complex backbone will affect the compound's solubility, steric hindrance, and potential for non-covalent interactions within a protein's active site, which could influence its specificity.[22]

  • Inferred Profile : Based on its structure, this compound is predicted to behave as a moderately reactive alkylating agent, similar to CAA. Its primary application in the literature appears to be as a key intermediate in the synthesis of pharmaceuticals, such as the beta-blocker Sotalol.[20] Its potential as a biological tool or therapeutic in its own right is suggested by the known activities of both sulfonamides and chloroacetyl-containing compounds.[21]

Performance Comparison of Alkylating Agents

The selection of an alkylating agent represents a trade-off between reaction efficiency, specificity, and the potential for introducing experimental artifacts.

FeatureThis compound (Inferred)Iodoacetamide (IAA)Chloroacetamide (CAA)N-Ethylmaleimide (NEM)
Primary Target Cysteine (thiol group)Cysteine (thiol group)Cysteine (thiol group)Cysteine (thiol group)
Reaction Mechanism Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Michael Addition
Optimal pH Neutral to slightly basic (pH 7.0-8.5)Neutral to slightly basic (pH 7.0-8.5)Neutral to slightly basic (pH 7.0-8.5)Neutral (pH 6.5-7.5)[4][13]
Relative Reactivity Moderate (similar to CAA)High[4]Moderate[3]Very High[4][18]
Known Off-Target Residues Methionine, Lysine, Histidine, N-terminus (expected)Methionine, Lysine, Histidine, Asp/Glu, Tyr, N-terminus[3][4]Reduced compared to IAA, but can still occur[3][9]Lysine, Histidine (at pH > 7.5)[4]
Key Applications Synthetic intermediate[20]Routine cysteine blocking in proteomics[2][3][6], DUB inhibition[7]Cysteine blocking where specificity is prioritized[3]Bioconjugation[13][], enzyme inhibition[17], quantitative proteomics[4]

Experimental Protocols and Workflows

Accurate comparison and application of these reagents require robust, standardized protocols. The following section details a general workflow for protein alkylation that can be adapted for each reagent.

Standard Protocol for In-Solution Protein Alkylation

This protocol is designed for samples being prepared for mass spectrometry analysis.

  • Protein Solubilization and Denaturation :

    • Resuspend your protein pellet or sample in a denaturing buffer, such as 8 M Urea in 100 mM Tris-HCl, pH 8.5.[23] The high concentration of urea is necessary to unfold proteins and expose cysteine residues that may be buried or involved in disulfide bonds.

  • Reduction of Disulfide Bonds :

    • To the denatured protein solution, add a reducing agent. Common choices include:

      • Dithiothreitol (DTT) : Add from a freshly prepared stock to a final concentration of 5-10 mM.[23][24]

      • Tris(2-carboxyethyl)phosphine (TCEP) : Add to a final concentration of 5 mM. TCEP is more stable and does not require a specific pH range to be effective.

    • Incubate the mixture at 56°C for 30-60 minutes to ensure complete reduction of all disulfide bonds.[23][24]

    • Cool the sample to room temperature.

  • Alkylation :

    • Crucially, this step must be performed in the dark , as reagents like iodoacetamide are light-sensitive.[23]

    • Add the chosen alkylating agent to the reduced protein solution. The optimal concentration and incubation time will vary:

      • Iodoacetamide (IAA) : Add to a final concentration of 15-20 mM. Incubate at room temperature for 30 minutes in the dark.[23]

      • Chloroacetamide (CAA) : Add to a final concentration of 20-30 mM. Incubate at room temperature for 45-60 minutes in the dark.

      • N-Ethylmaleimide (NEM) : Add to a final concentration of 10-20 mM. Incubate at room temperature for 30-60 minutes.[25]

      • For this compound : A starting point would be to use conditions similar to CAA (e.g., 20-30 mM, 60 minutes), followed by optimization.

  • Quenching the Reaction :

    • Stop the alkylation reaction by adding a thiol-containing reagent to consume any excess alkylating agent. Add DTT to a final concentration of 20-30 mM and incubate for 15 minutes. This prevents the non-specific modification of the proteolytic enzyme (e.g., trypsin) added in the next step.

  • Sample Preparation for Digestion :

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M. This is critical for the activity of most proteases, like trypsin.

  • Enzymatic Digestion :

    • Add a protease, such as trypsin, at a ratio of 1:50 or 1:100 (enzyme:protein, w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup :

    • Acidify the sample with formic acid or trifluoroacetic acid to stop the digestion.

    • Clean and desalt the resulting peptide mixture using a C18 StageTip or SPE column prior to LC-MS/MS analysis.[23]

graph ExperimentalWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2. General experimental workflow for protein alkylation prior to mass spectrometry analysis.

Conclusion and Recommendations

The choice between this compound and other alkylating agents is entirely dependent on the specific research objective.

  • For routine proteomics workflows where the primary goal is to prevent disulfide bond reformation for maximal sequence coverage, Iodoacetamide remains a widely used, albeit imperfect, standard due to its high reactivity and extensive documentation.[6] Researchers should, however, be mindful of its potential to introduce off-target modifications.

  • When specificity is the highest priority , and longer reaction times are acceptable, Chloroacetamide presents a viable alternative, often resulting in cleaner data with fewer side reactions.[3]

  • For applications requiring high efficiency, speed, and specificity at neutral pH , such as bioconjugation, labeling, or targeted enzyme inhibition, N-Ethylmaleimide is the superior choice.[4][18]

  • This compound should be viewed as a specialized chloroacetamide-based reagent. While not a standard tool for proteomics, its unique sulfonamide backbone makes it an interesting candidate for targeted applications in drug discovery, where this moiety might confer specific binding properties or alter pharmacokinetic profiles. Its utility as a general alkylating agent would require direct comparative experiments to validate its efficiency and off-target reaction profile against established reagents.

Ultimately, the optimal choice requires careful consideration of the experimental goals. For novel or sensitive applications, it is always advisable to empirically test and compare different alkylating agents to determine which provides the most reliable and reproducible results for the specific protein or system under investigation.

References

  • Homochimica. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
  • Boutureira, O., & Bernardes, G. J. L. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(7), 2155–2170.
  • Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules.
  • Wikipedia. (n.d.). Iodoacetamide.
  • Interchim. (n.d.). Iodoacetamide.
  • Grokipedia. (n.d.). Iodoacetamide.
  • University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion.
  • ResearchGate. (2025, August 6). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Request PDF.
  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3433–3439.
  • Wikipedia. (n.d.). N-Ethylmaleimide.
  • Evans, C. A. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. In Methods in Molecular Biology. Springer Protocols.
  • University of Iowa Carver College of Medicine, Proteomics Facility. (n.d.). Procedure for Reduction and Alkylation.
  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation.
  • Shen, Y., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 12(10), 4204-4213.
  • Gielnik, A., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Acta Biochimica Polonica, 68(1), 125-132.
  • OmicsDI. (2017). PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification.
  • ResearchGate. (2025, August 8). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Request PDF.
  • PubChem. (n.d.). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-.
  • LookChem. (n.d.). Cas 64488-52-4,this compound.
  • SlideShare. (n.d.). Clinical and High-Dose Alkylating Agents.
  • Oncohema Key. (2016, May 27). Alkylating Agents.
  • US EPA. (n.d.). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- - Substance Details.
  • ResearchGate. (2025, August 9). A comparison of several modern alkylating agents. Request PDF.

Sources

biological activity of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-[4-(2-chloroacetyl)phenyl]methanesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent reactivity of the α-chloroacetyl group and the hydrogen bonding capabilities of the methanesulfonamide moiety provide a versatile platform for structural modifications aimed at enhancing biological activity and target specificity. This guide offers an in-depth comparison of the biological activities of various derivatives of this compound relative to the parent compound, supported by experimental data and mechanistic insights.

The Parent Compound: A Foundation for Innovation

This compound is a synthetic compound characterized by a central phenyl ring substituted with a methanesulfonamide group and a 2-chloroacetyl group.[1] While comprehensive biological data on the parent compound itself is limited in publicly accessible literature, its structural motifs are present in molecules with recognized pharmacological activities. The methanesulfonamide group is a key pharmacophore in a variety of drugs, including anticancer and anti-inflammatory agents, owing to its ability to act as a hydrogen bond donor and acceptor and its strong electron-withdrawing nature.[2] The α-chloroacetyl moiety, a reactive electrophile, can potentially engage in covalent interactions with nucleophilic residues in biological targets, such as amino acid side chains in proteins.

Strategic Modifications and Their Impact on Biological Activity

The core structure of this compound has been the subject of derivatization to explore and optimize its therapeutic potential. Key areas of modification include the chloroacetyl group, the phenyl ring, and the methanesulfonamide moiety. These modifications are designed to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to alter its interaction with biological targets.

Anticancer Activity: A Primary Focus

A significant body of research has focused on the development of sulfonamide derivatives as anticancer agents.[3][4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, and the disruption of microtubule dynamics.[2][5]

One of the most promising avenues of investigation for sulfonamide derivatives is their ability to inhibit tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells.

A class of sulfonamides has been identified as colchicine binding site inhibitors, preventing the polymerization of tubulin into microtubules.[6] Structure-activity relationship (SAR) studies on various sulfonamide series have revealed key insights:

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly influence activity. For instance, in some series, the presence of specific substituents can enhance the binding affinity to the colchicine site.

  • Modifications of the Sulfonamide Moiety: Alterations to the sulfonamide group can impact the molecule's hydrogen bonding interactions within the binding pocket.

While direct data for this compound derivatives as tubulin inhibitors is not extensively documented, the general principles derived from other sulfonamide-based tubulin inhibitors suggest that modifications to the parent compound could yield potent antimitotic agents.

Illustrative Structure-Activity Relationship:

Caption: Structure-Activity Relationship for Tubulin Polymerization Inhibitors.

Enzyme Inhibition

Sulfonamide derivatives are known to inhibit a variety of enzymes that are overexpressed in cancer cells.[5] These include carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases.[5]

  • Carbonic Anhydrase (CA) Inhibition: CAs, particularly isoforms IX and XII, are highly expressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and invasion. The sulfonamide moiety is a classic zinc-binding group, making it an excellent starting point for the design of CA inhibitors.[2]

  • Tyrosine Kinase (TK) Inhibition: TKs are key components of signaling pathways that regulate cell growth and proliferation. Dysregulation of TK activity is a hallmark of many cancers. The sulfonamide scaffold has been incorporated into numerous TK inhibitors.[5]

Derivatives of this compound could be designed to target these enzymes by introducing moieties that enhance binding to their active sites.

Comparative Biological Data

Compound ClassTarget/ActivityRepresentative IC50/GI50 ValuesReference
Parent Scaffold Analogs Anticancer (various cell lines)Data not available for the parent compound.
4-Chloro-2-mercaptobenzenesulfonamide Derivatives Anticancer (NCI-60 panel)GI50: 0.05 µM - 7.82 µM[7][8]
General Sulfonamide Derivatives Tubulin Polymerization InhibitionIC50: 0.79 µM - 13.5 µM[6][9][10]
General Sulfonamide Derivatives Carbonic Anhydrase InhibitionVaries with isoform[2]

Note: The data presented is for structurally related compounds and not direct derivatives of this compound, unless otherwise specified. The activity of the parent compound is not documented in the cited literature.

Experimental Methodologies

The evaluation of the biological activity of these compounds typically involves a battery of in vitro assays.

Cytotoxicity Assays

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Workflow for Cytotoxicity Screening:

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubation1 Incubate Overnight start->incubation1 treatment Add Test Compounds (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_plate Measure Absorbance solubilize->read_plate analysis Calculate % Viability Determine IC50 read_plate->analysis

Caption: Workflow for MTT-based cytotoxicity assay.

Tubulin Polymerization Assay

Fluorescence-Based Assay Protocol:

  • Reagent Preparation: Purified tubulin, GTP, and a fluorescent reporter are prepared in a polymerization buffer.

  • Compound Incubation: The test compounds are incubated with the tubulin solution.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a control (e.g., vehicle or a known tubulin inhibitor like colchicine) to determine the inhibitory activity.[10]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of oncology. While direct comparative data for a systematic series of its derivatives is currently lacking, the known biological activities of related sulfonamide-containing molecules provide a strong rationale for further investigation.

Future research should focus on two key areas:

  • Systematic Derivatization and Evaluation: A focused effort to synthesize and screen a library of this compound derivatives is essential to establish clear structure-activity relationships. This should include modifications at the chloroacetyl, phenyl, and methanesulfonamide positions.

  • Elucidation of the Mechanism of Action: For the most potent derivatives, detailed mechanistic studies are required to identify their specific molecular targets and signaling pathways. This will be crucial for optimizing their therapeutic potential and for identifying potential biomarkers for patient selection in future clinical studies.

By pursuing these research avenues, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.

References

Sources

A Comparative Guide to Catalytic Strategies for Sulfonamide Synthesis: From Metal Complexes to Engineered Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Motif and the Quest for Catalytic Efficiency

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, embedded in the structures of a vast array of life-saving drugs, from antibacterial agents to diuretics, anticonvulsants, and anti-cancer therapies.[1][2] Its prevalence stems from its unique physicochemical properties, including its ability to act as a bioisostere of carboxylic acids, its chemical and metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1][2]

Traditionally, the synthesis of sulfonamides has been dominated by the reaction of sulfonyl chlorides with primary or secondary amines. While effective, this method is fraught with challenges, including the often harsh conditions required for the preparation of sulfonyl chlorides and their inherent instability and toxicity.[1] These limitations have spurred the development of more elegant and efficient catalytic approaches that offer milder reaction conditions, broader substrate scope, and improved functional group tolerance. This guide provides a comparative analysis of the leading catalytic strategies for sulfonamide synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools and the experimental data to support their selection.

I. Metal-Catalyzed Sulfonamide Synthesis: The Workhorses of Modern Organic Chemistry

Transition metal catalysis has revolutionized the construction of carbon-nitrogen bonds, and sulfonamide synthesis is no exception. Catalysts based on palladium, copper, and nickel are the most extensively studied and offer a diverse range of synthetic strategies.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are renowned for their versatility in cross-coupling reactions. In the context of sulfonamide synthesis, they are primarily employed in the coupling of aryl halides or triflates with sulfonamides or their precursors.

Mechanism of Action: The catalytic cycle of palladium-catalyzed N-arylation of sulfonamides typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the sulfonamide, and finally, reductive elimination to furnish the N-arylsulfonamide and regenerate the active catalyst.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl Sulfonamides from Aryl Halides

Materials:

  • Aryl halide (1.0 mmol)

  • Sulfonamide (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, sulfonamide, Pd(OAc)₂, Xantphos, and K₂CO₃.

  • Add anhydrous dioxane to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

B. Copper-Catalyzed Coupling Reactions: A Cost-Effective Alternative

Copper catalysts have emerged as a more economical and sustainable alternative to palladium for C-N cross-coupling reactions. They are particularly effective in Chan-Lam type couplings, which involve the use of aryl boronic acids, and in Ullmann-type couplings with aryl halides.

Mechanism of Action: The mechanism of copper-catalyzed N-arylation is still a subject of investigation but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is often promoted by a ligand and a base.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Aryl Sulfonamides from Aryl Boronic Acids

Materials:

  • Aryl boronic acid (1.0 mmol)

  • Sulfonamide (1.2 mmol)

  • Cu(OAc)₂ (10 mol%)

  • Pyridine (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a round-bottom flask, add the aryl boronic acid, sulfonamide, and Cu(OAc)₂.

  • Add anhydrous DMF and pyridine to the flask.

  • Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Nickel-Catalyzed Sulfonamidation: Emerging Powerhouse for Challenging Substrates

Nickel catalysis is gaining prominence for its ability to couple challenging substrates, including less reactive aryl chlorides, and for its unique reactivity profile. Photosensitized nickel catalysis has recently been reported as a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles.[3]

Mechanism of Action: The mechanism can vary depending on the specific nickel-catalyzed reaction. In photosensitized reactions, an energy-transfer mechanism is proposed, wherein C-N bond reductive elimination occurs from a triplet excited Ni(II) complex.[3]

Experimental Protocol: Photosensitized Nickel-Catalyzed Sulfonamidation of Aryl Halides [3]

Materials:

  • Aryl halide (1.0 equiv)

  • Sulfonamide (1.5 equiv)

  • Ir(ppy)₂(bpy)PF₆ (0.05 mol%)

  • NiCl₂·glyme (5 mol%)

  • Tetramethylguanidine (TMG) (1.5 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a glovebox, combine the aryl halide, sulfonamide, photocatalyst, and nickel catalyst in a reaction vial.

  • Add the anhydrous solvent and TMG.

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 12-24 hours.

  • After the reaction is complete, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Quantitative Comparison of Metal Catalysts
Catalyst SystemSubstrate ScopeTypical Yields (%)Catalyst Loading (mol%)Reaction ConditionsTurnover Numbers (TONs)
Pd/Buchwald-Hartwig Broad (Aryl bromides, iodides, triflates)80-981-5High Temp (80-120 °C)Up to 1000
Cu/Chan-Lam Aryl boronic acids70-955-20Room Temp to Moderate HeatGenerally lower than Pd
Ni/Photoredox Broad (Aryl chlorides, bromides, iodides)75-991-10Room Temp, Visible LightCan be very high

Note: Yields and TONs are highly substrate and condition dependent. The values presented are representative ranges.

II. Photoredox Catalysis: A Mild and Versatile Approach

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. In sulfonamide synthesis, this strategy often involves the generation of radical intermediates that can be trapped to form the desired S-N bond.

Mechanism of Action: A common mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) process with a substrate to generate a radical intermediate. This radical can then react with a sulfur dioxide source and an amine in a multi-component fashion.

Experimental Protocol: Synergistic Photoredox and Copper Catalysis for Three-Component Sulfonamide Synthesis [4]

Materials:

  • Aryl diazonium salt (1.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (1.2 equiv)

  • Amine (1.5 equiv)

  • fac-[Ir(ppy)₃] (1-2 mol%)

  • Cu(OAc)₂ (10 mol%)

  • Ligand (e.g., a bipyridine) (12 mol%)

  • Base (e.g., DBU) (2.0 equiv)

  • Anhydrous solvent (e.g., DMSO)

Procedure:

  • In a reaction vessel, combine the aryl diazonium salt, DABSO, amine, photocatalyst, copper catalyst, ligand, and base.

  • Add the anhydrous solvent.

  • Degas the solution with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 12-24 hours.

  • Upon completion, perform a standard aqueous workup and extraction.

  • Purify the product by column chromatography.

Advantages of Photoredox Catalysis:

  • Mild Reaction Conditions: Often proceeds at room temperature, preserving sensitive functional groups.

  • High Functional Group Tolerance: Tolerates a wide range of functional groups that may be incompatible with traditional methods.

  • Novel Reactivity: Enables the use of readily available starting materials through radical-based pathways.

III. Organocatalysis: The Metal-Free Frontier

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a "greener" alternative to metal-based catalysts. In the context of sulfonamide synthesis, proline and its derivatives have been explored as catalysts for various reactions that can lead to sulfonamide-containing products.

Mechanism of Action: Proline-derived catalysts often operate through enamine or iminium ion intermediates, facilitating asymmetric bond formation. For instance, in an asymmetric Mannich reaction, proline can catalyze the addition of an aldehyde to an N-sulfonyl imine.

Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction to Form a β-Sulfonamido Ketone

Materials:

  • Aldehyde (2.0 mmol)

  • N-Tosyl-imine (1.0 mmol)

  • L-Proline (20 mol%)

  • Anhydrous DMSO (4 mL)

Procedure:

  • To a vial, add the N-tosyl-imine and L-proline.

  • Add anhydrous DMSO and stir the mixture until the solids dissolve.

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Advantages of Organocatalysis:

  • Metal-Free: Avoids potential contamination of the final product with toxic heavy metals.

  • Environmentally Benign: Catalysts are often derived from natural sources and are biodegradable.

  • Asymmetric Synthesis: Chiral organocatalysts can induce high levels of enantioselectivity.

IV. Biocatalysis: The Ultimate in Green Chemistry

The use of enzymes as catalysts for organic synthesis represents the pinnacle of green chemistry, offering unparalleled selectivity and operating under mild, aqueous conditions. While still an emerging area for sulfonamide synthesis, engineered enzymes have shown promise in C-H amination reactions to form S-N bonds.

Mechanism of Action: Enzymes, such as engineered cytochrome P450s, can catalyze the direct insertion of a nitrene (derived from a sulfonyl azide) into a C-H bond, forming the sulfonamide in a highly regio- and stereoselective manner.

Experimental Protocol: General Workflow for Enzyme-Catalyzed C-H Sulfonamidation

1. Enzyme Expression and Purification:

  • Transform a suitable host (e.g., E. coli) with a plasmid containing the gene for the engineered enzyme.
  • Induce protein expression and lyse the cells.
  • Purify the enzyme using affinity chromatography (e.g., Ni-NTA).

2. Catalytic Reaction:

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.4), combine the substrate, the engineered enzyme, and a cofactor regeneration system (if necessary).
  • Add the sulfonyl azide to initiate the reaction.
  • Incubate the reaction at a controlled temperature (e.g., 25-37 °C) with shaking for a specified period.

3. Product Extraction and Analysis:

  • Extract the product from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).
  • Analyze the product formation and enantiomeric excess using chiral HPLC or GC.

Advantages of Biocatalysis:

  • Exceptional Selectivity: Unmatched regio-, chemo-, and stereoselectivity.

  • Mild and Sustainable Conditions: Reactions are typically run in water at or near ambient temperature and pressure.

  • Reduced Waste: Enzymatic reactions often generate minimal byproducts.

V. Visualization of Catalytic Pathways

To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for representative palladium-catalyzed and photoredox-catalyzed sulfonamide syntheses.

Palladium_Catalyzed_Sulfonamidation Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NRSO2R')L Ar-Pd(II)(NRSO2R')L Ar-Pd(II)(X)L->Ar-Pd(II)(NRSO2R')L Ligand Exchange (R'SO2NHR) Ar-Pd(II)(NRSO2R')L->Pd(0)L Reductive Elimination Ar-NRSO2R' Ar-NRSO2R' Ar-Pd(II)(NRSO2R')L->Ar-NRSO2R'

Caption: Catalytic cycle for palladium-catalyzed N-arylation of sulfonamides.

Photoredox_Sulfonamidation cluster_photo Photocatalytic Cycle cluster_cu Copper Catalytic Cycle PC PC PC->PC hv (Visible Light) PC+ PC+ PC->PC+ SET PC+->PC SET Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation Cu(III) Cu(III) Cu(II)->Cu(III) Radical Capture Cu(II)->Cu(III) + Amine Cu(III)->Cu(I) Reductive Elimination Sulfonamide Sulfonamide Cu(III)->Sulfonamide Ar-N2+ Ar-N2+ Ar• Ar• ArSO2• ArSO2• Ar•->ArSO2• + SO2 ArSO2•->Cu(III) SO2 SO2 Amine Amine PC* PC* PC*->Ar• Ar-N2+

Caption: Simplified mechanism for synergistic photoredox and copper catalysis.

VI. Conclusion and Future Outlook

The synthesis of sulfonamides has evolved significantly from classical methods to a diverse array of sophisticated catalytic strategies. Metal-catalyzed approaches, particularly those employing palladium, copper, and nickel, offer robust and versatile solutions for a wide range of substrates. Photoredox catalysis provides an exceptionally mild and powerful platform for novel bond formations, while organocatalysis and biocatalysis represent the future of sustainable and highly selective sulfonamide synthesis.

The choice of catalyst will ultimately depend on the specific synthetic challenge, including the complexity of the starting materials, the desired level of stereocontrol, and considerations of cost, safety, and environmental impact. As the demand for novel sulfonamide-based therapeutics continues to grow, so too will the need for innovative and efficient catalytic methods to access these vital molecules. The ongoing development of novel catalysts, particularly in the realms of earth-abundant metals, organocatalysis, and biocatalysis, promises an exciting future for the synthesis of this privileged structural motif.

VII. References

  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never. (2010). Synlett, 2010(19), 2827-2838. [Link]

  • Synthesis and Biological Evaluation of Proline Derived Sulphonamides. (2023). Quest Journals Journal of Research in Pharmaceutical Science, 9(2), 19-26. [Link]

  • Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1166-1172. [Link]

  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never. (2010). Synlett, 2010(19), 2827-2838. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Aromatic Sulfonamides: One-Pot Synthesis, Characterization, and Catalytic Application of MNPs-AHBA-Cu Nanocomposite. (2023). Journal of Synthetic Chemistry, 2(4), 214-226. [Link]

  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (2022). Angewandte Chemie International Edition, 61(43), e202210483. [Link]

  • Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. (2025). Chemistry of Heterocyclic Compounds, 61(12). [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (2017). Angewandte Chemie International Edition, 56(43), 13421-13425. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2021). Green Chemistry, 23(15), 5484-5490. [Link]

  • The Synthesis of Functionalised Sulfonamides. (2012). University of St Andrews. [Link]

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). Tetrahedron, 76(48), 131662. [Link]

  • Preparation of sulfonamides from N-silylamines. (2014). Tetrahedron Letters, 55(30), 4124-4126. [Link]

  • Proline organocatalysis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Shaping Effective Practices for Incorporating Sustainability Assessment in Manuscripts Submitted to ACS Sustainable Chemistry & Engineering: Catalysis and Catalytic Processes. (2021). ACS Sustainable Chemistry & Engineering, 9(33), 10941–10953. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2024). International Journal of Advanced Research in Science, Communication and Technology, 4(2), 1-10. [Link]

  • Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. (2020). Catalysts, 10(11), 1279. [Link]

  • Proline sulfonamide XIII catalyzed asymmetric synthesis of azabicyclo[2.2.2]octanes. (2021). European Journal of Organic Chemistry, 2021(24), 3467-3471. [Link]

  • Effective Removal and Quantitative Analysis of Pd, Cu, Ni, and Pt Catalysts from Small-Molecule Products. (2021). Organic Process Research & Development, 25(8), 1894–1902. [Link]

  • Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. (2020). Synfacts, 16(10), 1175. [Link]

  • One-Step Synthesis of Pd-M/ZnO (M=Ag, Cu, and Ni) Catalysts by γ-Irradiation and Their Use in Hydrogenation and Suzuki Reaction. (2013). Journal of Nanomaterials, 2013, 1-7. [Link]

  • Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. (2016). Chemical Reviews, 116(6), 3754–3811. [Link]

Sources

Comparative Analysis of Haloacetyl Electrophiles: A Guide to N-[4-(2-chloroacetyl)phenyl]methanesulfonamide and its Bromo-acetyl Analog in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Haloacetyl Warheads in Targeted Covalent Inhibitors

Targeted Covalent Inhibitors (TCIs) have solidified their place in modern pharmacology, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1] The foundational principle of a TCI involves a two-step mechanism: initial, reversible binding to the target protein, followed by the formation of a stable, irreversible covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the protein.[2][3]

Among the arsenal of electrophilic warheads, haloacetyl groups (specifically chloroacetyl and bromoacetyl) are classic alkylating agents frequently employed to target nucleophilic residues, most notably the thiol group of cysteine.[1][4] The choice of the halogen—chlorine versus bromine—is a critical design decision that profoundly impacts the inhibitor's reactivity, and consequently, its biological profile.

This guide provides a detailed comparative analysis of two structurally analogous compounds: N-[4-(2-chloroacetyl)phenyl]methanesulfonamide and N-[4-(2-bromoacetyl)phenyl]methanesulfonamide . We will dissect the fundamental chemical principles governing their reactivity, present a validated experimental framework for their direct comparison, and discuss the strategic implications for drug development professionals. The core of this analysis rests on the well-established principle that bromide is a superior leaving group to chloride, rendering the bromoacetyl moiety significantly more reactive.[5]

Physicochemical and Structural Overview

The two compounds share an identical scaffold—a methanesulfonamide group linked to a phenyl ring, which provides a platform for non-covalent interactions with a target protein. The sole difference is the halogen on the terminal acetyl group, which serves as the reactive center for covalent bond formation.

PropertyThis compoundN-[4-(2-bromoacetyl)phenyl]methanesulfonamide
Structure
CAS Number 64488-52-4[6][7]5577-42-4[8][9]
Molecular Formula C₉H₁₀ClNO₃S[6][]C₉H₁₀BrNO₃S[8][9]
Molecular Weight 247.70 g/mol [6][]292.15 g/mol [8][9]
Appearance White to off-white solidWhite to off-white solid

The Core Principle: Comparative Chemical Reactivity

The efficacy of a haloacetyl-based TCI is dictated by the rate at which it alkylates its target nucleophile. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity in an SN2 reaction is heavily influenced by the "leaving group ability" of the halide.

Why Bromide is a Better Leaving Group than Chloride:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond, requiring less energy to break during the nucleophilic attack.[5]

  • Anion Stability: The bromide ion (Br⁻) is larger and more polarizable than the chloride ion (Cl⁻). This allows the negative charge to be dispersed over a larger volume, making Br⁻ a more stable, and thus better, leaving group.[5]

  • Acidity of Conjugate Acid: A simple proxy for leaving group ability is the acidity of the conjugate acid. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), indicating that Br⁻ is a weaker conjugate base and therefore a better leaving group.[5]

This fundamental difference leads to a clear hypothesis: The bromoacetyl analog will exhibit a significantly faster reaction rate with biological nucleophiles compared to its chloroacetyl counterpart.

Mechanism of Covalent Modification

The reaction involves the nucleophilic attack by the deprotonated thiol of a cysteine residue on the α-carbon of the haloacetyl group, displacing the halide and forming a stable thioether bond.

Caption: SN2 mechanism of cysteine alkylation by a haloacetyl warhead.

Experimental Verification: A Protocol for Kinetic Analysis

To empirically validate the reactivity difference, a robust kinetic assay is essential. Measuring the rate of reaction with a biologically relevant model nucleophile, such as glutathione (GSH), provides a reliable proxy for the inherent reactivity of the electrophile.[1][11]

Objective

To determine the second-order rate constant (k) or pseudo-first-order half-life (t₁/₂) for the reaction of each analog with glutathione.

Experimental Workflow

G prep 1. Reagent Preparation - Stock solutions of each analog in DMSO - GSH solution in phosphate buffer (pH 7.4) init 2. Reaction Initiation - Mix analog and GSH solutions at t=0 - (Final [GSH] >> [Analog]) prep->init quench 3. Time-Point Sampling & Quenching - At intervals (t=0, 2, 5, 10, 30 min...) - Withdraw aliquot and quench with acid (e.g., formic acid) init->quench analyze 4. LC-MS Analysis - Separate reactants and product by HPLC - Quantify the disappearance of the analog peak over time quench->analyze calc 5. Data Analysis - Plot ln([Analog]) vs. time - Calculate k_obs from the slope - Determine t1/2 = 0.693 / k_obs analyze->calc

Caption: Workflow for comparative kinetic analysis using LC-MS.

Detailed Protocol
  • Reagent Preparation:

    • Prepare 10 mM stock solutions of this compound and its bromo-analog in DMSO.

    • Prepare a 1 mM solution of glutathione (GSH) in 100 mM sodium phosphate buffer, pH 7.4.

  • Reaction Conditions:

    • The reaction will be run under pseudo-first-order conditions. The final concentration of GSH (e.g., 500 µM) should be at least 10-fold higher than the final concentration of the haloacetyl analog (e.g., 25 µM).

    • Equilibrate all solutions to a constant temperature (e.g., 25°C).

  • Reaction Execution:

    • Initiate the reaction by adding the haloacetyl analog stock solution to the GSH buffer solution.

    • At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes for the bromo-analog; 0, 30, 60, 120, 240 minutes for the chloro-analog), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing an excess of a quenching agent (e.g., formic acid to lower the pH) to stop the reaction.

  • LC-MS Analysis:

    • Analyze each quenched sample by LC-MS to quantify the remaining amount of the unreacted haloacetyl analog.

    • Monitor the disappearance of the reactant mass peak over time.

  • Data Interpretation:

    • Plot the natural logarithm of the remaining analog concentration versus time. The slope of the resulting line will be the negative of the observed rate constant (-k_obs).

    • Calculate the half-life (t₁/₂) as 0.693 / k_obs.

Anticipated Results

The experimental data will quantitatively demonstrate the superior reactivity of the bromo-acetyl analog.

CompoundExpected Half-Life (t₁/₂) with GSHRelative Reactivity
Bromo-acetyl Analog Minutes (e.g., ~5-20 min)High
Chloro-acetyl Analog Hours (e.g., ~2-5 hours)Low
Note: These are illustrative values based on established principles. Actual values must be determined experimentally.

The data strongly supports that the bromo-analog is a much more potent alkylating agent.[5]

Strategic Implications in Drug Development: The Potency vs. Selectivity Dilemma

The choice between a chloro- and bromo-acetyl warhead is not merely about maximizing reactivity; it is a strategic decision that balances potency with selectivity and minimizes the risk of toxicity.[1][11]

  • High Reactivity (Bromo-acetyl):

    • Advantages: Can achieve high potency and rapid, complete target inactivation. This may be desirable for targets where maximal inhibition is required or for overcoming high protein turnover rates.

    • Disadvantages: High reactivity increases the risk of off-target modifications. The compound may react indiscriminately with other accessible nucleophiles, such as solvent-exposed cysteines on other proteins or abundant cellular thiols like glutathione, leading to potential toxicity or immunogenic responses.[1][12]

  • Moderate Reactivity (Chloro-acetyl):

    • Advantages: The lower reactivity can lead to greater selectivity. For covalent modification to occur, the inhibitor must first bind to the target with sufficient affinity and for a sufficient duration (high Kᵢ). This reliance on non-covalent binding interactions ensures that the warhead is primarily directed towards the intended nucleophile, reducing off-target effects.[13]

    • Disadvantages: May result in lower potency or require longer incubation times to achieve full target inactivation. It may be ineffective against targets with weak binding pockets or highly reactive target nucleophiles where a faster-acting warhead is needed.

Decision-Making Framework

The selection of the appropriate warhead should be guided by the specific biological context and the properties of the target protein.

G start Start: Select Haloacetyl Warhead q1 Is the target cysteine highly nucleophilic or in a solvent-exposed region? start->q1 a1_yes Consider Chloro-acetyl Analog q1->a1_yes Yes a1_no Proceed to Next Question q1->a1_no No q2 Is high selectivity paramount to avoid known off-target toxicities? a1_no->q2 a2_yes Favor Chloro-acetyl Analog (Relies on binding affinity for specificity) q2->a2_yes Yes a2_no Consider Bromo-acetyl Analog (Higher potency may be acceptable) q2->a2_no No

Caption: Decision framework for selecting a haloacetyl warhead.

Conclusion

The comparative analysis of this compound and its bromo-acetyl analog highlights a fundamental principle in covalent inhibitor design: the direct relationship between leaving group ability and electrophilic reactivity. The bromoacetyl derivative is a significantly more potent alkylating agent than its chloroacetyl counterpart due to the superior leaving group ability of bromide.[5]

This difference is not merely academic; it presents a critical strategic choice for the medicinal chemist. The highly reactive bromoacetyl warhead offers the potential for greater potency but carries an inherent risk of reduced selectivity and off-target effects. Conversely, the less reactive chloroacetyl warhead can provide a superior selectivity profile, leveraging the non-covalent binding affinity of the scaffold to direct its reactivity. The optimal choice is context-dependent, requiring a careful evaluation of the target's properties, the desired therapeutic window, and the overall safety profile. The experimental protocol outlined herein provides a robust and essential tool for quantitatively informing this critical design decision.

References

  • Dalton, S. E., & Gilbert, H. F. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry.
  • Petri, L., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals (Basel).
  • PubChem. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. National Center for Biotechnology Information.
  • Scilit. Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors.
  • Petri, L., et al. (2021). Comparative reactivity analysis of small-molecule thiol surrogates. Bioorganic & Medicinal Chemistry.
  • Tsoleridis, C. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules.
  • Yusof, Y., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules.
  • Golding, B. T., & Hardcastle, I. R. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling.
  • U.S. Environmental Protection Agency. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-.
  • Roth, B. D., et al. (1995). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Journal of Medicinal Chemistry.
  • Slanina, T., et al. (2022). Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Goundry, W. R., & Thomas, G. L. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry.
  • MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
  • Zhang, R., et al. (2021). Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv.
  • Wang, S., et al. (2020). Recent advances in the development of covalent inhibitors. European Journal of Medicinal Chemistry.
  • Parker, C. G., & Maurais, S. (2021). Reactive chemistry for covalent probe and therapeutic development. Current Opinion in Chemical Biology.
  • Lodola, A., & Mulholland, A. J. (2017). Modeling covalent-modifier drugs. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

Sources

A Comparative Guide to the Structural Validation of Synthesized N-[4-(2-chloroacetyl)phenyl]methanesulfonamide: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. This guide provides an in-depth comparison of analytical techniques for validating the structure of a synthesized intermediate, N-[4-(2-chloroacetyl)phenyl]methanesulfonamide. We present a detailed examination of single-crystal X-ray crystallography as the definitive method for three-dimensional structure elucidation.[1][2][3] This "gold standard" is critically compared with powerful and routine spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)—which provide orthogonal and complementary data. By detailing the causality behind experimental choices and presenting step-by-step protocols, this guide serves as a practical resource for researchers, scientists, and drug development professionals to select and apply the most appropriate validation strategies.

Introduction: The Significance of this compound and Unambiguous Structural Verification

This compound (Molecular Formula: C₉H₁₀ClNO₃S, Molecular Weight: 247.70 g/mol ) is a synthetic building block used in the creation of more complex molecules.[4][5][][7] Its structure contains a reactive chloroacetyl group and a methanesulfonamide moiety, making it a valuable intermediate in medicinal chemistry. The precise arrangement of these functional groups is critical to its reactivity and the identity of any subsequent products.

In the rigorous landscape of pharmaceutical development, the absolute and unambiguous verification of a molecule's structure is not merely a procedural step but a foundational requirement. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety issues. This guide compares the definitive, three-dimensional analysis provided by Single-Crystal X-ray Diffraction (SC-XRD) with the essential, solution-state and compositional data offered by NMR and HRMS.

Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is an unparalleled technique that provides a precise three-dimensional map of atoms within a molecule.[1][2][3] By analyzing how X-rays are diffracted by a single crystal, we can determine exact bond lengths, bond angles, stereochemistry, and the arrangement of molecules in the crystal lattice.[8][9] This makes it the most authoritative method for structural validation.[10]

Underlying Principles

Crystalline substances act as three-dimensional diffraction gratings for X-rays.[9] When a focused beam of monochromatic X-rays strikes a crystal, it is diffracted into a unique pattern of spots. The intensities and positions of these spots are recorded by a detector. This diffraction pattern contains all the information needed to calculate the distribution of electron density within the crystal. From this electron density map, the positions of individual atoms can be determined, and the complete molecular structure can be modeled.[8][11]

Experimental Workflow: A Self-Validating Protocol

The process from a synthesized powder to a finalized crystal structure is a systematic workflow.

Step 1: Crystal Growth (The Critical Prerequisite) High-quality single crystals are the primary and most challenging requirement for a successful SC-XRD experiment.[10] The goal is to grow crystals that are optically clear, of a suitable size (typically 0.1-0.5 mm), and free from significant defects.[9][10]

  • Protocol: Slow Evaporation Method

    • Solvent Selection: Dissolve a small amount of this compound in a minimal volume of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.

    • Slow Evaporation: Cover the vial with a cap, perforated with a few small holes using a needle. This slows the rate of evaporation.

    • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, promoting the formation of well-ordered crystals.[10]

Step 2: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[12]

  • Instrumentation: The mounted crystal is placed in an X-ray diffractometer (e.g., an Oxford Diffraction Gemini or Bruker Diffractometer).[2][13] It is typically cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • Data Acquisition: The crystal is rotated while being irradiated with X-rays (commonly from a Molybdenum or Copper source).[9][13] A detector records the diffraction patterns from hundreds of different crystal orientations.[8]

Step 3: Structure Solution and Refinement

  • Data Processing: The raw diffraction intensities are processed to produce a list of unique reflections.[12]

  • Structure Solution: Specialized software (e.g., SHELXL, Olex2) is used to solve the "phase problem" and generate an initial electron density map.[8] This map reveals the positions of the heavier atoms.

  • Refinement: The initial model is refined by iteratively adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated diffraction pattern and the experimentally observed data.[12] The quality of the final structure is assessed using statistical indicators like the R-factor.[14]

Interpreting the Output

The final output is a Crystallographic Information File (CIF) containing the precise atomic coordinates, bond lengths, angles, and thermal ellipsoids, providing an unambiguous confirmation of the structure of this compound.

Orthogonal Validation: Spectroscopic Approaches

While SC-XRD provides the definitive solid-state structure, spectroscopic methods like NMR and MS offer crucial, complementary information about the molecule's connectivity and composition, often in the solution phase, which is more relevant to its chemical reactivity and biological applications.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the elucidation of the molecule's connectivity.[16][17]

  • Protocol for ¹H and ¹³C NMR

    • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Data Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum.

    • Data Interpretation: Analyze the spectra based on three key features:[17][18]

      • Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus. For this compound, one would expect aromatic protons between 7-8 ppm, the CH₂ protons of the chloroacetyl group around 4.5-5.0 ppm, and the CH₃ protons of the methanesulfonamide group around 3.0 ppm.

      • Integration: The area under a ¹H signal is proportional to the number of protons it represents.

      • Splitting (Multiplicity): The splitting pattern of a signal reveals the number of neighboring protons, according to the n+1 rule.[18]

High-Resolution Mass Spectrometry (HRMS): Confirming Molecular Formula

HRMS is an essential technique for accurately determining a compound's molecular weight and, by extension, its elemental composition.[19][20][21] It measures the mass-to-charge ratio (m/z) of ions with extremely high precision.[21]

  • Protocol for HRMS (e.g., ESI-TOF)

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.

    • Data Acquisition: Infuse the sample into the mass spectrometer (e.g., using an Electrospray Ionization, ESI, source coupled to a Time-of-Flight, TOF, analyzer).[20][21]

    • Data Interpretation: The primary goal is to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). For this compound (C₉H₁₀ClNO₃S), the exact mass is 247.00699 Da.[4] HRMS should provide a measured mass accurate to within a few parts per million (ppm) of this theoretical value, confirming the elemental formula. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) provides further validation.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. SC-XRD provides an absolute, 3D structure, while NMR and MS confirm connectivity and elemental composition.

Data-Driven Comparison Table
ParameterSingle-Crystal X-ray Crystallography (SC-XRD)NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information Provided 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[8][9]Atomic connectivity, molecular skeleton, proton/carbon environments, solution-state conformation.[16][22]Exact molecular weight, elemental formula confirmation, isotopic patterns, fragmentation.[19][21]
Sample Type High-quality single crystal (0.1-0.5 mm).[10]Solution (mg quantities).[23]Solution (µg to ng quantities).
Destructive? No (crystal can often be recovered).No.Yes (sample is consumed).
Key Advantage Unambiguous and definitive 3D structure determination.[1]Provides rich structural data in a biologically relevant solution state.[23]Extremely high sensitivity and accuracy for formula determination.[21][24]
Key Limitation Requires high-quality crystals, which can be difficult to grow.[10][22]Does not provide bond lengths/angles; can be complex for large molecules.[22][23]Provides no information on connectivity or stereochemistry.
Diagrams: Workflow Visualizations

Diagram 1: Single-Crystal X-ray Crystallography Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesized Powder CrystalGrowth Crystal Growth (Slow Evaporation) Synthesis->CrystalGrowth SelectCrystal Select Suitable Single Crystal CrystalGrowth->SelectCrystal Mount Mount Crystal on Goniometer SelectCrystal->Mount Diffractometer X-ray Diffractometer (Data Acquisition) Mount->Diffractometer DiffractionPattern Collect Diffraction Patterns Diffractometer->DiffractionPattern Solve Solve Phase Problem (Initial Model) DiffractionPattern->Solve Refine Refine Structure (Iterative Fitting) Solve->Refine Validate Validate & Finalize (CIF Output) Refine->Validate Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_hrms High-Resolution Mass Spectrometry Start Synthesized this compound NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep HRMS_Prep Prepare Dilute Solution Start->HRMS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Result Result: Connectivity & Skeleton NMR_Acq->NMR_Result Conclusion Comprehensive Structural Picture NMR_Result->Conclusion HRMS_Acq Acquire Mass Spectrum HRMS_Prep->HRMS_Acq HRMS_Result Result: Exact Mass & Formula HRMS_Acq->HRMS_Result HRMS_Result->Conclusion

Caption: Parallel workflows for NMR and HRMS analysis.

Conclusion: An Integrated Approach to Structural Certainty

For the definitive structural validation of a newly synthesized compound like this compound, no single technique provides a complete picture. While single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous three-dimensional structure, its reliance on high-quality crystals is a significant limitation. A pragmatic and scientifically rigorous approach involves an integrated strategy. High-Resolution Mass Spectrometry should be used to rapidly confirm the molecular formula, followed by ¹H and ¹³C NMR to establish the molecular connectivity and verify the presence of all key functional groups in the correct environment. When absolute certainty regarding stereochemistry or conformation is required, or for the purpose of publication, the effort to obtain a crystal structure via SC-XRD is indispensable. By combining these powerful, complementary techniques, researchers can achieve the highest level of confidence in their synthesized molecules, ensuring the integrity and reliability of their subsequent scientific investigations.

References

  • Excillum. (n.d.). Small molecule crystallography.
  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • ResolveMass Laboratories Inc. (2026). High-Resolution Mass Spectrometry in Drug Discovery.
  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • Flack, H. D. (2015). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.
  • Unknown. (2019, January 6). How to Solve Single Crystal XRD Structure. YouTube.
  • Oreate AI Blog. (2025). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Analytical & Bioanalytical Techniques.
  • Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC - NIH.
  • Forcisi, S., et al. (2020). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC - NIH.
  • Unknown. (2024). Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses.
  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
  • Unknown. (n.d.). Analysis of sulfonamides. Slideshare.
  • Matest. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Pediaa. (2020). Difference Between NMR and X-Ray Crystallography.
  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed.
  • Barman, A., et al. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central.
  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
  • Evans, P. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
  • PubChem. (n.d.). Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-.
  • Jayalakshmi, K., & Gowda, B. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Semantic Scholar.
  • ChemSrc. (n.d.). This compound.
  • US EPA. (n.d.). Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-. Substance Details - SRS.
  • SIELC Technologies. (2018). Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-.
  • The Organic Chemistry Tutor. (2023). NMR Spectroscopy Interpretation (Example). YouTube.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • SpectraBase. (n.d.). N-methyl-N-phenyl-methanesulfonamide.
  • Joubert, J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a key intermediate in the synthesis of various pharmacologically active molecules. Its utility lies in the reactive chloroacetyl group, which serves as a handle for introducing other functionalities, and the methanesulfonamide group, which can influence the physicochemical properties of the final active pharmaceutical ingredient (API). Given its role as a foundational building block, the purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.

Impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the chemical entity defined as the drug substance, can arise from starting materials, by-products of the synthesis, or degradation.[1][2] Even in trace amounts, these undesired substances can carry their own pharmacological (and toxicological) profiles, potentially leading to adverse patient reactions or diminished therapeutic effect.[1] Therefore, a robust, multi-faceted analytical strategy to rigorously assess the purity of this compound from various commercial suppliers is paramount.

This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to conduct a comprehensive purity assessment. We will move beyond simple percentage-purity values, focusing instead on building a complete impurity profile. This involves not just quantifying the main component but also detecting, identifying, and quantifying any organic, inorganic, and residual solvent impurities. The methodologies described are grounded in established pharmacopeial principles and regulatory guidelines to ensure data integrity and scientific validity.[3][4]

Strategic Analytical Approach: A Multi-Technique Imperative

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of multiple techniques, each providing a unique piece of the puzzle. Our strategy integrates chromatographic separations for quantification, spectroscopic methods for structural confirmation and identification, and a specific test for water content.

dot

Caption: Overall workflow for purity assessment.

Part 1: Chromatographic Purity and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.[5][6] A well-developed HPLC method can simultaneously provide a purity value (assay) and a profile of related organic impurities.

Causality Behind Experimental Choices: We employ a reversed-phase C18 column, which is versatile and effective for separating moderately polar compounds like our target molecule. A gradient elution is chosen over an isocratic one to ensure that we can separate a wide range of potential impurities, from polar starting materials to more non-polar by-products, within a reasonable timeframe. UV detection is selected based on the chromophoric nature of the aromatic ring in the molecule.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents & Mobile Phase:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % MPA % MPB
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.

  • System Suitability (Trustworthiness):

    • Before sample analysis, perform at least five replicate injections of a standard solution.

    • The Relative Standard Deviation (RSD) for the peak area of the main component must be ≤ 2.0%.

    • This step is mandated by pharmacopeial guidelines like USP General Chapter <621> and ensures the chromatographic system is performing with adequate precision.[3][7]

  • Data Analysis:

    • Calculate the purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify and quantify all impurities present at a level of 0.05% or higher, in line with ICH Q3A reporting thresholds for most drug substances.[2]

Part 2: Impurity Identification by LC-MS

While HPLC-UV can quantify impurities, it cannot identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation power of LC with the mass-analyzing capability of MS, making it indispensable for the structural elucidation of unknown impurities.[5][8]

dot

Caption: Decision workflow for impurity identification.

Potential Process-Related Impurities

Based on a likely synthetic route (e.g., Friedel-Crafts acylation of N-phenylmethanesulfonamide followed by chlorination), we can predict potential impurities. This predictive approach is a cornerstone of modern process chemistry.

dot

Caption: Target molecule and potential impurities.

Part 3: Identity and Structural Confirmation by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule.[9] For our purposes, ¹H NMR serves as an unambiguous identity test and can help detect impurities that might co-elute with the main peak in HPLC.

Causality Behind Experimental Choices: We use DMSO-d₆ as the solvent because it is excellent at dissolving a wide range of organic compounds and its residual peak does not interfere with the key signals of our analyte. A high-field spectrometer (400 MHz) is used to achieve better signal dispersion and resolution.

Detailed Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Analysis:

    • Confirm the presence of expected signals:

      • A singlet for the methyl (CH₃) protons (~3.0 ppm).

      • A singlet for the methylene (CH₂) protons next to the carbonyl group (~4.9 ppm).

      • A pair of doublets for the aromatic protons (~7.5-7.9 ppm).

      • A broad singlet for the amine (NH) proton (~10.4 ppm).

    • Integrate the signals. The ratio of the integrations should correspond to the number of protons in each group (e.g., 3H:2H:4H:1H).

    • Examine the spectrum for unexpected signals, which would indicate the presence of impurities.

Part 4: Water Content by Karl Fischer Titration

Water is not a process or degradation impurity but can significantly affect the purity calculation if not accounted for. The Karl Fischer (KF) titration method is the gold standard for determining water content in pharmaceutical materials due to its high accuracy and precision.[10][11][12]

Causality Behind Experimental Choices: Coulometric Karl Fischer is chosen over volumetric because it is ideal for the very low levels of moisture typically found in crystalline solid intermediates (<1%).[10] It offers superior sensitivity for trace water determination.

Detailed Experimental Protocol: Coulometric Karl Fischer
  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the sample directly into the titration vessel.

  • Titration: Initiate the titration according to the instrument's standard operating procedure. The instrument will automatically detect the endpoint and calculate the water content.

  • Data Analysis: Report the water content as a weight/weight percentage (% w/w).

Comparative Analysis: A Simulated Supplier Assessment

To illustrate the application of these protocols, we present hypothetical data from three fictional suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Grade) .

Table 1: Summary of Purity and Impurity Profile Data

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance White Crystalline PowderWhite Crystalline PowderOff-White PowderWhite to Off-White Powder
HPLC Purity (Area %) 99.85%99.21%97.55%≥ 99.0%
Impurity 1 (Unreacted Starting Material) < 0.05%0.11%0.45%≤ 0.15%
Impurity 2 (Ortho-isomer) < 0.05%0.25%0.88%≤ 0.30%
Largest Unknown Impurity < 0.05%0.08%0.21%≤ 0.10%
Total Impurities 0.15%0.79%2.45%≤ 1.0%
Water Content (KF) 0.08%0.22%0.51%≤ 0.50%
Purity by Mass Balance 99.77% 98.99% 96.53% ≥ 98.5%

Purity by Mass Balance = 100% - Total Impurities (%) - Water Content (%)

Table 2: ¹H NMR Spectroscopy Results

SupplierStructural ConfirmationConformance to ReferencePresence of Impurity Signals
Supplier A All key signals present with correct integration.ConformsNo extraneous signals detected.
Supplier B All key signals present.ConformsMinor signals consistent with Impurity 2 detected.
Supplier C All key signals present.ConformsMultiple minor signals detected, consistent with Impurities 1 & 2.

Interpretation and Conclusion

This multi-faceted analysis provides a clear and defensible basis for selecting a supplier.

  • Supplier A delivers a high-purity product that meets all stringent acceptance criteria. The material is exceptionally clean, with no single impurity exceeding the 0.05% reporting threshold. This grade would be ideal for late-stage clinical development and commercial manufacturing where process consistency and minimal impurity burden are critical.

  • Supplier B provides a standard-grade material. While the HPLC purity is high, it contains specified impurities that are approaching their qualification limits. This material could be suitable for early-stage research and development, where cost may be a factor and the impurity profile is deemed acceptable.

  • Supplier C delivers a lower-purity product that fails to meet the established criteria for total impurities and contains a significant level of the isomeric impurity. The off-white appearance and higher water content also suggest a less controlled manufacturing process. This material would likely be rejected for use in any stage of GMP-regulated drug development.

By integrating data from orthogonal analytical techniques, we move beyond a simple purity number to a comprehensive quality assessment. This robust, evidence-based approach ensures that the foundational materials used in drug development are of the highest possible quality, safeguarding the integrity of the final therapeutic product.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
  • Title: Are You Sure You Understand USP <621>?
  • Title: The Role of Karl Fischer Titration in Pharmaceutical Analysis Source: Analab Scientific Instruments URL:[Link]
  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investig
  • Title: Karl Fischer Moisture Analysis Source: Pacific BioLabs URL:[Link]
  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: What Is Karl Fischer Titr
  • Title: A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations Source: American Pharmaceutical Review URL:[Link]
  • Title: Water Content Determination by Karl Fischer Source: Pharmaguideline URL:[Link]
  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2)
  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL:[Link]
  • Title: Advances in Impurity Profiling of Pharmaceutical Formul
  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Resolve Mass URL:[Link]
  • Title: Achieve high-throughput LC/MS purification of pharmaceutical impurities Source: Separ
  • Title: Impurity profiling Techniques for Pharmaceuticals – A Review Source: Advances in Bioresearch URL:[Link]
  • Title: Methanesulfonamide, N-[4-(chloroacetyl)phenyl]- Source: SIELC Technologies URL:[Link]

Sources

Confirming Reaction Intermediates in the Synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, a key intermediate in the production of various pharmaceuticals, is most commonly achieved via a Friedel-Crafts acylation reaction.[1] While the overall transformation is well-established, the transient nature of the reaction intermediates makes their definitive identification a challenging yet crucial task for process optimization, impurity profiling, and mechanistic understanding. This guide provides a comprehensive comparison of analytical techniques to confirm the identities of the key intermediates in this synthesis, offering researchers, scientists, and drug development professionals a framework for robust experimental design and data interpretation. We will delve into the causality behind experimental choices and present supporting data from analogous systems to provide a predictive and practical resource.

The Primary Synthetic Route: Friedel-Crafts Acylation

The reaction proceeds by treating N-phenylmethanesulfonamide with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The accepted mechanism involves the formation of two principal transient species: an acylium ion and a sigma complex (also known as an arenium ion).

Reaction Scheme:

  • Starting Material: N-phenylmethanesulfonamide

  • Reagent: Chloroacetyl chloride

  • Catalyst: Aluminum chloride (AlCl₃)

  • Product: this compound

The logical flow of this synthesis and the key intermediates are depicted in the following workflow diagram.

G cluster_0 Reaction Pathway Start N-phenylmethanesulfonamide + Chloroacetyl Chloride + AlCl₃ Intermediate1 Acylium Ion Intermediate Start->Intermediate1 Generation of Electrophile Intermediate2 Sigma Complex (Arenium Ion) Intermediate1->Intermediate2 Electrophilic Attack on Aromatic Ring Product This compound Intermediate2->Product Deprotonation & Catalyst Regeneration

Caption: Proposed reaction pathway for the Friedel-Crafts acylation synthesis of this compound.

Comparative Analysis of Analytical Techniques for Intermediate Identification

The direct observation of highly reactive intermediates like acylium ions and sigma complexes is often challenging due to their short lifetimes.[4] Therefore, a combination of in-situ spectroscopic methods and trapping experiments is typically employed. Below, we compare the most effective techniques for elucidating the intermediates in this synthesis.

Analytical TechniqueStrengthsWeaknessesApplication to this Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. In-situ NMR can track reaction progress and detect intermediates in real-time.[5]Lower sensitivity compared to mass spectrometry. May not detect very short-lived intermediates.Ideal for identifying the sigma complex, where the loss of aromaticity would cause significant shifts in the aromatic proton and carbon signals.
Infrared (IR) Spectroscopy Excellent for identifying functional groups. In-situ IR can monitor the disappearance of reactants and the appearance of products and intermediates.[6]Provides limited structural information for complex molecules.Useful for observing the formation of the acylium ion (strong C≡O⁺ stretch) and changes in the carbonyl and N-H regions throughout the reaction.
Mass Spectrometry (MS) Extremely sensitive, capable of detecting low concentrations of intermediates.[7]Provides mass-to-charge ratio, not direct structural information. Ionization process can sometimes generate irrelevant ions.Can be used to detect the mass of the acylium ion and potentially the sigma complex, especially with soft ionization techniques like Electrospray Ionization (ESI).
Trapping Experiments Converts highly reactive intermediates into stable, easily characterizable products.[4]Indirect method; the choice of trapping agent is crucial and may influence the reaction pathway.Not commonly used for Friedel-Crafts acylation intermediates as they are relatively well-understood.
Computational Chemistry (DFT Calculations) Can predict the structures, energies, and spectroscopic properties of proposed intermediates.[8]Theoretical predictions require experimental validation.Can be used to calculate the expected NMR and IR spectra of the acylium ion and sigma complex to aid in the interpretation of experimental data.

Experimental Protocols and Expected Data

General In-Situ Monitoring Protocol
  • Reaction Setup: In a dry, NMR tube or an IR cell equipped with a septum, dissolve the starting material, N-phenylmethanesulfonamide, in a suitable deuterated solvent (for NMR) or an appropriate solvent (for IR) that is inert to the reaction conditions (e.g., nitrobenzene-d₅ for NMR, dichloromethane for IR).

  • Initial Spectrum: Acquire a baseline spectrum of the starting material.

  • Reagent Addition: Cool the reaction vessel to the desired temperature (e.g., 0 °C) and add the chloroacetyl chloride and Lewis acid catalyst via syringe.

  • Time-Resolved Spectroscopy: Immediately begin acquiring spectra at regular intervals to monitor the reaction progress.

  • Data Analysis: Analyze the spectral changes over time to identify signals corresponding to the disappearance of reactants, the appearance of the product, and any transient signals that may correspond to intermediates.

Intermediate 1: The Acylium Ion

The formation of the acylium ion is the initial key step. It is generated by the interaction of chloroacetyl chloride with the Lewis acid.[9]

G cluster_0 Acylium Ion Formation Reagents Chloroacetyl Chloride + AlCl₃ Complex Lewis Acid-Base Complex Reagents->Complex Coordination AcyliumIon Chloroacetylium Ion + AlCl₄⁻ Complex->AcyliumIon Heterolytic Cleavage

Caption: Formation of the chloroacetylium ion intermediate.

Expected Spectroscopic Signatures:

  • IR Spectroscopy: The most telling evidence for the acylium ion is the appearance of a very strong absorption band in the region of 2200-2300 cm⁻¹ , corresponding to the C≡O⁺ stretching vibration.[10] This is a significant shift from the typical carbonyl stretch of an acid chloride (around 1780-1815 cm⁻¹).

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the acylium ion is expected to be highly deshielded, with a chemical shift in the range of 150-160 ppm .

  • Mass Spectrometry (ESI-MS): A peak corresponding to the mass of the chloroacetylium ion (C₂H₂ClO⁺) at m/z 77 (for ³⁵Cl) and 79 (for ³⁷Cl) may be observed.

Intermediate 2: The Sigma Complex (Arenium Ion)

The electrophilic attack of the acylium ion on the aromatic ring of N-phenylmethanesulfonamide forms the sigma complex.[3] This intermediate is characterized by the temporary loss of aromaticity. Due to the directing effects of the methanesulfonamido group, the acylation is expected to occur predominantly at the para position.

Expected Spectroscopic Signatures:

  • ¹H NMR Spectroscopy: The most significant change will be in the aromatic region. The high symmetry of a para-substituted ring will be disrupted. We would expect to see a downfield shift of the remaining aromatic protons and the appearance of a signal for the proton at the sp³-hybridized carbon, likely in the region of 5-6 ppm . The other aromatic protons will show complex splitting patterns.

  • ¹³C NMR Spectroscopy: The loss of aromaticity will result in the appearance of an sp³-hybridized carbon signal in the range of 50-60 ppm . The other aromatic carbons will also show significant shifts from their positions in the starting material.

  • IR Spectroscopy: The IR spectrum of the sigma complex is less distinct than that of the acylium ion. However, changes in the C=C stretching region of the aromatic ring (1450-1600 cm⁻¹) would be expected.

Spectroscopic Data Comparison: Starting Material, Analogues, and Product

To aid in the identification of intermediates, it is crucial to have baseline spectroscopic data for the starting material and the final product. While experimental data for the exact intermediates is scarce, we can predict their spectral characteristics based on data from closely related compounds.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)-CH₂- (ppm)-CH₃ (ppm)N-H (ppm)
N-phenylmethanesulfonamide (Start)7.1-7.4 (m)-2.9 (s)~9.8 (br s)
Predicted Sigma Complex7.5-8.5 (m)-3.1 (s)~10.0 (br s)
N-[4-(acetyl)phenyl]methanesulfonamide (Product Analog)7.3 (d), 7.9 (d)-2.5 (s), 3.0 (s)~10.2 (br s)
This compound (Product) 7.4 (d), 8.0 (d) 4.8 (s) 3.1 (s) ~10.5 (br s)

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundAromatic Carbons (ppm)C=O (ppm)-CH₂- (ppm)-CH₃ (ppm)
N-phenylmethanesulfonamide (Start)121, 125, 129, 138--40
Predicted Sigma Complex125-145 (5 signals), ~55 (1 signal)~190-41
N-[4-(acetyl)phenyl]methanesulfonamide (Product Analog)119, 130, 133, 142197-27, 40
This compound (Product) 119, 131, 134, 143 191 46 40

Table 3: Comparative IR Data (Key Frequencies, cm⁻¹)

CompoundN-H StretchC=O StretchS=O Stretch (asym/sym)
N-phenylmethanesulfonamide (Start)~3250-~1330 / ~1150
Predicted Chloroacetylium Ion-~2250 -
N-[4-(acetyl)phenyl]methanesulfonamide (Product Analog)~3280~1680~1340 / ~1160
This compound (Product) ~3290 ~1690 ~1345 / ~1165

Alternative Synthetic Routes and Their Intermediates

While Friedel-Crafts acylation is the most direct method, other routes to this compound could be envisioned, which would involve different sets of intermediates. A plausible alternative involves the acylation of 4-aminoacetophenone followed by sulfonylation.

G cluster_1 Alternative Synthetic Pathway Start_Alt 4-Aminoacetophenone Intermediate_Alt1 N-(4-acetylphenyl)methanesulfonamide Start_Alt->Intermediate_Alt1 Sulfonylation with MsCl Intermediate_Alt2 Enolate Intermediate Intermediate_Alt1->Intermediate_Alt2 Base-catalyzed enolization Product_Alt This compound Intermediate_Alt2->Product_Alt Chlorination (e.g., with SO₂Cl₂)

Caption: A potential alternative synthetic route involving different intermediates.

The intermediates in this alternative pathway, such as N-(4-acetylphenyl)methanesulfonamide and its enolate, would have distinct spectroscopic signatures compared to the acylium ion and sigma complex of the Friedel-Crafts route. For instance, N-(4-acetylphenyl)methanesulfonamide is a stable, isolable compound with well-defined NMR and IR spectra.[11] The enolate intermediate, while transient, could potentially be detected by in-situ techniques or trapped. The confirmation of these different intermediates would definitively distinguish the operative reaction mechanism.

Conclusion

The definitive identification of reaction intermediates in the synthesis of this compound is a multifaceted challenge that requires a synergistic application of modern analytical techniques. While direct observation of the fleeting acylium ion and sigma complex in the primary Friedel-Crafts pathway is difficult, a combination of in-situ IR and NMR spectroscopy, supported by mass spectrometry and computational modeling, provides a robust toolkit for their characterization. By comparing the data obtained from these methods with the known spectra of starting materials, products, and carefully chosen analogues, researchers can build a compelling, evidence-based understanding of the reaction mechanism. This knowledge is not merely academic; it is fundamental to developing more efficient, controlled, and safer processes for the production of this vital pharmaceutical intermediate.

References

  • Huang, S., Connolly, P. J., Lin, R., Emanuel, S., & Middleton, S. A. (2006). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & medicinal chemistry letters, 16(14), 3639–3641. [Link]
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(xii), 14-22. [Link]
  • ResearchGate. (2025). A Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. [Link]
  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). [Link]
  • PubChem. (n.d.). N4-Acetylsulfanilamide.
  • PubChem. (n.d.). N-(4-acetylphenyl)methanesulfonamide.
  • ResearchGate. (2025). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
  • Al-Hussain, S. A., & Al-Masoudi, N. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
  • Google P
  • ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). [Link]
  • Chemsrc. (2025). N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide. [Link]
  • PubChem. (n.d.). Oxo sotalol.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • mzCloud. (2017). N 4 Acetylphenyl methanesulfonamide. [Link]
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
  • Pharmaffiliates. (n.d.). Sotalol Hydrochloride - Impurity B (Freebase). [Link]
  • National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central. [Link]
  • PubMed. (2011). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. [Link]
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. [Link]
  • SciSpace. (2017).
  • ResearchGate. (n.d.). The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). [Link]
  • National Institute of Standards and Technology. (n.d.). (4-Acetylphenyl)phenylmethane. NIST Chemistry WebBook. [Link]
  • Royal Society of Chemistry. (n.d.).

Sources

A Comparative Guide to the pH Stability of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide: A Methodical Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the chemical stability of a potential drug candidate is a cornerstone of its progression from the laboratory to the clinic. The influence of pH on a molecule's integrity is a critical parameter, dictating its formulation, storage, and ultimately, its in-vivo fate. This guide provides an in-depth, objective comparison of the stability of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide across a range of pH conditions, supported by a detailed experimental framework designed to generate robust and reliable data.

This compound is a molecule of interest featuring two key functional groups susceptible to pH-dependent degradation: a sulfonamide and an α-chloroacetyl group. The inherent reactivity of the α-halo ketone and the potential for hydrolysis of the sulfonamide linkage under various pH conditions necessitate a thorough stability assessment.[1][2] This guide will not only present a hypothetical comparison based on established chemical principles but will also provide the rigorous experimental protocol required to generate such data, adhering to international regulatory standards.[3][4][5][6]

The Chemical Logic: Predicting pH-Dependent Degradation Pathways

Before delving into the experimental design, it is crucial to understand the potential degradation pathways of this compound based on its structure. The molecule's stability is primarily influenced by the α-chloroacetyl and the methanesulfonamide moieties.

  • The α-Chloroacetyl Group: This group is a reactive electrophile. The carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic attack.[1][7] Under basic conditions, hydroxide ions can directly displace the chloride ion via an SN2 reaction, forming a hydroxylated derivative. In acidic or neutral conditions, hydrolysis can still occur, albeit at a potentially slower rate.

  • The Methanesulfonamide Group: Sulfonamides are generally more stable to hydrolysis than amides or esters.[2] However, under strongly acidic or basic conditions, cleavage of the sulfur-nitrogen bond can occur.[8][9] The stability of the sulfonamide bond is also influenced by the electronic properties of the aromatic ring to which it is attached.

Based on these principles, we can hypothesize the primary degradation pathways under different pH conditions:

  • Acidic Conditions (pH 1-3): Hydrolysis of the sulfonamide bond may be a potential degradation pathway, although likely requiring harsh conditions (e.g., elevated temperature). The α-chloroacetyl group may also undergo slow hydrolysis.

  • Neutral Conditions (pH 6-8): The molecule is expected to be relatively stable. However, slow hydrolysis of the α-chloroacetyl group can still occur.

  • Alkaline Conditions (pH 9-12): The primary degradation pathway is expected to be the rapid hydrolysis of the α-chloroacetyl group to the corresponding α-hydroxyacetyl derivative. At higher pH values, the sulfonamide linkage may also become susceptible to cleavage.

The following diagram illustrates the potential degradation pathways:

G cluster_main This compound cluster_acid Acidic Conditions (pH 1-3) cluster_neutral Neutral Conditions (pH 6-8) cluster_alkaline Alkaline Conditions (pH 9-12) main This compound acid_product1 Sulfonamide Hydrolysis Product (4-aminophenyl)(chloro)methanone + Methanesulfonic acid main->acid_product1 Potential Hydrolysis acid_product2 α-hydroxyacetyl Derivative (Slow) main->acid_product2 Slow Hydrolysis neutral_product α-hydroxyacetyl Derivative (Very Slow) main->neutral_product Very Slow Hydrolysis alkaline_product1 α-hydroxyacetyl Derivative (Rapid) main->alkaline_product1 Rapid Hydrolysis alkaline_product2 Sulfonamide Hydrolysis Product (at higher pH) main->alkaline_product2 Potential Hydrolysis

Caption: Predicted degradation pathways of this compound.

A Rigorous Experimental Protocol for Comparative Stability Assessment

To objectively compare the stability of this compound, a well-controlled forced degradation study is essential. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][5][10]

Experimental Workflow Diagram

G prep 1. Preparation of Solutions - Stock solution of test compound - Buffer solutions (pH 2, 4, 7, 9, 12) stress 2. Stress Conditions - Incubate test solutions at a controlled temperature (e.g., 40°C, 60°C) - Protect from light prep->stress sampling 3. Time-Point Sampling - Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 12, 24 hours) stress->sampling analysis 4. HPLC/UPLC Analysis - Quantify parent compound - Profile degradation products sampling->analysis data 5. Data Analysis - Calculate % degradation - Determine degradation kinetics (k, t1/2) analysis->data report 6. Reporting - Summarize data in tables - Compare stability across pH conditions data->report

Caption: Workflow for the pH-dependent stability study.

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (high purity reference standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Phosphate and borate buffer salts (analytical grade)

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare a series of buffer solutions covering acidic, neutral, and basic pH ranges (e.g., pH 2.0, 4.0, 7.0, 9.0, and 12.0). Use standard buffer systems such as HCl/KCl for acidic pH, phosphate buffers for near-neutral pH, and borate buffers for alkaline pH.

  • Test Solutions: For each pH condition, add a small, known volume of the stock solution to a larger volume of the respective buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL). The final concentration of the organic solvent from the stock solution should be minimal to avoid affecting the aqueous buffer properties.

3. Stress Conditions and Sampling:

  • Incubate the test solutions in sealed, light-protected containers at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.[10]

  • Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately quench the degradation reaction in the aliquots if necessary (e.g., by neutralizing the pH or cooling on ice) and store them at a low temperature (e.g., 4°C) prior to analysis to prevent further degradation.

4. Analytical Methodology:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is crucial for this study. The method must be capable of separating the parent compound from all potential degradation products.

  • Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid for better peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance.

    • Injection Volume: 10 µL.

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[3]

Data Analysis and Interpretation

The data generated from the HPLC/UPLC analysis will allow for a quantitative comparison of the stability of this compound at different pH values.

1. Quantitative Analysis:

  • Calculate the percentage of the parent compound remaining at each time point for each pH condition using the peak area from the chromatograms.

  • The percentage degradation can be calculated as: % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100

2. Data Presentation:

The results should be summarized in a clear and concise table for easy comparison.

pHTime (hours)% Parent Compound Remaining% DegradationMajor Degradation Products (Retention Time)
2.0 0100.00.0-
2
4
8
12
24
4.0 0100.00.0-
...
7.0 0100.00.0-
...
9.0 0100.00.0-
...
12.0 0100.00.0-
...

3. Kinetic Analysis:

  • To further characterize the degradation, the reaction kinetics can be determined. For many drug degradation reactions that follow first-order kinetics, a plot of the natural logarithm of the concentration of the parent drug versus time will yield a straight line.

  • The degradation rate constant (k) can be determined from the slope of this line (slope = -k).

  • The half-life (t1/2), which is the time required for 50% of the drug to degrade, can then be calculated using the following equation: t1/2 = 0.693 / k

Comparative Stability Profile

Based on the principles of organic chemistry and extensive experience with similar molecular scaffolds, the following stability profile for this compound is anticipated:

  • Highest Stability: The compound is expected to exhibit the highest stability in the neutral to slightly acidic pH range (pH 4-7). In this range, both the sulfonamide and the α-chloroacetyl groups are less susceptible to hydrolysis.

  • Moderate Instability: In strongly acidic conditions (pH < 4), the rate of degradation is expected to increase, with potential hydrolysis of the sulfonamide linkage becoming more prominent, especially at elevated temperatures.

  • Lowest Stability: The compound is predicted to be least stable in alkaline conditions (pH > 8). The α-chloroacetyl group is highly susceptible to base-catalyzed hydrolysis, leading to rapid degradation. As the pH increases further, the stability of the sulfonamide bond will also decrease.

Conclusion

A comprehensive understanding of the pH-stability profile of this compound is paramount for its successful development as a potential therapeutic agent. The experimental framework detailed in this guide provides a robust and scientifically sound approach to generating the necessary data for an objective comparison. By systematically evaluating the molecule's degradation across a range of pH values, researchers can make informed decisions regarding formulation development, storage conditions, and analytical method development. This methodical approach ensures the trustworthiness and scientific integrity of the stability data, which is a critical component of any regulatory submission.

References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
  • European Medicines Agency. (n.d.). ICH Q2(R2) validation of analytical procedures: Scientific guideline.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Jenke, D. R. (1996). Chromatographic method validation: A review of current practices and procedures. II. Guidelines for primary validation parameters.
  • StabilityStudies.in. (n.d.). Impact of Formulation pH on Oxidative Degradation.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Singh, R., & Kumar, R. (2012). Forced Degradation for Pharmaceuticals: A Review.
  • Wypych, G. (2018). Handbook of Solvents, 3rd Edition. ChemTec Publishing.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Gad, S. C. (2008). Pharmaceutical development handbook. John Wiley & Sons.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). The effect of pH on the degradation kinetics of ceftazidime. Drug development and industrial pharmacy, 32(6), 729-733.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical stability of pharmaceuticals: a handbook for pharmacists. John Wiley & Sons.
  • Yoshioka, S., & Stella, V. J. (2002). Stability of drugs and dosage forms. Springer Science & Business Media.
  • European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.